5-Bromo-4-Methyl-2-Nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-methyl-2-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c1-4-2-6(9(10)11)8-3-5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAONQSRAXEGMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225278-70-5 | |
| Record name | 5-bromo-4-methyl-2-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-4-Methyl-2-Nitropyridine chemical properties
An In-depth Technical Guide to 5-Bromo-4-Methyl-2-Nitropyridine: Properties, Reactivity, and Synthetic Utility
Abstract
5-Bromo-4-Methyl-2-Nitropyridine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—a bromine atom, a methyl group, and a nitro group on a pyridine core—provides a versatile platform for constructing more complex molecules. The electron-withdrawing nature of the nitro group and the potential for the bromine atom to act as a leaving group or a handle for cross-coupling reactions make it a valuable intermediate. This guide offers a comprehensive overview of its chemical properties, established synthetic routes, key reactions, and safety protocols, providing a crucial resource for scientists and drug development professionals.
Core Chemical and Physical Properties
5-Bromo-4-Methyl-2-Nitropyridine is characterized by the molecular formula C₆H₅BrN₂O₂.[1] The structure consists of a central pyridine ring substituted at key positions, which dictates its chemical behavior. The nitro group at the 2-position and the bromine at the 5-position are crucial for its reactivity, while the methyl group at the 4-position influences its electronic properties and can also serve as a reaction site.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅BrN₂O₂ | [1] |
| Molecular Weight | 217.02 g/mol | [1] |
| CAS Number | 1225278-70-5 | [2] |
| Appearance | Expected to be a solid at room temperature | [3] |
| Solubility | Soluble in chloroform | [3] |
Spectroscopic Characterization (Predicted)
While specific spectral data for this compound is not widely published, its structure allows for the confident prediction of key features in its NMR and IR spectra based on well-established principles.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. A singlet with an integration of 3H would be present in the aliphatic region (around 2.3-2.6 ppm) corresponding to the methyl group.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum should display six unique signals: five for the aromatic carbons of the pyridine ring and one for the methyl carbon. The carbon atom bonded to the bromine (C-5) and the carbon bonded to the nitro group (C-2) would appear significantly downfield.[4]
-
Infrared (IR) Spectroscopy : The IR spectrum would be characterized by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. Aromatic C-H and C=C/C=N stretching vibrations would also be present.[4]
Synthesis and Handling
The primary route for synthesizing 5-Bromo-4-Methyl-2-Nitropyridine involves the oxidation of its corresponding amino-pyridine precursor.
Synthetic Pathway
The compound is prepared from 2-amino-5-bromo-4-methylpyridine via oxidation of the amino group to a nitro group using a potent oxidizing mixture.[3] This reaction is a standard transformation in heterocyclic chemistry.
Caption: Synthesis workflow for 5-Bromo-4-Methyl-2-Nitropyridine.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established patent literature.[3]
-
Reaction Setup : In a suitable reaction vessel, dissolve 2-amino-5-bromo-4-methylpyridine in concentrated sulfuric acid.
-
Cooling : Cool the solution in an ice-water bath to maintain a temperature between 0-15°C.
-
Addition of Oxidant : Slowly add a pre-mixed solution of concentrated sulfuric acid and hydrogen peroxide to the reaction mixture while stirring vigorously.
-
Reaction : After the addition is complete, allow the reaction to proceed until completion (monitoring by TLC is recommended).
-
Work-up : Pour the reaction mixture into an ice-water mixture to precipitate the product.
-
Neutralization & Isolation : Adjust the pH of the aqueous solution to 7-8 using a suitable base to ensure complete precipitation.
-
Purification : Collect the solid product by suction filtration, wash the filter cake with water, and dry to obtain 5-Bromo-4-Methyl-2-Nitropyridine.
Safety and Handling
5-Bromo-4-Methyl-2-Nitropyridine and related nitropyridines are hazardous compounds that require careful handling.[2]
-
Hazards : The compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2][5]
-
Precautions :
-
Always handle in a well-ventilated area or a chemical fume hood.[5][6]
-
Wear appropriate Personal Protective Equipment (PPE), including impervious gloves, safety goggles, and a lab coat.[6]
-
Avoid the formation of dust.[6]
-
Wash hands thoroughly after handling.[2]
-
Store in a tightly closed container in a dry, cool place.
-
Chemical Reactivity and Synthetic Applications
The reactivity of 5-Bromo-4-Methyl-2-Nitropyridine is governed by its three functional groups, making it a versatile intermediate for further chemical modifications.
Caption: Key reactivity pathways for 5-Bromo-4-Methyl-2-Nitropyridine.
Oxidation of the Methyl Group
The methyl group at the 4-position can be oxidized to a carboxylic acid, providing a route to isonicotinic acid derivatives.
-
Protocol : Dissolve 5-bromo-4-methyl-2-nitropyridine in concentrated sulfuric acid and treat it with an oxidizing agent like sodium dichromate (Na₂Cr₂O₇). After stirring, the mixture is poured into crushed ice, and the resulting solid, 5-bromo-2-nitroisonicotinic acid, is collected.[3] This transformation is valuable for introducing a carboxylic acid handle for amide coupling or other modifications.
Reduction of the Nitro Group
The nitro group is readily reduced to an amino group using standard conditions, such as catalytic hydrogenation (H₂/Pd) or metal-acid systems (e.g., Fe/HCl, SnCl₂/HCl). This reaction is fundamental in drug discovery, as it unmasks a nucleophilic amino group. The resulting 5-bromo-4-methylpyridin-2-amine is a key building block for synthesizing kinase inhibitors and other biologically active molecules.[7][8]
Reactions at the Bromo Position
The bromine atom at the 5-position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.
-
Palladium-Catalyzed Cross-Coupling : The bromo substituent is an excellent leaving group for reactions like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, or alkyne groups at this position, enabling the rapid generation of diverse chemical libraries for screening in drug discovery programs.[9]
Conclusion
5-Bromo-4-Methyl-2-Nitropyridine is a strategically functionalized heterocyclic compound with significant potential as a synthetic intermediate. Its well-defined reactivity allows for selective modifications at the methyl, nitro, and bromo positions. For researchers engaged in the synthesis of novel pharmaceuticals, particularly kinase inhibitors, or other complex organic molecules, this compound represents a valuable and versatile building block. Proper understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.
References
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NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine in Chemical Research. [Link]
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IndiaMART. 5 Bromo 2 Methoxy 4 Methyl 3 Nitropyridine Acid, 98%. [Link]
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An In-depth Technical Guide to 5-Bromo-4-Methyl-2-Nitropyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
5-Bromo-4-methyl-2-nitropyridine, identified by the CAS number 1225278-70-5 , is a strategically functionalized heterocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1][2][3] Its pyridine core, substituted with a bromine atom, a methyl group, and a nitro group, offers a unique combination of reactive sites. This guide provides a comprehensive overview of its synthesis, chemical properties, and key applications, with a focus on the causality behind experimental choices and its role as a valuable intermediate in the development of complex molecules.
The strategic placement of an electron-withdrawing nitro group and a halogen (bromine) makes the pyridine ring susceptible to nucleophilic substitution, while the methyl group can be a site for further functionalization. This inherent reactivity makes 5-Bromo-4-methyl-2-nitropyridine a crucial starting material for constructing more elaborate molecular architectures, particularly in the realm of drug discovery.
Core Chemical and Physical Properties
While detailed experimental data for 5-Bromo-4-methyl-2-nitropyridine is not extensively published in peer-reviewed literature, information from reliable chemical suppliers and safety data sheets provides a foundational understanding of its characteristics.
| Property | Value | Source(s) |
| CAS Number | 1225278-70-5 | [1][4][5] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1][3] |
| Molecular Weight | 217.02 g/mol | [3] |
| Physical Form | Yellow to Brown Solid | |
| Purity | Typically ≥95% | |
| Solubility | No data available | [5] |
| Melting Point | No data available | [4] |
| Boiling Point | No data available | [4] |
It is crucial for researchers to handle this compound in accordance with good industrial hygiene and safety practices, including the use of personal protective equipment, as it may cause skin and eye irritation.[4] For storage, it should be kept in a tightly closed container in a dry and well-ventilated place.[4]
Synthesis and Mechanistic Insights
The primary route for the synthesis of 5-Bromo-4-methyl-2-nitropyridine involves the oxidation of 2-amino-5-bromo-4-methylpyridine. This transformation is a critical step that introduces the nitro group, thereby activating the pyridine ring for subsequent reactions.
Key Synthetic Pathway: Oxidation of an Amino Precursor
A patented method details the synthesis of 5-Bromo-4-methyl-2-nitropyridine, highlighting a robust and scalable approach.[6]
Caption: Synthetic route to 5-Bromo-4-methyl-2-nitropyridine.
Experimental Protocol:
-
Dissolution: Dissolve 2-amino-5-bromo-4-methylpyridine in concentrated sulfuric acid. The use of a strong acid protonates the pyridine nitrogen, enhancing the electron-withdrawing effect and directing the oxidation.[6]
-
Oxidation: Slowly add a mixture of concentrated sulfuric acid and hydrogen peroxide to the solution. This combination forms peroxymonosulfuric acid (Caro's acid), a powerful oxidizing agent, in situ. The temperature should be carefully controlled during this exothermic step.[6]
-
Workup: After the reaction is complete, pour the mixture into an ice-water bath to quench the reaction and precipitate the product.[6]
-
Neutralization and Isolation: Adjust the pH to 7-8 to neutralize the excess acid. The solid product is then collected by suction filtration, washed with water, and dried to yield 5-Bromo-4-methyl-2-nitropyridine.[6]
This self-validating protocol relies on the significant change in solubility of the product upon neutralization to ensure its effective isolation. The purity can be further enhanced by recrystallization if necessary.
Reactivity and Applications in Organic Synthesis
The chemical behavior of 5-Bromo-4-methyl-2-nitropyridine is dictated by its functional groups, making it a versatile intermediate.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing nitro group at the 2-position and the bromine atom at the 5-position makes the pyridine ring susceptible to nucleophilic aromatic substitution. While specific examples for this exact isomer are not widely documented, analogous structures like 5-bromo-2-nitropyridine readily undergo substitution reactions where the bromine atom is displaced by various nucleophiles. This allows for the introduction of a wide range of functionalities, a key strategy in building molecular diversity for drug discovery programs.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amino group, a transformation that dramatically alters the electronic properties of the molecule and provides a handle for further derivatization. Standard reduction conditions, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or the use of metals in acidic media (e.g., Fe/HCl or SnCl₂), can be employed. The resulting 5-bromo-4-methylpyridin-2-amine is a valuable building block for the synthesis of fused heterocyclic systems and other complex pharmaceutical intermediates.
Oxidation of the Methyl Group
The methyl group at the 4-position can be oxidized to a carboxylic acid. A patent describes the oxidation of 5-Bromo-4-methyl-2-nitropyridine using sodium dichromate in concentrated sulfuric acid to produce 5-bromo-2-nitroisonicotinic acid.[6] This transformation provides another avenue for derivatization, for instance, through amide bond formation.
Caption: Reactivity profile of 5-Bromo-4-methyl-2-nitropyridine.
Conclusion: A Promising Scaffold for Future Discoveries
5-Bromo-4-methyl-2-nitropyridine is a valuable and versatile building block for chemical synthesis. Its well-defined reactive sites allow for a range of chemical transformations, making it an important intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The synthetic protocol outlined provides a reliable method for its preparation, opening the door for further exploration of its chemical potential. As the demand for novel chemical entities continues to grow, the utility of such strategically functionalized heterocyclic compounds is poised to expand, making 5-Bromo-4-methyl-2-nitropyridine a key player in the chemist's toolbox.
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A Technical Guide to the Synthesis of 5-Bromo-4-Methyl-2-Nitropyridine
Abstract
5-Bromo-4-methyl-2-nitropyridine is a pivotal building block in medicinal and agricultural chemistry, valued for its role as a versatile intermediate in the synthesis of complex molecular architectures. This guide provides an in-depth examination of a robust and efficient synthetic pathway to this compound, designed for researchers and professionals in drug development. Moving beyond a simple recitation of steps, this document elucidates the chemical principles and strategic considerations underpinning the chosen methodology. The presented two-step synthesis, commencing from the readily available 2-amino-4-methylpyridine, involves a regioselective bromination followed by a specialized oxidative nitration. This pathway is selected for its high degree of control and scalability. Each experimental stage is detailed with step-by-step protocols, mechanistic insights, and critical safety considerations, ensuring a self-validating and reproducible workflow.
Introduction and Strategic Importance
5-Bromo-4-methyl-2-nitropyridine is a substituted pyridine derivative whose structural features—a bromine atom, a nitro group, and a methyl group—offer multiple reaction sites for further chemical modification. The electron-withdrawing nature of the nitro group and the bromo-substituent significantly influences the reactivity of the pyridine ring, making it a key intermediate for introducing the 4-methyl-2-nitropyridine core into larger, biologically active molecules. Its utility is particularly noted in the development of novel pharmaceutical agents and advanced agrochemicals.[1]
Retrosynthetic Analysis and Pathway Selection
The synthesis of polysubstituted aromatic rings requires careful strategic planning to ensure correct regiochemistry. A direct, one-pot synthesis of 5-Bromo-4-methyl-2-nitropyridine is challenging due to the difficulty in controlling the positions of three different substituents on the pyridine ring.
Our retrosynthetic analysis identifies 2-amino-4-methylpyridine as an ideal starting material.[2] This precursor is commercially available and contains an amino group, which is a powerful ortho-, para-director for electrophilic aromatic substitution and can be chemically transformed into the target nitro group in a subsequent step.
The chosen forward synthesis proceeds via two key transformations:
-
Electrophilic Bromination: The electron-donating amino group activates the pyridine ring, directing the bromination to the C5 position (para to the amino group), yielding the intermediate 2-amino-5-bromo-4-methylpyridine .
-
Oxidative Nitration: The amino group of the intermediate is then converted directly to a nitro group. This is achieved using a potent oxidizing system, such as Caro's acid (peroxymonosulfuric acid), generated in situ from hydrogen peroxide and concentrated sulfuric acid.[3]
This sequence is superior to alternatives (e.g., nitration followed by bromination) because it leverages the directing effect of the amino group for a highly regioselective bromination and then replaces it with the desired nitro group in a clean, high-yielding conversion.
Detailed Synthesis Protocols
Part I: Synthesis of 2-Amino-5-bromo-4-methylpyridine (Intermediate)
Principle & Mechanism: This reaction is a classic electrophilic aromatic substitution. The highly activating amino group (-NH₂) enhances the nucleophilicity of the pyridine ring, directing the incoming bromine electrophile predominantly to the C5 position, which is para to the amino group and ortho to the methyl group. Acetic acid serves as a polar protic solvent that can facilitate the polarization of Br₂.
Experimental Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 10.8 g (0.1 mol) of 2-amino-4-methylpyridine in 100 mL of glacial acetic acid.
-
Cool the stirred solution to 0-5 °C using an ice bath.
-
Slowly add a solution of 16.0 g (0.1 mol) of bromine in 20 mL of glacial acetic acid dropwise from the addition funnel over a period of 30-45 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into 500 mL of ice-cold water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8. Be cautious as significant CO₂ evolution will occur.
-
The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water (3 x 50 mL), and dried under vacuum to yield 2-amino-5-bromo-4-methylpyridine.
Data Summary: Reagents and Conditions
| Parameter | Value |
| Starting Material | 2-Amino-4-methylpyridine |
| Reagent | Bromine (Br₂) |
| Solvent | Glacial Acetic Acid |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 5-7 hours |
| Workup | Neutralization & Precipitation |
| Expected Yield | 80-90% |
Part II: Synthesis of 5-Bromo-4-methyl-2-nitropyridine (Final Product)
Principle & Mechanism: This step involves the direct oxidation of the aromatic amino group to a nitro group. The reaction utilizes Caro's acid (H₂SO₅), a powerful oxidizing agent formed in situ from the reaction of hydrogen peroxide with concentrated sulfuric acid. The lone pair of the amino group attacks the peroxide oxygen of H₂SO₅, initiating a sequence of proton transfers and eliminations that ultimately results in the formation of the nitro group. This method is particularly effective for converting electron-rich aromatic amines to their nitro derivatives.
Experimental Protocol (Adapted from CN102321016A[3]):
-
Safety First: This procedure involves mixing strong oxidizers and corrosive acids. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (lab coat, safety goggles, and acid-resistant gloves). The reaction is highly exothermic.
-
Prepare the oxidizing mixture: In a 500 mL flask immersed in an ice-salt bath, slowly and carefully add 75 mL of 30% hydrogen peroxide to 150 mL of concentrated sulfuric acid. The temperature must be strictly controlled and kept below 10 °C throughout the addition.
-
Once the oxidizing mixture is prepared and cooled to below 5 °C, slowly add 18.7 g (0.1 mol) of 2-amino-5-bromo-4-methylpyridine in small portions over 30 minutes. Use a thermometer to monitor the internal temperature and ensure it remains between 5 °C and 15 °C.[3]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 5-6 hours.
-
Pour the reaction solution slowly and carefully into 1 kg of crushed ice with vigorous stirring.
-
Adjust the pH of the resulting slurry to 7-8 by the slow addition of a cold, concentrated sodium hydroxide or sodium carbonate solution.
-
The precipitated solid is collected by vacuum filtration.
-
Wash the filter cake thoroughly with cold water and dry under vacuum at 50-60 °C to yield the final product, 5-bromo-4-methyl-2-nitropyridine.[3]
Data Summary: Reagents and Conditions
| Parameter | Value |
| Starting Material | 2-Amino-5-bromo-4-methylpyridine |
| Reagents | Hydrogen Peroxide (30%), Conc. Sulfuric Acid |
| Temperature | 5-15 °C, then Room Temperature |
| Reaction Time | 5-6 hours |
| Workup | Quenching on ice, Neutralization |
| ESI-MS (m/z) | 231 ([M+H]⁺)[3] |
Characterization and Validation
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and regiochemistry of the substituents.
-
Mass Spectrometry (MS): To verify the molecular weight of the product. An ESI-MS analysis should show a peak corresponding to [M+H]⁺ at m/z 231.[3]
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the symmetric and asymmetric stretching vibrations of the nitro group (~1550 and 1360 cm⁻¹).[3]
Conclusion
The described two-step synthesis provides a reliable and high-yielding pathway to 5-Bromo-4-methyl-2-nitropyridine from the readily accessible starting material 2-amino-4-methylpyridine. The strategic sequence of a highly regioselective bromination followed by a direct oxidative nitration demonstrates a controlled and efficient approach to constructing this valuable polysubstituted pyridine intermediate. The detailed protocols and mechanistic discussions herein serve as a comprehensive guide for researchers, enabling the safe and reproducible synthesis of this key building block for applications in pharmaceutical and agrochemical discovery.
References
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Zhang, Y., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in Vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. ACS Publications. Available at: [Link]
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Zhang, Y., et al. (2012). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Library of Medicine. Available at: [Link]
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Pal, T., et al. (2020). Influence of 2-Amino-4-methylpyridine and 2-Aminopyrimidine Ligands on the Malonic Acid-Cu(II) System: Insights through Supramolecular Interactions and Photoresponse Properties. ACS Omega. Available at: [Link]
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Buzayev, N., et al. (2024). OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O CATALYST. Bulletin of the National Academy of Sciences of the Republic of Kazakhstan. Available at: [Link]
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Buzayev, N., et al. (2024). OXIDATION OF 4-METHYLPYRIDINE ON V-Cr-O CATALYST. ResearchGate. Available at: [Link]
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Spectroscopic Data for 5-Bromo-4-Methyl-2-Nitropyridine: A Comprehensive Technical Guide
Introduction
5-Bromo-4-methyl-2-nitropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs, including a bromine atom, a methyl group, and a nitro group on the pyridine scaffold, make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for 5-bromo-4-methyl-2-nitropyridine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. In the absence of readily available, published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from closely related structural analogs to predict and interpret its spectral characteristics. This approach not only provides a robust framework for the characterization of 5-bromo-4-methyl-2-nitropyridine but also serves as an educational tool for researchers working with substituted pyridine derivatives.
Molecular Structure and Expected Spectroscopic Features
The molecular structure of 5-Bromo-4-Methyl-2-Nitropyridine forms the basis for predicting its spectroscopic behavior. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the electron-donating effect of the methyl group, creates a unique electronic environment that influences the chemical shifts in NMR, vibrational frequencies in IR, fragmentation patterns in MS, and electronic transitions in UV-Vis spectroscopy.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Bromo-4-Methyl-2-Nitropyridine, both ¹H and ¹³C NMR will provide critical information about its proton and carbon environments.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 5-Bromo-4-Methyl-2-Nitropyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 0-12 ppm.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Data Interpretation and Causality:
-
H-3 and H-6 Protons: The pyridine ring has two remaining protons at positions 3 and 6. The proton at C-6 (H-6) is expected to be the most downfield-shifted due to its proximity to the electron-withdrawing nitrogen atom. The proton at C-3 (H-3) will be at a slightly higher field. Both will appear as singlets as there are no adjacent protons to couple with.
-
Methyl Protons: The protons of the methyl group at C-4 will appear as a singlet in the upfield region, typically around 2.3-2.6 ppm.
| Predicted ¹H NMR Data for 5-Bromo-4-Methyl-2-Nitropyridine |
| Proton |
| H-3 |
| H-6 |
| -CH₃ |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, a greater number of scans is typically required.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 512-2048 scans.
-
Relaxation Delay: 2 seconds.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the deuterated solvent peaks.
Data Interpretation and Causality:
The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon attached to the nitro group (C-2) and the carbon attached to the bromine (C-5) are expected to be significantly affected. The quaternary carbons (C-2, C-4, and C-5) will likely show lower intensity peaks compared to the carbons with attached protons (C-3 and C-6).
| Predicted ¹³C NMR Data for 5-Bromo-4-Methyl-2-Nitropyridine |
| Carbon |
| C-2 (-NO₂) |
| C-3 |
| C-4 (-CH₃) |
| C-5 (-Br) |
| C-6 |
| -CH₃ |
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The spectrum of 5-Bromo-4-Methyl-2-Nitropyridine will be dominated by the characteristic vibrations of the nitro group and the pyridine ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Processing: Collect a background spectrum of the clean ATR crystal and ratio it against the sample spectrum to obtain the absorbance or transmittance spectrum.
Data Interpretation and Causality:
The most prominent features in the IR spectrum will be the strong absorption bands corresponding to the nitro group. Aromatic nitro compounds show two distinct, strong stretching vibrations.[1][2]
| Predicted IR Absorption Bands for 5-Bromo-4-Methyl-2-Nitropyridine |
| Wavenumber (cm⁻¹) |
| ~ 3100-3000 |
| ~ 2950-2850 |
| ~ 1600-1585, 1500-1400 |
| ~ 1550-1475 |
| ~ 1360-1290 |
| ~ 1100-1000 |
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Use a standard electron ionization source (typically 70 eV).
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).
Data Interpretation and Causality:
-
Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity.[3] The nominal molecular weight of C₆H₅⁷⁹BrN₂O₂ is 216 g/mol , and for C₆H₅⁸¹BrN₂O₂ is 218 g/mol .
-
Fragmentation Pattern: The fragmentation of nitroaromatic compounds can be complex.[4][5] Common fragmentation pathways for 5-Bromo-4-Methyl-2-Nitropyridine are expected to involve the loss of the nitro group (NO₂), a nitro radical (NO·), and subsequent fragmentation of the pyridine ring.[6]
Predicted Fragmentation Pathway Diagram
Caption: Predicted EI-MS fragmentation of 5-Bromo-4-Methyl-2-Nitropyridine.
| Predicted Key Fragments in the Mass Spectrum |
| m/z |
| 216/218 |
| 170/172 |
| 155/157 |
| 137 |
Part 4: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the conjugated pyridine ring and the nitro group will give rise to characteristic absorptions in the UV region.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of 5-Bromo-4-Methyl-2-Nitropyridine in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Scan the wavelength range from approximately 200 to 400 nm. Use a matched cuvette containing the pure solvent as a reference.
Data Interpretation and Causality:
Substituted nitropyridines typically exhibit multiple absorption bands in the UV region corresponding to π → π* and n → π* transitions. The nitro group, being a strong chromophore, will significantly influence the absorption maxima. The absorption for 4-nitropyridine N-oxide is in the long-wavelength ultraviolet region (λ = 330–355 nm).[7][8]
| Predicted UV-Vis Absorption Maxima (λ_max) |
| Wavelength Range (nm) |
| ~ 220-250 |
| ~ 300-350 |
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the key spectroscopic features of 5-Bromo-4-Methyl-2-Nitropyridine. The presented data and interpretations are grounded in fundamental spectroscopic principles and data from analogous compounds. Researchers and drug development professionals can use this guide as a valuable resource for the identification, characterization, and quality control of this important synthetic intermediate. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data, which will ultimately serve to validate and refine the predictions made herein. The application of quantum chemical calculations, such as Density Functional Theory (DFT), could further enhance the accuracy of these predictions, particularly for vibrational frequencies.[9][10][11]
References
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Chemistry LibreTexts. (n.d.). Infrared of nitro compounds. Retrieved from [Link]
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Schmidt, J., Benter, T., & Mattes, R. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. Retrieved from [Link]
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Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 726–733. Retrieved from [Link]
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Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. Retrieved from [Link]
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Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 726–733. Retrieved from [Link]
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Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 726–733. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
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Abraham, M. H., Duce, P. P., Prior, D. V., Barratt, D. G., Morris, J. J., & Taylor, P. J. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry, 61(18), 6404–6406. Retrieved from [Link]
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Samy, R., & Pillai, K. C. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 94, 203–212. Retrieved from [Link]
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Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 726-733. Retrieved from [Link]
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Lee, Y. M., Chen, J., Oh, N. Y., Cho, J., & Nam, W. (2016). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 55(17), 8435–8443. Retrieved from [Link]
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ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. Retrieved from [Link]
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Defense Technical Information Center. (1984). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
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Kirk, D. N., & Shaw, P. M. (1975). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. Journal of the Chemical Society, Perkin Transactions 1, (15), 1610-1613. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225–4229. Retrieved from [Link]
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NIST. (n.d.). 2-(Benzylamino)-5-nitropyridine. Retrieved from [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15. Retrieved from [Link]
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Perkins, W. T., & Korte, F. (2000). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Journal of Agricultural and Food Chemistry, 48(11), 5749-5756. Retrieved from [Link]
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ResearchGate. (n.d.). Negative-ion mass spectra recorded from four nitro compounds by a.... Retrieved from [Link]
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SpectraBase. (n.d.). 4-Methylpyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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SpectraBase. (n.d.). 2-Amino-3-nitro pyridine - Optional[ATR-IR] - Spectrum. Retrieved from [Link]
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NIST. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-5-nitropyridine. Retrieved from [Link]
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Abraham, M. H., Duce, P. P., Prior, D. V., Barratt, D. G., Morris, J. J., & Taylor, P. J. (1996). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. The Journal of Organic Chemistry, 61(18), 6404–6406. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-2-methylpyridine. Retrieved from [Link]
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Ray, W. (2020). Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. International Journal of Engineering Research & Technology, 9(7). Retrieved from [Link]
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J-GLOBAL. (n.d.). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. Retrieved from [Link]
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Taylor & Francis Online. (2023). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Retrieved from [Link]
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Indian Academy of Sciences. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved from [Link]
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Spectroscopic Characterization of 5-Bromo-4-methyl-2-nitropyridine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 5-Bromo-4-methyl-2-nitropyridine. This guide is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this and related heterocyclic compounds. Given the absence of publicly available experimental spectra for this specific molecule, this guide will present a detailed analysis based on established spectroscopic principles and data from analogous structures. The predicted data herein serves as a robust reference for the identification and characterization of 5-Bromo-4-methyl-2-nitropyridine.
Introduction to 5-Bromo-4-methyl-2-nitropyridine and its Significance
5-Bromo-4-methyl-2-nitropyridine is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. The unique arrangement of its functional groups—a bromine atom, a methyl group, and a nitro group on the pyridine core—makes it a versatile building block for the synthesis of more complex molecules. The bromine atom provides a handle for cross-coupling reactions, while the nitro group can be reduced to an amino group, opening up a wide array of further chemical transformations. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research and development setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. By observing the behavior of atomic nuclei in a magnetic field, we can gather information about the chemical environment of each atom. For 5-Bromo-4-methyl-2-nitropyridine, ¹H and ¹³C NMR are the most informative techniques.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 5-Bromo-4-methyl-2-nitropyridine is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methyl group protons. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group at the 2-position is strongly electron-withdrawing, which will deshield the adjacent proton at the 3-position. The bromine at the 5-position and the methyl group at the 4-position will also influence the chemical shifts of the ring protons.
Based on the analysis of substituted nitropyridines, the following chemical shifts are predicted for the protons of 5-Bromo-4-methyl-2-nitropyridine in a standard deuterated solvent like CDCl₃.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Justification |
| H-3 | ~ 8.2 - 8.4 | Singlet (s) | This proton is adjacent to the strongly electron-withdrawing nitro group, causing a significant downfield shift. It has no adjacent protons to couple with, so it will appear as a singlet. |
| H-6 | ~ 8.0 - 8.2 | Singlet (s) | This proton is ortho to the ring nitrogen and is also influenced by the electron-withdrawing nitro group, though to a lesser extent than H-3. It will also appear as a singlet due to the lack of adjacent protons. |
| CH₃ | ~ 2.4 - 2.6 | Singlet (s) | The methyl group protons will appear as a singlet in the typical aliphatic region. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum of 5-Bromo-4-methyl-2-nitropyridine is expected to show six distinct signals, one for each of the six carbon atoms in the molecule. The chemical shifts are predicted based on the known effects of the substituents on the pyridine ring.
| Carbon | Predicted Chemical Shift (ppm) | Justification |
| C-2 | ~ 150 - 155 | This carbon is directly attached to the electron-withdrawing nitro group and the ring nitrogen, resulting in a significant downfield shift. |
| C-3 | ~ 125 - 130 | The chemical shift of this carbon is influenced by the adjacent nitro group and the methyl group. |
| C-4 | ~ 140 - 145 | This carbon is attached to the methyl group and is part of the aromatic ring. |
| C-5 | ~ 115 - 120 | The carbon atom bearing the bromine atom is expected to be shielded compared to the other ring carbons due to the "heavy atom effect" of bromine. |
| C-6 | ~ 145 - 150 | This carbon is adjacent to the ring nitrogen and is expected to be deshielded. |
| CH₃ | ~ 18 - 22 | The methyl carbon will appear in the typical upfield aliphatic region. |
Experimental Protocol for NMR Data Acquisition
The following is a standard operating procedure for acquiring high-quality NMR spectra of 5-Bromo-4-methyl-2-nitropyridine.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid 5-Bromo-4-methyl-2-nitropyridine sample.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
Data Acquisition:
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Caption: Workflow for NMR data acquisition and processing.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
Predicted Mass Spectrum and Fragmentation Pattern
For 5-Bromo-4-methyl-2-nitropyridine (C₆H₅BrN₂O₂), the molecular weight is approximately 217.02 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
Expected Molecular Ion Peaks:
-
[M]⁺: m/z ≈ 216 (containing ⁷⁹Br)
-
[M+2]⁺: m/z ≈ 218 (containing ⁸¹Br)
Predicted Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several key pathways, driven by the loss of stable neutral molecules or radicals.
-
Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a neutral radical (NO₂•, mass = 46).
-
[M - NO₂]⁺: m/z ≈ 170/172
-
-
Loss of Br: The bromine atom can be lost as a radical (Br•, mass = 79/81).
-
[M - Br]⁺: m/z ≈ 137
-
-
Loss of a Methyl Radical: The methyl group can be cleaved to form a stable cation.
-
[M - CH₃]⁺: m/z ≈ 201/203
-
Caption: Predicted major fragmentation pathways for 5-Bromo-4-methyl-2-nitropyridine.
Experimental Protocol for Mass Spectrometry Data Acquisition
The following protocol outlines a typical procedure for obtaining a mass spectrum of 5-Bromo-4-methyl-2-nitropyridine using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
Instrumentation:
-
A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
Sample Preparation:
-
Prepare a dilute solution of the 5-Bromo-4-methyl-2-nitropyridine sample (e.g., ~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC-MS Parameters:
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
GC Column: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analyte from any impurities.
-
Temperature Program: Develop a temperature gradient to ensure good separation and peak shape.
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).
Data Analysis:
-
Examine the total ion chromatogram (TIC) to identify the peak corresponding to 5-Bromo-4-methyl-2-nitropyridine.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peaks and confirm the bromine isotopic pattern.
-
Analyze the major fragment ions and correlate them with the predicted fragmentation pathways to confirm the structure.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the NMR and mass spectrometry data for 5-Bromo-4-methyl-2-nitropyridine. The predicted chemical shifts, coupling patterns, and fragmentation pathways are based on established principles of spectroscopy and will serve as a valuable resource for the identification and characterization of this compound. The detailed experimental protocols provide a solid foundation for researchers to acquire high-quality data. As with any analytical work, it is crucial to compare experimentally obtained data with these predictions to ensure the structural integrity of the synthesized compound.
References
- Nudelman, N. S., & Cerdeira, S. B. (1986). ¹H and ¹³C NMR studies of substituted nitropyridines and nitrobenzenes. Magnetic Resonance in Chemistry, 24(6), 507-511.
-
Chemguide. Fragmentation Patterns in Mass Spectra. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]
Hazards and safety precautions for 5-Bromo-4-Methyl-2-Nitropyridine
An In-Depth Technical Guide to the Safe Handling of 5-Bromo-4-Methyl-2-Nitropyridine
Foreword: A Proactive Approach to Chemical Safety
In the landscape of pharmaceutical research and drug development, novel chemical entities are the building blocks of innovation. Among these is 5-Bromo-4-Methyl-2-Nitropyridine, a substituted pyridine derivative whose utility in synthesis is significant. However, its structural motifs—a brominated aromatic ring and a nitro group—suggest a toxicological profile that necessitates a rigorous and informed approach to safety. This guide moves beyond mere compliance, adopting the perspective of a senior application scientist to instill a deep, causal understanding of the hazards associated with this compound and the logic behind the recommended safety protocols. Our objective is to create a self-validating system of safety, where every action is underpinned by scientific rationale, ensuring the protection of researchers and the integrity of their work.
Section 1: Compound Identification and Physicochemical Properties
Understanding the fundamental physical and chemical properties of a substance is the first step in a comprehensive safety assessment. These characteristics influence its behavior in the laboratory environment, dictating appropriate storage, handling, and emergency response measures.
| Property | Value | Source |
| CAS Number | 1225278-70-5 | [1] |
| Molecular Formula | C₆H₅BrN₂O₂ | [1][2] |
| Molecular Weight | 217.02 g/mol | [2] |
| Appearance | Solid (Form may vary) | Assumed from related compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water (Predicted) | [3] |
Note: Data for this specific isomer is limited. Properties are often inferred from closely related compounds like 5-Bromo-2-nitropyridine.
Section 2: Comprehensive Hazard Analysis and Toxicological Profile
The primary hazards associated with 5-Bromo-4-Methyl-2-Nitropyridine are derived from its GHS classification and toxicological data from structurally similar compounds. The presence of the nitropyridine core is of particular concern.
GHS Classification and Hazard Statements
The globally harmonized system (GHS) provides a standardized framework for communicating the hazards of chemical products.
| Hazard Class | Category | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed[1] |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation[1] |
| Serious Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation[1] |
Toxicological Insights: The Dangers of Nitropyridines
Causality: The nitro-aromatic structure is a well-known toxophore capable of oxidizing the iron in hemoglobin from the ferrous state (Fe²⁺) to the ferric state (Fe³⁺), forming methemoglobin (MetHb). MetHb is incapable of binding and transporting oxygen, leading to functional anemia and tissue hypoxia. This severe mode of action underscores that 5-Bromo-4-Methyl-2-Nitropyridine must be treated as a substance with the potential for severe or fatal toxicity through dermal absorption and inhalation, not merely as a standard laboratory irritant. The initial GHS classifications should be considered the minimum hazard level.
Section 3: A Self-Validating System for Risk Mitigation
Effective safety management relies on a hierarchical approach to risk control. This system prioritizes the most effective measures first, ensuring that reliance on personal protective equipment (PPE) is the final line of defense.
The Hierarchy of Controls
-
Engineering Controls : The primary method for controlling exposure is to handle the compound within a certified chemical fume hood to manage vapors and dust. The fume hood's airflow isolates the researcher from the hazard. Ensure that eyewash stations and safety showers are located in immediate proximity to the handling area[3].
-
Administrative Controls : Develop and strictly adhere to a Standard Operating Procedure (SOP) for this chemical. Prohibit eating, drinking, and smoking in any area where the chemical is handled[1][3]. All personnel must be trained on the specific hazards outlined in this guide and the corresponding SOP.
-
Personal Protective Equipment (PPE) : PPE is not a substitute for robust engineering controls but is essential to protect against accidental contact.
Risk Assessment Workflow
A systematic risk assessment should be performed before any new procedure involving this compound is initiated. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for assessing and mitigating risks associated with 5-Bromo-4-Methyl-2-Nitropyridine.
Section 4: Protocols for Safe Handling and Use
Adherence to a detailed, step-by-step methodology is critical for minimizing exposure.
Personal Protective Equipment (PPE) Specification
The selection of PPE must be based on a thorough risk assessment. The following table provides minimum requirements.
| Body Part | PPE Specification | Rationale and Source |
| Hands | Chemical-impermeable gloves (e.g., Nitrile, Neoprene). Dispose of contaminated gloves immediately after use. | Prevents skin contact and absorption.[1][3] |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required if there is a splash hazard. | Protects against dust particles and splashes causing serious eye irritation.[3][5] |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood. If dust is generated outside of a hood, a NIOSH-approved N95 dust respirator or higher is required. | Prevents inhalation which may cause respiratory irritation.[1][6] |
| Body | A lab coat is mandatory. Impervious clothing should be selected based on the scale and risk of the operation. | Protects skin from contamination and prevents carrying the substance outside the lab.[3] |
Step-by-Step Handling Protocol
-
Preparation : Designate a specific area for handling, preferably inside a chemical fume hood. Assemble all necessary equipment, including waste containers, before retrieving the chemical.
-
Weighing : If weighing the solid, do so within the fume hood or in a ventilated balance enclosure to prevent dust inhalation. Use anti-static tools if necessary.
-
Transfer : Handle the material carefully to avoid generating dust. If making a solution, add the solid slowly to the solvent.
-
Post-Handling : After handling, wash hands and forearms thoroughly with soap and water, even after removing gloves[1][3].
-
Decontamination : Clean the work area and any contaminated equipment thoroughly. Contaminated clothing must be removed immediately and laundered before reuse[1][3].
Section 5: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
Exposure Response
-
Inhalation : Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[1].
-
Skin Contact : Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes[1][3]. Seek medical attention if irritation occurs or persists[1].
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][3].
-
Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
Note to Physician : Due to the risk of methemoglobinemia from related nitropyridines, consider this diagnosis in cases of cyanosis and monitor MetHb levels. Treatment with methylene blue may be indicated[4].
Spill and Leak Response
-
Evacuate : Alert personnel in the immediate area and evacuate non-essential staff.
-
Ventilate : Ensure the area is well-ventilated, but do not direct airflow towards people.
-
Contain : Prevent the spill from entering drains or watercourses[3][7]. For a dry spill, carefully sweep or vacuum the material into a sealed, labeled container for disposal, avoiding dust generation[6].
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the incident according to institutional protocols.
Fire Response
-
Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[3].
-
Specific Hazards : Combustion may produce toxic and corrosive fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide[3].
-
Firefighter Protection : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and inhalation of toxic fumes[1][3].
Section 6: Storage and Disposal
Proper storage and disposal are crucial for long-term safety and environmental protection.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[1][3].
-
Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[3].
-
Keep containers securely sealed and protected against physical damage[6].
Disposal
-
Dispose of waste contents and containers in accordance with all applicable local, regional, and national regulations[1].
-
Waste should be handled by a licensed waste disposal company. Do not allow the chemical to enter drains or the environment.
References
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Personal Protective Equipment (PPE). CHEMM. [Link]
-
5-bromo-2-methyl-4-nitropyridine (C6H5BrN2O2). PubChemLite. [Link]
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5-bromo-4-methyl-2-nitropyridine (C6H5BrN2O2). PubChemLite. [Link]
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Methemoglobinemia and Delayed Encephalopathy After 5-Bromo-2-Nitropyridine Poisoning: A Rare Case Report. (2021). PubMed Central. [Link]
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- 4. Methemoglobinemia and Delayed Encephalopathy After 5-Bromo-2-Nitropyridine Poisoning: A Rare Case Report - PMC [pmc.ncbi.nlm.nih.gov]
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A Comprehensive Technical Guide to the Purity Analysis of 5-Bromo-4-Methyl-2-Nitropyridine for Pharmaceutical Applications
Abstract: 5-Bromo-4-Methyl-2-Nitropyridine is a key chemical intermediate whose purity is paramount for the safety, efficacy, and reproducibility of downstream processes, particularly in pharmaceutical and agrochemical synthesis.[1] Impurities introduced during manufacturing or storage can lead to undesirable side reactions, reduced yields, and potential toxicity in the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-faceted strategy for the rigorous purity assessment of this compound. We will detail an orthogonal approach, combining a primary quantitative method with essential confirmatory techniques, to establish a robust and reliable purity profile. The methodologies are grounded in the principles of the International Council for Harmonisation (ICH) guidelines, ensuring that the analytical strategy is suitable for regulatory scrutiny and aligns with industry best practices for drug development.[2]
The Imperative for a Multi-Technique (Orthogonal) Purity Assessment
Relying on a single analytical technique is insufficient for a complete purity determination, as no single method can definitively separate, identify, and quantify all possible impurities. A robust purity analysis employs an orthogonal approach, using multiple techniques that rely on different chemical and physical separation principles. This strategy minimizes the risk of impurities co-eluting with the main peak or being otherwise overlooked.
Our core strategy integrates High-Performance Liquid Chromatography (HPLC) for primary quantification, complemented by Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation and detection of isomeric impurities.
Caption: Figure 1: Orthogonal Analytical Workflow for Purity Assessment.
Primary Purity & Impurity Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic compounds in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3][4] For 5-Bromo-4-Methyl-2-Nitropyridine, a reversed-phase HPLC method with UV detection is optimal, as the nitropyridine ring contains a strong chromophore.
Causality Behind Method Choices:
-
Stationary Phase (C18): A C18 (octadecylsilane) column is a versatile, non-polar stationary phase that effectively retains moderately polar to non-polar compounds like the target molecule, providing excellent separation from more polar or less polar impurities.
-
Mobile Phase (Acetonitrile/Water Gradient): A gradient elution, starting with a higher water content and increasing the organic solvent (acetonitrile), is crucial. This allows for the effective elution of early-eluting, polar impurities (like potential hydrolysis by-products) while also ensuring that later-eluting, non-polar impurities are effectively separated from the main analyte peak. The addition of a small amount of acid (e.g., formic or phosphoric acid) can improve peak shape for pyridine-containing compounds.[4][5]
-
UV Detection: The conjugated system of the nitropyridine ring absorbs UV light strongly, making a UV detector highly sensitive for this compound and related impurities. A photodiode array (PDA) detector is preferred as it can provide spectral data for peak purity assessment.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a PDA detector.
-
Sample Preparation: Accurately weigh approximately 10 mg of 5-Bromo-4-Methyl-2-Nitropyridine and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as needed for linearity and quantitation limit assessments.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Injection Volume | 10 µL |
Confirmatory Analysis and Structural Verification
While HPLC provides quantitative data, it does not offer definitive structural information. Confirmatory techniques are essential to verify the identity of the main peak and elucidate the structure of any significant impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC, such as residual solvents from the manufacturing process or low molecular weight by-products.[6][7]
Causality Behind Method Choices:
-
GC Separation: GC is highly effective at separating compounds based on their volatility and interaction with the stationary phase, providing an orthogonal separation mechanism to HPLC.
-
Mass Spectrometry Detection: MS provides high-specificity detection, yielding a mass spectrum for each eluting peak. This spectrum acts as a "molecular fingerprint," allowing for confident identification of known impurities by library matching and providing crucial mass information for the structural elucidation of unknowns.
-
Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
Sample Preparation: Dissolve the sample in a volatile solvent like Dichloromethane or Ethyl Acetate to a concentration of approximately 1-2 mg/mL.
-
Chromatographic & Spectrometric Conditions:
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injector Temperature | 260 °C |
| Oven Program | Initial 60 °C (hold 2 min), ramp 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Scan Range | 40 - 450 amu |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled technique for the unambiguous structural confirmation of the main component and the identification of structurally similar impurities (e.g., isomers) that may be difficult to resolve chromatographically.[8][9] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Protocol: Sample Preparation and Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the substance in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher NMR spectrometer. For complex samples or impurity identification, 2D NMR experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) are invaluable.[8]
-
Analysis: The resulting spectra should be consistent with the proposed structure of 5-Bromo-4-Methyl-2-Nitropyridine. The presence of unexpected signals may indicate impurities, which can often be identified by their chemical shifts, coupling constants, and integration values.
Validation: The Self-Validating System
A described protocol becomes a self-validating system when its performance is challenged and documented according to established guidelines, ensuring it is fit for its intended purpose.[10][11] All analytical methods used for purity determination must be validated according to ICH Q2(R2) guidelines.[12][13]
| Validation Parameter | Purpose & Acceptance Criteria |
| Specificity | Ensure the method accurately measures the analyte without interference from impurities or degradants. (Acceptance: Peak purity index > 0.995, baseline resolution between adjacent peaks) |
| Linearity | Demonstrate a proportional relationship between analyte concentration and detector response. (Acceptance: Correlation coefficient R² ≥ 0.998) |
| Range | The concentration interval over which the method is precise, accurate, and linear. (For impurities: LOQ to 120% of specification) |
| Accuracy | Closeness of test results to the true value. (Acceptance: 90-110% recovery for impurity spiking studies) |
| Precision | Agreement among a series of measurements. (Acceptance: RSD ≤ 5% for repeatability and intermediate precision) |
| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. (Must be at or below the reporting threshold, e.g., 0.05%) |
Regulatory Context: Impurity Thresholds
The ICH Q3A guideline provides a framework for controlling impurities in new drug substances.[2][14][15] Understanding these thresholds is critical for interpreting the results of the purity analysis.
Caption: Figure 2: ICH Q3A Impurity Qualification Decision Tree.
-
Reporting Threshold: The level above which an impurity must be reported (e.g., ≥0.05%).[2]
-
Identification Threshold: The level above which an impurity's structure must be determined (e.g., ≥0.10%).[2][14]
-
Qualification Threshold: The level above which an impurity's biological safety must be established (e.g., ≥0.15%).[2][15]
Conclusion
The purity analysis of 5-Bromo-4-Methyl-2-Nitropyridine is a rigorous process that underpins the quality and safety of final pharmaceutical products. A scientifically sound assessment is not merely the result of a single chromatographic run but a holistic and self-validating system. By integrating a primary quantitative HPLC method with orthogonal confirmatory techniques like GC-MS and NMR, and framing the entire process within the context of ICH validation and impurity guidelines, researchers and drug development professionals can generate a comprehensive and defensible purity profile, ensuring the material is suitable for its intended high-stakes application.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
Medicines Control Agency The Gambia. (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Journal of Validation Technology. (2009). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]
-
International Council for Harmonisation. (2006). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 5-Bromo-4-methyl-2-nitropyridine, 95% Purity, C6H5BrN2O2, 250 mg. Retrieved from [Link]
-
PubMed. (2002). Multinuclear 1H, 13C and 15N NMR study of some substituted 2-amino-4-nitropyridines and their N-oxides. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Analytical Methods. In Toxicological Profile for Pyridine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (1991). Pyridine. Retrieved from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
SIELC Technologies. (n.d.). Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. Retrieved from [Link]
-
Agilent Technologies. (n.d.). GC AND GC/MS. Retrieved from [Link]
-
Agilent Technologies. (2011). Pyridines Separation of pyridine and other amines. Retrieved from [Link]
-
Jubilant Ingrevia Limited. (n.d.). 5-bromo-2-nitropyridine. Retrieved from [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 446284-18-0 | 5-Bromo-2-methoxy-4-nitropyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
-
PubMed. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min.... Retrieved from [Link]
-
PubMed Central. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]
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- 5. Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 7. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 14. jpionline.org [jpionline.org]
- 15. pharma.gally.ch [pharma.gally.ch]
Navigating the Isomeric Maze: A Technical Guide to Sourcing and Utilizing 5-Bromo-4-Methyl-2-Nitropyridine and Its Analogs for Drug Discovery
For Immediate Release
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Application of Brominated Methyl-Nitropyridines.
In the intricate world of pharmaceutical synthesis, the precise architecture of a molecule is paramount. 5-Bromo-4-Methyl-2-Nitropyridine stands as a potentially valuable building block, yet its commercial availability is shrouded in ambiguity, often mistaken for its various isomers. This guide illuminates the current landscape of commercially available brominated methyl-nitropyridine isomers, provides a pathway to the synthesis of the elusive 5-Bromo-4-Methyl-2-Nitropyridine, and details a practical application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery.
The Sourcing Conundrum: Identifying the Correct Isomer
A thorough investigation of the chemical supplier landscape reveals that while the specific isomer 5-Bromo-4-Methyl-2-Nitropyridine is mentioned in patent literature, its direct, off-the-shelf commercial availability from major suppliers is not readily confirmed with a dedicated CAS number. Researchers are more likely to encounter its isomers, which, while structurally similar, may exhibit different reactivity and require modified synthetic approaches.
It is crucial for procurement teams and researchers to verify the exact isomer and its corresponding CAS number before purchase to ensure the integrity of their synthetic route. The table below provides a comparative overview of commercially available isomers that are often confused with 5-Bromo-4-Methyl-2-Nitropyridine.
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Commercial Suppliers (Example) |
| 2-Bromo-5-methyl-4-nitropyridine | 66092-62-4 | C₆H₅BrN₂O₂ | 217.02 | ≥95% | ChemScene[1] |
| 2-Bromo-4-methyl-5-nitropyridine | 23056-47-5 | C₆H₅BrN₂O₂ | 217.02 | >98.0% (GC) | TCI America (via Fisher Scientific)[2] |
| 5-Bromo-3-methyl-2-nitropyridine | 114042-02-3 | C₆H₅BrN₂O₂ | 217.02 | Inert atmosphere, room temperature | BLDpharm[3] |
Synthetic Pathway to 5-Bromo-4-Methyl-2-Nitropyridine
For research endeavors requiring the specific 5-Bromo-4-Methyl-2-Nitropyridine isomer, direct synthesis is a viable and often necessary approach. A method for its preparation has been outlined in the patent literature, providing a clear and reproducible procedure.
The synthesis begins with the nitration of 2-amino-5-bromo-4-methylpyridine. The amino group is first diazotized and subsequently displaced to yield the target molecule. This process underscores the importance of precise reaction control to ensure selective nitration at the desired position.
Below is a diagrammatic representation of the synthetic workflow derived from patent literature.
Caption: Synthetic workflow for 5-Bromo-4-Methyl-2-Nitropyridine.
Experimental Protocol: Synthesis of 5-Bromo-4-Methyl-2-Nitropyridine
This protocol is adapted from the procedure described in patent CN102321016A.
Materials:
-
2-amino-5-bromo-4-methylpyridine
-
Concentrated sulfuric acid (H₂SO₄)
-
Hydrogen peroxide (H₂O₂)
-
Ice
-
Base (e.g., NaOH or NH₄OH) for pH adjustment
Procedure:
-
In a reaction vessel, dissolve 2-amino-5-bromo-4-methylpyridine in concentrated sulfuric acid, ensuring the temperature is maintained at a low level (e.g., 0-5 °C) using an ice bath.
-
Prepare a mixture of concentrated sulfuric acid and hydrogen peroxide.
-
Slowly add the acid-peroxide mixture to the solution of the pyridine derivative, maintaining strict temperature control.
-
After the addition is complete, allow the reaction to proceed for a specified time, monitoring the progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, carefully pour the reaction mixture into a beaker containing an ice-water slurry.
-
Neutralize the acidic solution by the slow addition of a base until the pH reaches 7-8.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield 5-Bromo-4-Methyl-2-Nitropyridine.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The brominated nitropyridine scaffold is a versatile substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.
The electron-withdrawing nature of the nitro group and the inherent electronic properties of the pyridine ring influence the reactivity of the C-Br bond. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side reactions.
Below is a generalized workflow for a Suzuki-Miyaura coupling reaction using a bromonitropyridine substrate.
Caption: Generalized Suzuki-Miyaura cross-coupling workflow.
Experimental Protocol: Example Suzuki-Miyaura Coupling of a Bromonitropyridine
The following is a representative protocol for the Suzuki-Miyaura coupling of a bromonitropyridine with an arylboronic acid. This protocol may require optimization for specific substrates.
Materials:
-
Bromonitropyridine (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the bromonitropyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Safety and Handling
Brominated nitropyridines should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. These compounds can be irritating to the skin, eyes, and respiratory system. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
While the direct commercial sourcing of 5-Bromo-4-Methyl-2-Nitropyridine presents a challenge, a clear understanding of the available isomers and a reliable synthetic route empowers researchers to access this valuable building block. The utility of the bromonitropyridine scaffold in powerful synthetic transformations like the Suzuki-Miyaura coupling ensures its continued relevance in the pursuit of novel therapeutics. By carefully navigating the complexities of isomer identification and employing robust synthetic methodologies, the full potential of these compounds in drug discovery and development can be realized.
References
- Google Patents.
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-4-Methyl-2-Nitropyridine
Introduction: The Strategic Importance of 5-Aryl-4-Methyl-2-Nitropyridines in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its robustness in constructing C-C bonds.[1][2] This palladium-catalyzed reaction is particularly vital in the synthesis of biaryl and heteroaryl motifs, which are prevalent scaffolds in numerous pharmaceutical agents.[3][4] 5-Bromo-4-methyl-2-nitropyridine is a key heterocyclic building block. Its subsequent arylation via Suzuki-Miyaura coupling opens a direct route to a diverse library of 5-aryl-4-methyl-2-nitropyridines. These arylated pyridines are of significant interest in drug discovery, serving as precursors to a range of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[5][6]
The presence of a nitro group at the 2-position renders the pyridine ring electron-deficient, which significantly influences its reactivity in cross-coupling reactions. This guide provides a comprehensive overview of the Suzuki-Miyaura coupling of 5-bromo-4-methyl-2-nitropyridine, including mechanistic insights, a detailed experimental protocol, and expected outcomes based on structurally related analogues.
Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[1][7][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-4-methyl-2-nitropyridine to form a Pd(II) complex. The strongly electron-withdrawing nitro group is anticipated to facilitate this rate-determining step by lowering the electron density at the carbon bearing the bromine.[7]
-
Transmetalation: The aryl group from the organoboron reagent (boronic acid or ester) is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[9]
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final 5-aryl-4-methyl-2-nitropyridine product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.[10]
Comparative Analysis of Reaction Parameters
While specific literature for the Suzuki-Miyaura coupling of 5-bromo-4-methyl-2-nitropyridine is not extensively published, data from the structurally analogous but electronically different substrate, 2-amino-5-bromo-4-methylpyridine, can provide a valuable starting point for optimization.[3][11] The electron-donating amino group in the analogue presents a different electronic environment compared to the electron-withdrawing nitro group in the target substrate. The following table summarizes typical conditions for the amino-substituted pyridine and provides expected trends for the nitro-substituted counterpart.
| Parameter | Condition for 2-Amino-5-bromo-4-methylpyridine[11] | Expected Trend for 5-Bromo-4-Methyl-2-Nitropyridine | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Similar catalysts should be effective. Buchwald ligands (e.g., SPhos) may also be highly active. | These are robust catalysts for a wide range of Suzuki couplings.[11][12] |
| Ligand | PPh₃ (from Pd(PPh₃)₄), dppf | Electron-rich, bulky phosphine ligands are generally preferred for cross-coupling of heteroaryl halides. | They promote oxidative addition and reductive elimination. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | A moderate base like K₂CO₃ or K₃PO₄ is a good starting point. | Strong bases may lead to side reactions with the nitro group. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | Aprotic polar solvents like 1,4-dioxane or DMF, often with water, are suitable. | These solvents effectively dissolve the reactants and facilitate the reaction.[13] |
| Temperature | 85-110 °C | A similar or slightly lower temperature range (80-100 °C) may be sufficient. | The electron-withdrawing nitro group may lower the activation energy for oxidative addition. |
| Reaction Time | 12-24 hours | Potentially shorter reaction times. | Faster oxidative addition could lead to a quicker overall reaction. |
Detailed Experimental Protocol
This protocol is a general guideline for the Suzuki-Miyaura coupling of 5-bromo-4-methyl-2-nitropyridine with a generic arylboronic acid. Optimization of the reaction conditions is recommended for each specific substrate pairing.
Materials and Reagents
-
5-Bromo-4-methyl-2-nitropyridine (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Reaction Setup and Procedure
-
Reaction Setup : To a dry Schlenk flask, add 5-bromo-4-methyl-2-nitropyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere : Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[14]
-
Catalyst and Solvent Addition : Under the inert atmosphere, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction : Stir the reaction mixture at 80-100 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[3]
-
Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[3]
-
Extraction : Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification : Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4-methyl-2-nitropyridine product.
Trustworthiness and Self-Validation
The success of this protocol relies on careful execution and monitoring. The following points are crucial for ensuring a self-validating system:
-
Inert Atmosphere : The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining a strict inert atmosphere is critical for catalytic activity.[14]
-
Purity of Reagents : The purity of the starting materials, particularly the boronic acid, can significantly impact the reaction outcome. Impurities can lead to side reactions and lower yields.
-
Monitoring Reaction Progress : Regular monitoring by TLC or LC-MS is essential to determine the optimal reaction time and to avoid the formation of degradation products.
-
Confirmation of Product : The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The Suzuki-Miyaura coupling of 5-bromo-4-methyl-2-nitropyridine is a powerful method for the synthesis of 5-aryl-4-methyl-2-nitropyridines, which are valuable intermediates in drug discovery. While direct protocols for this specific substrate are not abundant, a robust experimental procedure can be developed by adapting methods from structurally similar compounds and considering the electronic influence of the nitro group. The provided protocol and insights serve as a strong foundation for researchers to successfully employ this important transformation in their synthetic endeavors.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Kelly, S. E., et al. (2012). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
The Chemist's Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved from [Link]
-
DeBoer, G. (2021, April 22). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. [Video]. YouTube. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 6). The Versatility of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine in Chemical Research. Retrieved from [Link]
-
ResearchGate. (2023, August 16). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Retrieved from [Link]
-
YouTube. (2022, May 22). Palladium catalyzed coupling in Schlenk tube- setup and a complete work up. [Video]. YouTube. Retrieved from [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 14. youtube.com [youtube.com]
Application Notes and Protocols: Suzuki Coupling of 5-Bromo-4-Methyl-2-Nitropyridine
Introduction: The Strategic Importance of Substituted Pyridines and the Suzuki-Miyaura Coupling
In the landscape of modern drug discovery and development, pyridine scaffolds are of paramount importance. Their unique electronic properties and ability to participate in hydrogen bonding have made them a cornerstone in the design of a vast array of therapeutic agents. The ability to precisely functionalize the pyridine ring is therefore a critical endeavor for medicinal chemists. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, offers a powerful strategy for the synthesis of complex biaryl and heteroaryl structures.[3][4][5]
This application note provides a detailed protocol and in-depth scientific rationale for the Suzuki coupling of 5-Bromo-4-Methyl-2-Nitropyridine with various arylboronic acids. The presence of both an electron-withdrawing nitro group and an electron-donating methyl group on the pyridine ring presents a unique electronic environment that requires careful consideration in the optimization of reaction conditions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this important transformation in their synthetic campaigns.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5][6] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for specific substrates like 5-Bromo-4-Methyl-2-Nitropyridine.
The three key steps in the catalytic cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-4-Methyl-2-Nitropyridine, forming a Pd(II) complex.[3][5] The electron-deficient nature of the nitropyridine ring can facilitate this step.[6]
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][7][8][9][10] The choice of base is critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][4]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Suzuki Coupling of 5-Bromo-4-Methyl-2-Nitropyridine
This protocol provides a general procedure that has been found to be effective for the coupling of 5-Bromo-4-Methyl-2-Nitropyridine with a variety of arylboronic acids. Optimization may be required for particularly challenging substrates.
Materials and Reagents
-
5-Bromo-4-Methyl-2-Nitropyridine
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a custom catalyst system) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating mantle/oil bath
-
TLC plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Safety Precautions
-
5-Bromo-4-Methyl-2-Nitropyridine and its derivatives are potentially hazardous. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12][13]
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood. [14]
-
Organic solvents are flammable and should be kept away from ignition sources.
-
Always work in a well-ventilated area.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.[11][12][13][14][15]
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or vial equipped with a magnetic stir bar, add 5-Bromo-4-Methyl-2-Nitropyridine (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0-3.0 equivalents).
-
Catalyst Addition: In a separate container, weigh the palladium catalyst (1-5 mol%) and add it to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed anhydrous solvent to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Optimization and Troubleshooting
The success of the Suzuki coupling of 5-Bromo-4-Methyl-2-Nitropyridine can be highly dependent on the choice of reaction parameters. The following table provides a starting point for optimization.
| Parameter | Recommended Conditions & Rationale |
| Palladium Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A versatile and commonly used catalyst that is often effective for a wide range of substrates.[16] Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) : Often shows enhanced reactivity for heteroaromatic substrates.[17] Pd(OAc)₂ with a ligand (e.g., SPhos, XPhos) : Buchwald-Hartwig type ligands can be highly effective for challenging couplings, including those with electron-deficient pyridines.[18] |
| Base | K₂CO₃ (Potassium Carbonate) : A common and effective base for many Suzuki couplings.[3] K₃PO₄ (Potassium Phosphate) : A stronger base that can be beneficial for less reactive boronic acids.[16][18] Cs₂CO₃ (Cesium Carbonate) : A highly effective but more expensive base, often used for difficult couplings. |
| Solvent | 1,4-Dioxane/Water (4:1 or 5:1) : A common solvent system that provides good solubility for both the organic and inorganic reagents.[16] Toluene : A non-polar aprotic solvent that can be effective, particularly with certain catalyst systems.[4] DMF (Dimethylformamide) or Acetonitrile : Polar aprotic solvents that can sometimes influence the selectivity and rate of the reaction.[19][20] |
| Temperature | 80-110 °C : The optimal temperature will depend on the reactivity of the specific substrates and the chosen catalyst system. Higher temperatures may be required for less reactive partners. |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the reaction was set up under a strictly inert atmosphere. The Pd(0) catalyst is sensitive to oxygen.
-
Insufficient Base: The base is crucial for activating the boronic acid. Consider using a stronger base or increasing the equivalents.
-
Low Temperature: The reaction may require more thermal energy to proceed.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures. Lowering the reaction temperature may mitigate this.
-
Protodeborylation: The boronic acid can be cleaved by acidic protons. Ensure anhydrous conditions and consider using a milder base.
-
Dehalogenation of the Starting Material: This can be a competing pathway. Optimizing the catalyst and ligand can sometimes suppress this side reaction.
-
Conclusion
The Suzuki-Miyaura cross-coupling of 5-Bromo-4-Methyl-2-Nitropyridine is a powerful tool for the synthesis of novel, functionalized pyridine derivatives with significant potential in drug discovery and materials science. By understanding the underlying mechanism and carefully selecting the appropriate catalyst, base, and solvent, researchers can effectively and efficiently access a wide range of valuable compounds. The protocol and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. NROChemistry. Accessed January 21, 2026. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Accessed January 21, 2026. [Link]
-
Wikipedia. Suzuki reaction. Wikipedia. Accessed January 21, 2026. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 21, 2026. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed January 21, 2026. [Link]
-
Amatore, C.; Jutand, A.; Le Duc, G. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. 2011, 133 (41), 16552–16564. [Link]
-
Amatore, C.; Jutand, A.; Le Duc, G. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. 2011, 133(41), 16552-64. [Link]
-
SlAcc. Use of Base Metals in Suzuki Coupling. WordPress. Accessed January 21, 2026. [Link]
-
Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Semantic Scholar. Accessed January 21, 2026. [Link]
-
ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Accessed January 21, 2026. [Link]
-
ResearchGate. Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. ResearchGate. Published August 5, 2025. [Link]
-
National Institutes of Health. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. Accessed January 21, 2026. [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. Accessed January 21, 2026. [Link]
-
ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Published August 9, 2025. [Link]
-
ResearchGate. Effect of solvent on the Suzuki reaction a . | Download Table. ResearchGate. Accessed January 21, 2026. [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health. Accessed January 21, 2026. [Link]
-
MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. 2017, 22(2), 190. [Link]
-
ACS Publications. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters. 2014, 16(7), 1872-1875. [Link]
-
MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts. 2015, 5(2), 661-664. [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Published June 5, 2019. [Link]
-
ResearchGate. (PDF) Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. Published October 16, 2025. [Link]
-
RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Published April 8, 2019. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Published March 29, 2025. [Link]
-
ResearchGate. (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Published October 16, 2025. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 5-Bromo-4-Methyl-2-Nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-Bromo-4-Methyl-2-Nitropyridine. This versatile building block is of significant interest in medicinal chemistry, and its derivatization through modern synthetic methods is crucial for the development of novel therapeutic agents. The following sections delve into the mechanistic underpinnings of key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Field-proven, step-by-step protocols are provided, along with insights into the selection of catalysts, ligands, and bases to optimize these transformations.
Introduction: The Significance of Substituted Nitropyridines
5-Bromo-4-Methyl-2-Nitropyridine is a key heterocyclic scaffold in drug discovery and development. The pyridine core is a common motif in a vast array of biologically active compounds, and the specific substitution pattern of this molecule offers multiple avenues for synthetic diversification. The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of molecular fragments. The nitro group at the 2-position and the methyl group at the 4-position electronically influence the reactivity of the pyridine ring, a factor that must be considered when designing synthetic strategies. The electron-withdrawing nature of the nitro group can impact the reactivity of the C-Br bond, often necessitating carefully optimized catalytic systems.[1][2]
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis due to their efficiency, selectivity, and broad functional group tolerance.[3][4] These reactions facilitate the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds under relatively mild conditions, making them highly suitable for the synthesis of complex molecules in pharmaceutical research.[5][6]
Mechanistic Foundations of Palladium-Catalyzed Cross-Coupling
A fundamental understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][7]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (C-Br in this case) of the 5-Bromo-4-Methyl-2-Nitropyridine. This step forms a Pd(II) intermediate.[3][8] The efficiency of this step can be influenced by the electron density of the palladium center, which is modulated by the choice of ligands.[9]
-
Transmetalation: In this step, the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide.[7][8] The choice of base is often critical for facilitating this step.
-
Reductive Elimination: Finally, the two organic fragments coupled to the palladium center are eliminated to form the desired product with a new C-C or C-N bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][7]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Experimental Protocols
The following protocols are designed as robust starting points for the cross-coupling of 5-Bromo-4-Methyl-2-Nitropyridine. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary for specific substrates.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide.[4][10] It is widely used in pharmaceutical synthesis due to the stability and low toxicity of the boronic acid reagents.[5]
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Materials:
-
5-Bromo-4-Methyl-2-Nitropyridine
-
Phenylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry reaction vessel, add 5-Bromo-4-Methyl-2-Nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed 1,4-dioxane/water mixture.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[13][14] This reaction is of great importance in medicinal chemistry where the arylamine moiety is a common pharmacophore.[15]
Protocol 2: Buchwald-Hartwig Amination with Morpholine
-
Materials:
-
5-Bromo-4-Methyl-2-Nitropyridine
-
Morpholine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous Toluene
-
Schlenk tube or sealed vial
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add 5-Bromo-4-Methyl-2-Nitropyridine (1.0 eq), cesium carbonate (1.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) to a dry Schlenk tube.
-
Add anhydrous toluene, followed by morpholine (1.2 eq).
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography.[14][16]
-
Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, producing alkynyl-substituted aromatics.[17][18] This reaction typically uses both palladium and copper co-catalysts.
Protocol 3: Sonogashira Coupling with Phenylacetylene
-
Materials:
-
5-Bromo-4-Methyl-2-Nitropyridine
-
Phenylacetylene (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.05 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-Bromo-4-Methyl-2-Nitropyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
-
Add the anhydrous solvent (THF or DMF) and the base (TEA or DIPEA, 2.0 eq).
-
Add phenylacetylene (1.2 eq) dropwise.
-
Stir the reaction at room temperature or heat to 50-70 °C if necessary.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and filter through celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[17][18]
-
Data Presentation: Comparative Overview
The choice of catalyst, ligand, and base is crucial for the success of these cross-coupling reactions. The following table provides a comparative overview of typical conditions and expected outcomes.
| Reaction Type | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Solvent | Temp (°C) | Expected Yield |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | PPh₃, SPhos | K₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene | 80-110 | Good to Excellent |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Pd(OAc)₂ | Xantphos, RuPhos | Cs₂CO₃, NaOtBu | Toluene, Dioxane | 90-120 | Moderate to High |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ | PPh₃ | TEA, DIPEA | THF, DMF | 25-70 | Good to Excellent |
Troubleshooting Common Issues
Low or no product yield is a common issue in cross-coupling reactions. Here are some key areas to investigate:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Use of pre-catalysts or ensuring an efficient reduction of Pd(II) to Pd(0) in situ is critical. The quality and handling of the catalyst and ligands are paramount.[19][20]
-
Atmosphere and Solvents: These reactions are often sensitive to oxygen. Ensure the reaction is set up under a properly maintained inert atmosphere and that solvents are thoroughly degassed.[19]
-
Base Selection: The strength and solubility of the base are crucial, particularly for the transmetalation step. For base-sensitive substrates, a weaker base might be necessary, though this could slow down the reaction.[19]
-
Substrate Quality: Impurities in the starting materials can poison the catalyst. Ensure high purity of the 5-Bromo-4-Methyl-2-Nitropyridine and the coupling partner.[19]
Conclusion
The palladium-catalyzed cross-coupling of 5-Bromo-4-Methyl-2-Nitropyridine offers a powerful and versatile platform for the synthesis of a diverse range of substituted nitropyridine derivatives. A thorough understanding of the underlying mechanisms of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, coupled with careful selection of catalysts, ligands, and reaction conditions, is essential for achieving high yields and purity. The protocols and data presented in this guide serve as a valuable resource for researchers in the pharmaceutical and chemical sciences to accelerate their discovery and development efforts.
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.Fiveable.
- Cross-Coupling Reactions Guide.Millipore Sigma.
- 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Developing Ligands for Palladium(II)
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022).
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). Springer.
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026).
- Functionalized Polymer-Supported Pyridine Ligands for Palladium-Catalyzed C(sp3)–H Arylation.
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.Benchchem.
- Buchwald–Hartwig amin
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.Benchchem.
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.Benchchem.
- Sonogashira Coupling.NROChemistry.
- Cross-Coupling Reaction Guide.Sigma-Aldrich.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.Benchchem.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.Benchchem.
- Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Application Note: Derivatization of 2-Bromo-5-methylpyridin-4-amine for Library Synthesis.Benchchem.
- Buchwald-Hartwig Amin
- Sonogashira Coupling.Organic Chemistry Portal.
- Application Notes: Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles.Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction.Organic Chemistry Portal.
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH.[Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Organometallic cross-coupling reactions.
- Sonogashira coupling.Wikipedia.
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2025).
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.Benchchem.
- Flow Chemistry: Sonogashira Coupling.ThalesNano.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 5-Bromo-4-Methyl-2-Nitropyridine
Introduction: The Strategic Utility of Substituted Pyridines in Kinase Inhibitor Scaffolding
Protein kinases, as central regulators of cellular signaling, have become one of the most significant classes of drug targets in modern medicine, particularly in oncology. The development of small molecule kinase inhibitors that can selectively modulate the activity of these enzymes remains a cornerstone of targeted therapy. Within the vast chemical space explored for kinase inhibition, pyridine-based scaffolds are of paramount importance. Their ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site often anchors the inhibitor, providing a foundation for achieving high potency and selectivity.
This guide focuses on the synthetic utility of 5-Bromo-4-Methyl-2-Nitropyridine , a versatile and strategically functionalized starting material for the construction of novel kinase inhibitor libraries. The unique arrangement of its substituents—a bromine atom at the 5-position, a nitro group at the 2-position, and a methyl group at the 4-position—offers a rich platform for sequential and regioselective chemical modifications. The bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties that can probe the deeper pockets of the ATP-binding site. The nitro group, upon reduction to an amine, provides a key vector for further derivatization, allowing for the installation of solubilizing groups or moieties that can form additional interactions with the target kinase.
While direct literature precedents for the synthesis of marketed kinase inhibitors from this exact starting material are sparse, its chemical logic is well-grounded in the established reactivity of its close analogs, such as 5-bromo-2-nitropyridine, which is a key precursor in the synthesis of the FDA-approved multi-kinase inhibitor, Pazopanib.[1] This document provides a detailed, logically derived protocol for the synthesis of a representative kinase inhibitor scaffold from 5-Bromo-4-Methyl-2-Nitropyridine, drawing upon established and validated synthetic methodologies for analogous structures.
Core Synthetic Strategy: A Two-Pronged Approach to Kinase Inhibitor Scaffolds
The proposed synthetic strategy is designed to maximize molecular diversity and build complexity in a stepwise manner. The workflow hinges on two pivotal transformations: a Suzuki-Miyaura cross-coupling reaction followed by the reduction of the nitro group. This sequence allows for the systematic exploration of structure-activity relationships (SAR) around the pyridine core.
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: The C-Br bond at the 5-position is selectively functionalized through a Suzuki-Miyaura reaction. This reaction is renowned for its broad functional group tolerance and reliability in forming C-C bonds, making it an industry standard in drug discovery. This step introduces a key (hetero)aryl group, which is often critical for inhibitor potency and selectivity.
-
Nitro Group Reduction: The nitro group at the 2-position is subsequently reduced to a primary amine. This transformation converts an electron-withdrawing group into a versatile nucleophilic handle. The resulting 2-amino-5-aryl-4-methylpyridine is a privileged scaffold, primed for further elaboration, such as amide bond formation, to complete the synthesis of the target kinase inhibitor.
Visualizing the Synthetic Workflow
Caption: A generalized workflow for the synthesis of kinase inhibitors from 5-Bromo-4-Methyl-2-Nitropyridine.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-4-Methyl-2-Nitropyridine via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of 5-Bromo-4-Methyl-2-Nitropyridine with a representative arylboronic acid. The choice of catalyst, ligand, and base is critical for achieving high yields, and the conditions presented here are adapted from robust procedures for structurally similar bromopyridines.
Rationale: The use of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), is standard for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. A base, typically a carbonate or phosphate, is required for the transmetalation step, where the organic moiety is transferred from the boronic acid to the palladium complex. A mixed solvent system of an organic solvent (like 1,4-dioxane or DMF) and water is often employed to solubilize both the organic and inorganic reagents.
| Parameter | Value/Reagent | Rationale |
| Starting Material | 5-Bromo-4-Methyl-2-Nitropyridine (1.0 equiv) | The electrophilic partner in the cross-coupling reaction. |
| Coupling Partner | Arylboronic Acid (1.2 equiv) | The nucleophilic partner, providing the aryl moiety. A slight excess ensures complete consumption of the starting material. |
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%) | A reliable Pd(0) source for Suzuki couplings. Can be substituted with other Pd catalysts like PdCl₂(dppf). |
| Base | K₂CO₃ (Potassium Carbonate) (2.0 equiv) | Activates the boronic acid for transmetalation. Cesium carbonate or potassium phosphate can also be used. |
| Solvent System | 1,4-Dioxane / H₂O (4:1 v/v) | A common solvent mixture that effectively dissolves both organic substrates and inorganic bases. The solvent should be degassed. |
| Temperature | 90-100 °C | Provides the necessary thermal energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 4-12 hours | Monitored by TLC or LC-MS for completion. |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 5-Bromo-4-Methyl-2-Nitropyridine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 mmol). Subsequently, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 5-Aryl-4-Methyl-2-Nitropyridine.
Protocol 2: Reduction of 5-Aryl-4-Methyl-2-Nitropyridine to 5-Aryl-4-Methyl-pyridin-2-amine
This protocol details the reduction of the aromatic nitro group to a primary amine. This is a crucial step, as the resulting amino group is a key point for further diversification of the inhibitor scaffold.
Rationale: Several methods can be employed for nitro group reduction. A common and reliable method in a laboratory setting that avoids high-pressure hydrogenation is the use of a metal in the presence of an acid or an ammonium salt. Iron powder with ammonium chloride in an alcohol/water mixture is a mild and effective system for this transformation and is tolerant of many functional groups.
| Parameter | Value/Reagent | Rationale |
| Starting Material | 5-Aryl-4-Methyl-2-Nitropyridine (1.0 equiv) | The product from Protocol 1. |
| Reducing Agent | Iron Powder (Fe) (5.0 equiv) | A cost-effective and efficient reducing agent for nitro groups. |
| Activator | Ammonium Chloride (NH₄Cl) (5.0 equiv) | Creates a mildly acidic environment in situ that facilitates the reduction process. |
| Solvent System | Ethanol / H₂O (4:1 v/v) | A common solvent system for this type of reduction, effectively solubilizing the substrate and reagents. |
| Temperature | 70-80 °C (Reflux) | Provides the necessary energy for the reaction to proceed to completion. |
| Reaction Time | 2-4 hours | Monitored by TLC or LC-MS for the disappearance of the starting material and the appearance of the more polar amine product. |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add 5-Aryl-4-Methyl-2-Nitropyridine (1.0 mmol), iron powder (5.0 mmol), and ammonium chloride (5.0 mmol).
-
Solvent Addition: Add the ethanol/water solvent mixture (10 mL).
-
Reaction: Heat the mixture to reflux (approximately 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC, observing the disappearance of the starting material. The amine product should have a lower Rf value.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting aqueous residue can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 5-Aryl-4-Methyl-pyridin-2-amine, which can be further purified by column chromatography if necessary.
Targeting Kinase Signaling Pathways
The synthesized 5-Aryl-4-Methyl-pyridin-2-amine scaffold is a versatile precursor for inhibitors targeting a wide range of kinases. For instance, by acylating the 2-amino group with a tailored carboxylic acid, one can design inhibitors that target kinases implicated in proliferative diseases, such as Polo-like Kinase 4 (PLK4), which is a master regulator of centriole duplication and is often overexpressed in cancers.[2]
Visualizing a Targeted Signaling Pathway
Caption: Inhibition of the PLK4 signaling pathway by a hypothetical kinase inhibitor.
Conclusion and Future Directions
5-Bromo-4-Methyl-2-Nitropyridine stands as a promising and highly versatile starting material for the synthesis of novel kinase inhibitors. The strategic positioning of its functional groups allows for a logical and efficient construction of complex molecular architectures. The protocols detailed in this guide, based on well-established chemical principles and analogous reactions, provide a solid framework for researchers and drug development professionals to explore the vast chemical space of pyridine-based kinase inhibitors. The subsequent derivatization of the 2-amino group offers limitless possibilities for optimizing potency, selectivity, and pharmacokinetic properties, paving the way for the discovery of next-generation targeted therapies.
References
- Google Patents. (2012). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
-
PubMed. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Available at: [Link]
- Google Patents. (2014). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
-
Justia Patents. (2021). Bromination of pyridine derivatives. Available at: [Link]
-
National Institutes of Health. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available at: [Link]
- Google Patents. (2006). WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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Application Notes and Protocols for the Synthesis of 4-Methyl-5-Aryl-2-Nitropyridines via Suzuki-Miyaura Cross-Coupling
Introduction: The Strategic Importance of Functionalized Nitropyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant percentage of FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in the design of bioactive molecules.[1][3] Among the vast landscape of pyridine derivatives, nitropyridines have emerged as particularly valuable intermediates. The strong electron-withdrawing nature of the nitro group not only modulates the chemical reactivity of the pyridine ring but also serves as a versatile synthetic handle for further functionalization, such as reduction to an amino group.[1][4]
This guide focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-Bromo-4-Methyl-2-Nitropyridine with a diverse range of arylboronic acids. This transformation is a powerful and efficient method for the synthesis of 4-methyl-5-aryl-2-nitropyridines, a class of compounds with significant potential in drug discovery programs targeting a wide array of diseases, including cancer and inflammatory conditions.[2] The strategic introduction of an aryl moiety at the 5-position of the 4-methyl-2-nitropyridine core allows for the systematic exploration of structure-activity relationships, a critical step in the development of novel therapeutics.
These application notes provide a comprehensive overview of the reaction, from its mechanistic underpinnings to detailed, field-tested protocols and troubleshooting strategies, designed to empower researchers in their quest for new and effective medicines.
Mechanistic Insights: The Catalytic Cycle of the Suzuki-Miyaura Reaction
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organohalide and an organoboron compound, typically in the presence of a palladium catalyst and a base.[5] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The catalytic cycle begins with the active Pd(0) species, which undergoes oxidative addition to the carbon-bromine bond of 5-Bromo-4-Methyl-2-Nitropyridine. This step forms a Pd(II) intermediate. The electron-withdrawing nitro group on the pyridine ring is expected to facilitate this step by making the carbon atom attached to the bromine more electrophilic.
-
Transmetalation: In this step, the aryl group from the arylboronic acid is transferred to the palladium center. The presence of a base is crucial for this step, as it activates the boronic acid by forming a more nucleophilic boronate species.[8][9][10]
-
Reductive Elimination: The final step involves the reductive elimination of the newly formed 4-methyl-5-aryl-2-nitropyridine from the Pd(II) complex, which regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of 5-Bromo-4-Methyl-2-Nitropyridine with a representative arylboronic acid. This protocol serves as an excellent starting point and may be optimized for specific substrates.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Quantity (for 1 mmol scale) | Molar Equivalents |
| 5-Bromo-4-Methyl-2-Nitropyridine | 217.02 | 217 mg | 1.0 |
| Arylboronic Acid | Variable | 1.2 mmol | 1.2 |
| Pd(dppf)Cl₂ | 731.73 | 22 mg | 0.03 (3 mol%) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276 mg | 2.0 |
| 1,4-Dioxane (anhydrous, degassed) | 88.11 | 4 mL | - |
| Water (degassed) | 18.02 | 1 mL | - |
Reaction Setup and Procedure
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-4-Methyl-2-Nitropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (3 mol%).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-methyl-5-aryl-2-nitropyridine.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling.
Optimization of Reaction Conditions: A Screening Guide
For challenging substrates or to improve reaction efficiency, a systematic optimization of the reaction conditions is often necessary. The following table provides a starting point for a screening study.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System (v/v) | Temperature (°C) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/Water (4:1) | 100 |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.0) | Dioxane/Water (4:1) | 90 |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | DMF/Water (5:1) | 110 |
| 4 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2.0) | Acetonitrile/Water (3:1) | 80 |
Causality Behind Experimental Choices
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for a successful Suzuki-Miyaura coupling.[5] For heteroaryl halides, electron-rich and bulky phosphine ligands such as SPhos and XPhos can be highly effective.[11] These ligands promote the oxidative addition and reductive elimination steps and stabilize the palladium catalyst, preventing the formation of palladium black.[9] Pd(dppf)Cl₂ is a robust and air-stable precatalyst that is often effective for a wide range of substrates.[12]
-
The Role of the Base: The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to activate the arylboronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation.[8][9] The choice of base can significantly impact the reaction rate and yield. Inorganic bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are commonly used. The strength and solubility of the base should be considered for optimal results.
-
Solvent Systems: A variety of solvent systems can be employed for the Suzuki-Miyaura reaction.[5] Often, a mixture of an organic solvent and water is used.[10] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Common organic solvents include 1,4-dioxane, toluene, and dimethylformamide (DMF). The choice of solvent can influence the solubility of the reactants and the stability of the catalyst.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed system; Poor quality reagents or solvents. | Use a fresh batch of catalyst; Ensure thorough degassing of the reaction mixture and solvents; Use anhydrous solvents. |
| Protodeboronation of Boronic Acid | Presence of excess water or acidic impurities; Prolonged reaction time at high temperature. | Use a stronger, less nucleophilic base (e.g., K₃PO₄); Minimize reaction time; Use anhydrous conditions if possible. |
| Formation of Homocoupled Byproducts | Oxygen contamination leading to oxidative homocoupling of the boronic acid. | Rigorously exclude oxygen by maintaining a positive pressure of inert gas; Use freshly degassed solvents. |
| Reduction of the Nitro Group | Presence of reducing agents or certain phosphine ligands under harsh conditions. | Screen alternative, less reducing phosphine ligands; Avoid excessively high temperatures; If reduction is persistent, consider protecting the nitro group. |
| Difficult Purification | Co-elution of product with byproducts or residual catalyst. | Optimize the mobile phase for column chromatography; Consider a different stationary phase (e.g., alumina); Recrystallization may be an alternative. |
Conclusion
The Suzuki-Miyaura cross-coupling of 5-Bromo-4-Methyl-2-Nitropyridine with arylboronic acids is a highly effective and versatile method for the synthesis of a diverse library of 4-methyl-5-aryl-2-nitropyridines. These compounds are valuable building blocks in the pursuit of novel therapeutics. By understanding the reaction mechanism, carefully selecting the reaction conditions, and being prepared to troubleshoot common issues, researchers can successfully employ this powerful transformation to accelerate their drug discovery efforts.
References
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (n.d.). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction.... [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics. [Link]
-
Encyclopedia.pub. (2023, January 5). Principles of the Suzuki Coupling Reaction. [Link]
-
ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. [Link]
-
ACS Publications. (n.d.). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. [Link]
-
ACS Publications. (n.d.). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry. [Link]
-
ACS Publications. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. [Link]
-
National Institutes of Health. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules - PMC. [Link]
-
MDPI. (2023, February 14). Multicomponent Synthesis of Unsymmetrical Derivatives of 4-Methyl-Substituted 5-Nitropyridines. [Link]
-
Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). Expert Opinion on Drug Discovery, 20(7), 873-889. [Link]
-
MDPI. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]
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The Strategic Utility of 5-Bromo-4-Methyl-2-Nitropyridine in Medicinal Chemistry: Application Notes and Protocols
Introduction: A Versatile Scaffold for Complex Drug Candidates
In the landscape of modern medicinal chemistry, the pyridine ring remains a privileged scaffold, prized for its ability to engage in crucial hydrogen bonding interactions with biological targets and its favorable physicochemical properties. The strategic functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic profiles. 5-Bromo-4-methyl-2-nitropyridine has emerged as a highly valuable, multi-functional building block for the synthesis of complex pharmaceutical agents. Its unique electronic architecture—an electron-deficient ring system activated by a nitro group and possessing a strategically placed bromine atom—renders it an ideal substrate for a variety of powerful synthetic transformations.
This technical guide provides an in-depth exploration of the applications of 5-Bromo-4-methyl-2-nitropyridine. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into its synthesis and its pivotal role in palladium-catalyzed cross-coupling reactions and other key transformations that are central to contemporary drug discovery programs.
Physicochemical Properties & Synthesis
Before delving into its applications, understanding the synthesis and core data of the title compound is essential for its effective use.
| Property | Value |
| CAS Number | 1356412-81-1 |
| Molecular Formula | C₆H₅BrN₂O₂ |
| Molecular Weight | 217.02 g/mol |
| Appearance | Pale yellow solid |
| Solubility | Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate. |
Protocol 1: Synthesis of 5-Bromo-4-methyl-2-nitropyridine
The synthesis of 5-bromo-4-methyl-2-nitropyridine is efficiently achieved through the oxidation of 2-amino-5-bromo-4-methylpyridine. The following protocol is adapted from established patent literature, providing a reliable method for laboratory-scale preparation.[1][2]
Reaction Scheme:
Caption: Synthesis of the target compound via oxidation.
Materials:
-
2-Amino-5-bromo-4-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium Hydroxide (NaOH) solution
-
Ice
-
Standard laboratory glassware for reactions at controlled temperatures
Step-by-Step Procedure:
-
Reagent Preparation: In a flask, carefully and slowly add 1500 mL of concentrated sulfuric acid to 750 mL of 30% hydrogen peroxide while cooling in an ice bath to maintain the temperature at or below 20°C. After the addition is complete, cool the mixture to 5°C. This is the oxidizing solution.
-
Reaction Setup: In a separate reaction vessel, dissolve 0.535 mol of 2-amino-5-bromo-4-methylpyridine in 2550 mL of concentrated sulfuric acid, and cool the solution to 0°C.
-
Oxidation: Slowly add the prepared oxidizing solution (from Step 1) to the solution of the aminopyridine (from Step 2). Critically, maintain the reaction temperature between 5°C and 15°C during the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the mixture at 5-15°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.
-
Work-up and Isolation: Carefully pour the reaction mixture into a large beaker containing an ice-water mixture. Neutralize the acidic solution by slowly adding a NaOH solution until the pH reaches 7-8. A pale-yellow solid will precipitate.
-
Purification: Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold water. Dry the product at 45°C to yield 5-bromo-4-methyl-2-nitropyridine (typical yield: ~90%).[1]
Core Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The C5-bromine atom is the primary handle for synthetic diversification, making the compound an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This transformation is fundamental for creating C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl scaffolds prevalent in many kinase inhibitors.
Mechanistic Insight: Why This Works
The Suzuki reaction's success with 5-bromo-4-methyl-2-nitropyridine hinges on several factors:
-
Oxidative Addition: The C-Br bond is readily activated by a Palladium(0) catalyst. The electron-withdrawing nitro group makes the pyridine ring electron-deficient, which facilitates this crucial first step in the catalytic cycle.
-
Ligand Choice: The pyridine nitrogen can potentially coordinate to the palladium center, leading to catalyst deactivation. The use of bulky, electron-rich phosphine ligands (e.g., PPh₃, or Buchwald ligands like SPhos) is critical. These ligands stabilize the palladium catalyst, promote the desired oxidative addition and reductive elimination steps, and sterically hinder unwanted coordination with the pyridine nitrogen.[3][4]
-
Base Selection: A base is required to activate the boronic acid in the transmetalation step. Inorganic bases like K₃PO₄ or K₂CO₃ are often effective, providing a balance of sufficient basicity without promoting unwanted side reactions.[5][6]
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from highly successful procedures reported for the structurally analogous 5-bromo-2-methylpyridin-3-amine and serves as an excellent starting point for optimization.[5][6]
Materials:
-
5-Bromo-4-methyl-2-nitropyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.3 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask and standard equipment for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromo-4-methyl-2-nitropyridine (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.3 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of the starting bromide).
-
Reaction: Heat the reaction mixture to 85–95 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 15-18 hours.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation: Representative Suzuki Coupling Yields
While specific data for 5-bromo-4-methyl-2-nitropyridine is not extensively published, the following data from the coupling of the closely related 5-bromo-2-methylpyridin-3-amine with various arylboronic acids provides a strong predictive baseline for expected outcomes.[5]
| Arylboronic Acid | Catalyst System | Base / Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / Dioxane:H₂O | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / Dioxane:H₂O | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / Dioxane:H₂O | 88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / Dioxane:H₂O | 78 |
Core Application II: Buchwald-Hartwig Amination
The formation of C-N bonds is another cornerstone of medicinal chemistry, and 5-bromo-4-methyl-2-nitropyridine is also a suitable substrate for Buchwald-Hartwig amination. This reaction allows for the introduction of a wide range of primary and secondary amines, providing access to diverse chemical space.
Mechanistic Insight: Key Considerations
The principles of the Buchwald-Hartwig reaction are similar to the Suzuki coupling, involving a Pd(0)/Pd(II) catalytic cycle.[7][8]
-
Catalyst System: The choice of ligand is again crucial. While traditional bidentate phosphine ligands like Xantphos can be effective, modern, sterically hindered biarylphosphine ligands developed by the Buchwald group (e.g., SPhos, XPhos) often provide superior results for challenging heteroaryl substrates by accelerating the rate-limiting reductive elimination step.[9][10]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common choice and is highly effective. However, its use can be incompatible with base-sensitive functional groups like esters. In such cases, a weaker base like cesium carbonate (Cs₂CO₃) may be employed, though often requiring higher temperatures or longer reaction times.[2]
Caption: General workflow for Buchwald-Hartwig amination.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This general protocol provides a robust starting point for coupling various amines with 5-bromo-4-methyl-2-nitropyridine.[10][11]
Materials:
-
5-Bromo-4-methyl-2-nitropyridine (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Toluene (anhydrous, degassed)
-
Sealed reaction tube or Schlenk flask
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add 5-bromo-4-methyl-2-nitropyridine (1.0 equiv), the amine (1.2 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv) to a dry sealed tube or Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube or flask and heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction for completion by LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction (e.g., with saturated aqueous NH₄Cl). Dilute with an organic solvent like ethyl acetate.
-
Purification: Wash the organic phase with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Further Transformations and Applications
Beyond cross-coupling, the functional groups on 5-bromo-4-methyl-2-nitropyridine allow for other valuable transformations.
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (e.g., using H₂/Pd-C, SnCl₂, or Fe/HCl). This unmasks a nucleophilic handle, which is often a key step after an initial cross-coupling reaction. This amino group can then be used for amide bond formation, sulfonylation, or construction of new heterocyclic rings.
-
Oxidation to Carboxylic Acid: The methyl group at the C4 position can be oxidized to a carboxylic acid. For instance, treatment of 5-bromo-4-methyl-2-nitropyridine with a strong oxidant like sodium dichromate in sulfuric acid yields 5-bromo-2-nitroisonicotinic acid.[1] This introduces a new functional handle for amide couplings or other derivatizations.
Application Case Study: Synthesis of RIPK1 Kinase Inhibitors
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a critical regulator of inflammation and cell death, making it a high-value target for treating inflammatory diseases like psoriasis, rheumatoid arthritis, and ulcerative colitis.[7][12][13] Several pharmaceutical companies, including GSK, have developed potent and selective RIPK1 inhibitors. The core scaffolds of these inhibitors often feature a substituted pyridine ring linked to other heterocyclic systems.
While specific synthetic routes for clinical candidates like GSK2982772 are proprietary, the published research on analogous RIPK1 inhibitors demonstrates a synthetic strategy that relies heavily on the type of chemistry for which 5-bromo-4-methyl-2-nitropyridine is ideally suited.[12][14] A common disconnection approach involves a Suzuki coupling to link a functionalized pyridine core to an indole or other heteroaryl fragment.
The use of a building block like 5-bromo-4-methyl-2-nitropyridine would allow for an initial Suzuki coupling at the C5 position, followed by reduction of the nitro group to an amine, and subsequent amide coupling to build out the final complex inhibitor molecule. This highlights the strategic importance of this building block in constructing complex, biologically active molecules targeting critical disease pathways.
Conclusion
5-Bromo-4-methyl-2-nitropyridine is more than a simple intermediate; it is a versatile platform for the efficient construction of complex molecular architectures. Its well-defined reactivity allows for selective and high-yielding transformations, most notably palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions. By understanding the mechanistic principles that govern these reactions, medicinal chemists can leverage this building block to rapidly generate diverse libraries of compounds, accelerating the discovery of novel therapeutics for challenging diseases. The protocols and insights provided herein serve as a robust guide for researchers, scientists, and drug development professionals seeking to harness the full synthetic potential of this valuable chemical tool.
References
-
Berger, S. B., et al. (2021). Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors. Frontiers in Cell and Developmental Biology. Available at: [Link]
-
Harris, P. A., et al. (2017). Discovery of a First-in-Class Receptor Interacting Protein 1 (RIP1) Kinase Specific Clinical Candidate (GSK2982772) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry, 60(4), 1247–1261. Available at: [Link]
-
He, S., et al. (2021). Allosteric targeting of RIPK1: discovery of novel inhibitors via parallel virtual screening and structure-guided optimization. RSC Medicinal Chemistry. Available at: [Link]
-
Chen, D., et al. (2022). Advances in RIPK1 kinase inhibitors. Frontiers in Pharmacology, 13. Available at: [Link]
- Harris, P. A., et al. (2017). Inhibitors of receptor-interacting protein kinase 1. Google Patents. WO2017136727A3.
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]
- BenchChem. (n.d.). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.
- BenchChem. (n.d.). The Pivotal Role of 5-Bromo-2-nitropyridine in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine.
-
Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190. Available at: [Link]
- Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
- Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. NRO Chemistry. Available at: [Link]
-
Norio Miyaura. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. Available at: [Link]
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Application Notes and Protocols for the Derivatization of 5-Bromo-4-methyl-2-nitropyridine in Drug Discovery
Introduction: The Strategic Importance of the 5-Bromo-4-methyl-2-nitropyridine Scaffold
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its presence in numerous FDA-approved drugs is a testament to its ability to engage in critical biological interactions.[1] The strategic functionalization of the pyridine ring is therefore a key focus for drug discovery programs. Among the plethora of substituted pyridines, 5-Bromo-4-methyl-2-nitropyridine has emerged as a highly versatile and valuable building block.
The unique arrangement of its substituents—a bromine atom at the 5-position, a methyl group at the 4-position, and a nitro group at the 2-position—creates a distinct reactivity profile that allows for selective and diverse derivatization. The electron-withdrawing nature of the nitro group significantly activates the pyridine ring, making it amenable to a range of chemical transformations.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective derivatization of 5-Bromo-4-methyl-2-nitropyridine, with a focus on creating diverse molecular libraries for drug discovery. We will delve into the core derivatization strategies, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Core Derivatization Strategies: A Gateway to Molecular Diversity
The chemical architecture of 5-Bromo-4-methyl-2-nitropyridine offers two primary avenues for diversification: palladium-catalyzed cross-coupling reactions at the bromine-bearing C5 position and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
The bromine atom at the C5 position is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups, as well as the formation of C-N bonds.
Suzuki-Miyaura Coupling: Building Biaryl and Heteroaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of 5-Bromo-4-methyl-2-nitropyridine, this reaction allows for the introduction of diverse (hetero)aryl substituents, which are prevalent motifs in pharmacologically active molecules.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a common and effective choice. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.
-
Base: A base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or dimethoxyethane) and water is often employed. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base and facilitates the reaction.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of 5-Bromo-4-methyl-2-nitropyridine with Phenylboronic Acid
This protocol is adapted from established procedures for similar bromopyridine substrates.[3]
Materials:
-
5-Bromo-4-methyl-2-nitropyridine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 5-Bromo-4-methyl-2-nitropyridine, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the palladium catalyst.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (v/v).
-
Stir the mixture at 90 °C for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-methyl-5-phenyl-2-nitropyridine.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | Standard, effective catalyst for Suzuki couplings. |
| Base | K₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | 1,4-Dioxane/Water (4:1) | Ensures solubility of reactants and base. |
| Temperature | 90 °C | Provides sufficient energy for the catalytic cycle. |
| Atmosphere | Inert (Argon) | Prevents degradation of the palladium catalyst. |
Nucleophilic Aromatic Substitution (SNAr): Introducing Heteroatom Linkages
The presence of the strongly electron-withdrawing nitro group at the 2-position makes the pyridine ring susceptible to nucleophilic attack. While the bromine at C5 is the primary site for cross-coupling, under certain conditions, SNAr can occur, particularly if a different leaving group is present or under forcing conditions. More commonly, the nitro group itself can be displaced by a strong nucleophile, or it can activate other positions on the ring for substitution. For the derivatization of 5-Bromo-4-methyl-2-nitropyridine, the focus is typically on retaining the nitro group for further transformations (e.g., reduction to an amine). Therefore, SNAr reactions are more relevant for related nitropyridine scaffolds where a leaving group is present at a more activated position (e.g., C2 or C4).
However, it's important to understand the principles of SNAr as it informs the overall reactivity of the molecule. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate.[4] The stability of this intermediate is key to the reaction's feasibility.
General SNAr Reaction Mechanism
Sources
Application Notes and Protocols: 5-Bromo-4-Methyl-2-Nitropyridine as a Versatile Building Block for Heterocyclic Synthesis
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-4-Methyl-2-Nitropyridine, a pivotal building block in modern organic and medicinal chemistry. We delve into its synthesis, physicochemical properties, and diverse reactivity profile. The document details field-proven, step-by-step protocols for key transformations including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), and nitro group reduction for subsequent cyclization. The strategic application of this intermediate is highlighted in the synthesis of complex heterocyclic scaffolds, particularly the imidazo[4,5-b]pyridine core, which is prevalent in many kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic programs.
Introduction: The Strategic Value of a Multifunctional Pyridine
5-Bromo-4-Methyl-2-Nitropyridine is a highly functionalized pyridine derivative engineered for versatility in multi-step organic synthesis. Its structure incorporates three key features that can be addressed with high chemoselectivity:
-
An Electron-Deficient Pyridine Core: The inherent π-deficiency of the pyridine ring is significantly amplified by the strong electron-withdrawing effect of a nitro group at the C2 position. This electronic arrangement is the primary driver for the compound's reactivity towards nucleophiles.
-
A C5-Bromine Handle: The bromine atom at the 5-position serves as an excellent leaving group in nucleophilic aromatic substitution and, more importantly, as a versatile linchpin for a wide array of palladium-catalyzed cross-coupling reactions.
-
A Reducible C2-Nitro Group: The nitro functionality is not merely an activating group; it is a latent amino group. Its reduction to 2-amino-5-bromo-4-methylpyridine unmasks a nucleophilic center, which is instrumental in the construction of fused bicyclic heterocycles.
This combination of features makes 5-Bromo-4-Methyl-2-Nitropyridine a powerful precursor for creating libraries of substituted pyridines and fused systems. Its utility is particularly pronounced in medicinal chemistry, where it serves as a key starting material for the synthesis of kinase inhibitors based on scaffolds like imidazo[4,5-b]pyridine, a known bioisostere of purine.[1][2][3]
Physicochemical Properties
A thorough understanding of the physical properties of a building block is critical for its effective use in synthesis. The key properties of 5-Bromo-4-Methyl-2-Nitropyridine are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅BrN₂O₂ | [4] |
| Molecular Weight | 217.02 g/mol | [4] |
| CAS Number | 3430-19-1 | [4] |
| Appearance | Light yellow to tan crystalline solid | |
| Melting Point | 73-77 °C | |
| Solubility | Soluble in chloroform, methanol, DMF, DMSO. Sparingly soluble in water. | [5] |
Synthesis of 5-Bromo-4-Methyl-2-Nitropyridine
The most common and scalable route to 5-Bromo-4-Methyl-2-Nitropyridine involves the nitration of 2-amino-5-bromo-4-methylpyridine. The amino group is first protonated in strong acid, directing the nitration, and is subsequently oxidized to the nitro group. A patent describes a related synthesis for 5-bromo-4-methyl-2-nitropyridine from 2-amino-5-bromo-4-methylpyridine using hydrogen peroxide in concentrated sulfuric acid.[6]
Protocol 3.1: Synthesis via Oxidation of 2-Amino-5-bromo-4-methylpyridine
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask to 0 °C using an ice-salt bath.
-
Reagent Addition: Slowly add 2-amino-5-bromo-4-methylpyridine (1.0 eq) to the cooled sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C. Once dissolved, slowly add a 30% hydrogen peroxide solution (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature between 5-15 °C.[6]
-
Causality Note: This reaction is highly exothermic. The slow, controlled addition of reagents to cooled, concentrated sulfuric acid is critical to prevent runaway reactions and undesired side products. Sulfuric acid protonates the pyridine nitrogen and the amino group, deactivating them towards electrophilic attack and facilitating the desired oxidation.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 5-8 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7). Dry the solid under vacuum to yield 5-Bromo-4-Methyl-2-Nitropyridine. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Chemical Reactivity and Synthetic Protocols
The synthetic utility of 5-Bromo-4-Methyl-2-Nitropyridine stems from its predictable and chemoselective reactivity at the C5-Br bond and the C2-NO₂ group.
Nucleophilic Aromatic Substitution (SNAr) at C5
The C5-Br bond is activated towards nucleophilic attack by the strong electron-withdrawing nitro group at the C2 position. The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The pyridine nitrogen plays a crucial role in stabilizing this intermediate by delocalizing the negative charge, which is a key factor favoring substitution at positions ortho and para to the ring nitrogen.[7][8]
Protocol 4.1.1: SNAr with a Secondary Amine (e.g., Morpholine)
-
Reaction Setup: To a solution of 5-Bromo-4-Methyl-2-Nitropyridine (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), add morpholine (1.2 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).[8]
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C.
-
Causality Note: Elevated temperatures are typically required to overcome the activation energy associated with disrupting the aromaticity of the pyridine ring in the initial nucleophilic attack step.[9]
-
-
Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-(4-methyl-2-nitropyridin-5-yl)morpholine.
Palladium-Catalyzed Cross-Coupling Reactions at C5
The C5-Br bond is an ideal handle for palladium-catalyzed cross-coupling reactions, which are among the most powerful methods for constructing C-C and C-heteroatom bonds.[10][11]
4.2.1 Suzuki-Miyaura Coupling This reaction couples the pyridine core with an organoboron species (e.g., a boronic acid) to form a new C-C bond. It is renowned for its mild conditions and high functional group tolerance.[12][13] The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[14][15][16]
Protocol 4.2.1.1: Coupling with Phenylboronic Acid
-
Reaction Setup: In a reaction vessel, combine 5-Bromo-4-Methyl-2-Nitropyridine (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or PdCl₂(dppf) (0.02-0.05 eq), and a base like sodium carbonate (Na₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).[2]
-
Solvent and Conditions: Add a solvent mixture, typically toluene/ethanol/water or dioxane/water. Purge the mixture with an inert gas (Argon or Nitrogen) for 15-20 minutes. Heat the reaction to 80-100 °C.
-
Causality Note: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step onto the palladium center.[15] The inert atmosphere protects the Pd(0) catalyst from oxidation.
-
-
Monitoring, Work-up, and Purification: Follow standard procedures as described in Protocol 4.1.1 to isolate and purify the product, 4-methyl-2-nitro-5-phenylpyridine.
4.2.2 Sonogashira Coupling The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper salts.[17][18][19]
Protocol 4.2.2.1: Coupling with Phenylacetylene
-
Reaction Setup: To a solution of 5-Bromo-4-Methyl-2-Nitropyridine (1.0 eq) in a solvent like THF or DMF, add phenylacetylene (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a copper co-catalyst (e.g., CuI, 0.05 eq), and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).[17]
-
Reaction Conditions: Purge with an inert gas and stir at room temperature to 50 °C.
-
Causality Note: The copper(I) iodide co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base neutralizes the HBr generated during the reaction.[18]
-
-
Monitoring, Work-up, and Purification: Follow standard procedures. The product is 4-methyl-2-nitro-5-(phenylethynyl)pyridine.
4.2.3 Buchwald-Hartwig Amination This reaction is a powerful method for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine.[11]
Protocol 4.2.3.1: Coupling with a Secondary Amine
-
Reaction Setup: Combine 5-Bromo-4-Methyl-2-Nitropyridine (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., Xantphos or BINAP, 0.04 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq).
-
Solvent and Conditions: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Heat the mixture under an inert atmosphere to 80-110 °C.
-
Monitoring, Work-up, and Purification: Follow standard procedures to isolate the N-arylpyridine product.
Reduction of the Nitro Group and Subsequent Cyclization
A key transformation for this building block is the reduction of the C2-nitro group to an amine. This creates a 1,2-diamine precursor on the pyridine ring, which is primed for cyclization reactions to form fused heterocyclic systems.[2]
Protocol 4.3.1: Nitro Group Reduction
-
Reaction Setup: Dissolve the 2-nitropyridine derivative (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or aqueous DMF).
-
Reagent Addition: Add a reducing agent. Common choices include:
-
Sodium Dithionite (Na₂S₂O₄): Add an aqueous solution of Na₂S₂O₄ (4-5 eq) and heat the mixture to 50-80 °C.[2] This method is often preferred for its simplicity and mildness.
-
Catalytic Hydrogenation: Use a catalyst like 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere (from a balloon or in a Parr shaker).
-
Metal/Acid: Tin(II) chloride (SnCl₂) in HCl or iron powder (Fe) in acetic acid are also effective.
-
-
Monitoring, Work-up, and Purification: Monitor the reaction until completion. For Na₂S₂O₄, the work-up often involves extraction. For catalytic hydrogenation, the catalyst is removed by filtration through Celite. The resulting 2-aminopyridine derivative is often used directly in the next step.
Protocol 4.3.2: Imidazole Ring Formation
-
Reaction Setup: Take the crude 2,3-diaminopyridine intermediate from the previous step (assuming the C3 position was also functionalized with an amine) and dissolve it in a solvent like ethanol or acetic acid.
-
Reagent Addition: Add a suitable one-carbon electrophile, such as trimethyl orthoformate or an aldehyde (R'CHO), along with an acid catalyst if necessary.[2]
-
Reaction Conditions: Heat the mixture to reflux.
-
Monitoring, Work-up, and Purification: Monitor the formation of the imidazo[4,5-b]pyridine product. After completion, cool the reaction, concentrate the solvent, and purify the product by precipitation, recrystallization, or column chromatography.
Application Spotlight: Synthesis of an Imidazo[4,5-b]pyridine Kinase Inhibitor Core
This multi-step workflow demonstrates how the distinct reactive sites of 5-Bromo-4-Methyl-2-Nitropyridine can be sequentially addressed to build a complex heterocyclic scaffold relevant to drug discovery.
Safety, Handling, and Storage
5-Bromo-4-Methyl-2-Nitropyridine is an irritant. It may cause skin, eye, and respiratory irritation.[20] Standard laboratory safety precautions should be followed:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[20]
Conclusion
5-Bromo-4-Methyl-2-Nitropyridine is a powerful and versatile building block whose value lies in its predictable, chemoselective reactivity. The ability to perform nucleophilic aromatic substitution, engage in a host of palladium-catalyzed cross-coupling reactions at the C5-bromo position, and subsequently unmask a reactive amine via nitro group reduction provides a robust toolkit for synthetic chemists. These attributes have cemented its role as a key intermediate in the construction of complex heterocyclic molecules, particularly within the field of medicinal chemistry for the development of targeted therapeutics like kinase inhibitors.
References
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Dolci, L., et al. (1999). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 42(10), 975–985. Available at: [Link]
- Google Patents. (CN102321016A). Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
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Fancelli, D., et al. (2013). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells. ACS Medicinal Chemistry Letters, 4(11), 1058–1062. Available at: [Link]
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Aksenov, A. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694. Available at: [Link]
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Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]
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Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]
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ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Available at: [Link]
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YouTube. (2019). nucleophilic aromatic substitutions. TMP Chem. Available at: [Link]
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Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available at: [Link]
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El-Damasy, A. K., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47253–47273. Available at: [Link]
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NROChemistry. (n.d.). Sonogashira Coupling. Available at: [Link]
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El-Gazzar, M. G., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(23), 7175. Available at: [Link]
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ResearchGate. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
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Jubilant Ingrevia. (n.d.). 5-bromo-2-nitropyridine Safety Data Sheet. Available at: [Link]
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Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]
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ResearchGate. (2021). Sonogashira cross-coupling reaction of 5-bromoindole 15 with... Available at: [Link]
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YouTube. (2021). Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. Thermo Fisher Scientific. Available at: [Link]
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YouTube. (2020). Suzuki Coupling. NRO Chemistry. Available at: [Link]
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PubChem. (n.d.). 5-Bromo-2-methyl-4-nitropyridine. National Center for Biotechnology Information. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Pazopanib Intermediates
Abstract
Pazopanib is a potent multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[1][2] Its molecular structure is an assembly of three key moieties: an indazole core, a pyrimidine linker, and a benzenesulfonamide side-chain.[3] The successful synthesis of Pazopanib hinges on the efficient and high-purity preparation of its key chemical intermediates. This document provides detailed, field-proven protocols for the synthesis of these critical building blocks, focusing on scientifically sound and scalable methodologies. We will elucidate the causal reasoning behind procedural choices, present quantitative data in a clear format, and provide visual workflows to guide researchers through the synthetic pathways.
Overview of the Convergent Synthetic Strategy
The synthesis of Pazopanib is most effectively approached using a convergent strategy, where the three primary structural fragments are synthesized independently before being coupled in the final stages. This approach allows for greater control over purity and generally leads to higher overall yields compared to a linear synthesis. The three key intermediates that form the basis of this guide are:
-
Indazole Core: N,2,3-trimethyl-2H-indazol-6-amine
-
Pyrimidine Intermediate: N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine
-
Sulfonamide Side-Chain: 5-amino-2-methylbenzenesulfonamide
The general workflow involves the synthesis of the indazole and sulfonamide intermediates, followed by a sequential coupling with a di-substituted pyrimidine to yield the final active pharmaceutical ingredient (API).
Caption: Overall synthetic strategy for Pazopanib.
Synthesis of the Indazole Core: N,2,3-trimethyl-2H-indazol-6-amine (5)
The indazole moiety is critical for the biological activity of Pazopanib, as it mimics the adenine component of ATP, enabling it to bind within the kinase domain of receptors like VEGFR.[3] The following multi-step protocol starts from the commercially available 3-methyl-6-nitro-1H-indazole (6). An alternative approach involves a selective N2 methylation on the indazole ring, followed by nitro group reduction and Eschweiler-Clarke methylation.[3]
Caption: Synthesis workflow for the indazole core.
Protocol: Nitro Group Reduction
Causality: The nitro group must be reduced to a primary amine to enable subsequent coupling reactions. Tin(II) chloride in the presence of concentrated HCl is a classic and effective method for this transformation, offering high yields under mild conditions.[3][4]
-
Step 1: Disperse 3-methyl-6-nitro-1H-indazole (6) (2.00 g, 11.3 mmol, 1 eq) in ethyl acetate (10 mL) in a 100 mL round-bottom flask at 0 °C.
-
Step 2: Slowly add tin(II) chloride dihydrate (10.19 g, 45.2 mmol, 4 eq).
-
Step 3: Add concentrated HCl (1 mL) dropwise, ensuring the internal temperature remains below 10 °C using an ice bath.
-
Step 4: After the addition is complete, remove the ice bath and stir the mixture for 3 hours at room temperature. Monitor reaction completion via TLC.
-
Step 5: Upon completion, add 50 mL of ethyl acetate and cool the mixture to 5 °C.
-
Step 6: Collect the precipitate by vacuum filtration, wash thoroughly with distilled water (3 x 5 mL), and dry to obtain 3-methyl-1H-indazol-6-amine (8) as a yellow-brown solid.
Protocol: Reductive N-Methylation of the Amine
Causality: This step selectively methylates the primary amine. Paraformaldehyde serves as the source of the methyl group, forming an intermediate imine which is then reduced in situ by sodium borohydride (NaBH₄), a mild and selective reducing agent.
-
Step 1: Dissolve 3-methyl-1H-indazol-6-amine (8) (2.00 g, 13.6 mmol, 1 eq) in methanol (20 mL) in a 100 mL round-bottom flask.
-
Step 2: Add sodium methoxide (CH₃ONa) (3.67 g, 67.9 mmol, 5 eq) followed by paraformaldehyde (2.04 g, 67.9 mmol, 5 eq).
-
Step 3: Reflux the mixture for 5 minutes, then stir at room temperature for 4 hours.
-
Step 4: Cool the reaction to 5 °C and slowly add NaBH₄ (2.06 g, 54.4 mmol, 4 eq). Stir for an additional 5 minutes.
-
Step 5: Quench the reaction with water and extract the product with ethyl acetate.
-
Step 6: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N,3-dimethyl-1H-indazol-6-amine (9) .
Protocol: N-Methylation of the Indazole Ring
Causality: Trimethyl orthoformate (TMOF) is employed as the methylating agent for the N2 position of the indazole ring. The reaction is acid-catalyzed, where a protonated TMOF molecule creates an electrophilic center that is attacked by the lone pair of electrons on the N2 nitrogen.[4]
-
Step 1: In a 50 mL round-bottom flask, charge toluene (30 mL), N,N-dimethylformamide (DMF) (3 mL), and trimethyl orthoformate (5.4 mL, 49.6 mmol, 4 eq).
-
Step 2: Stir the mixture and cool to 5 °C. Dropwise, add 98% H₂SO₄ (0.5 mL, 8.7 mmol, 0.7 eq) and stir for 5 minutes.
-
Step 3: Add N,3-dimethyl-1H-indazol-6-amine (9) (2.00 g, 12.4 mmol, 1 eq) to the vessel.
-
Step 4: Heat the reaction mixture to 60 °C and stir for 5 hours.
-
Step 5: Remove the solvent under reduced pressure. The resulting residue can be purified via column chromatography to yield N,2,3-trimethyl-2H-indazol-6-amine (5) .
| Step | Starting Material | Product | Reagents | Reported Yield |
| 2.1 | 3-Methyl-6-nitro-1H-indazole | 3-Methyl-1H-indazol-6-amine | SnCl₂·2H₂O, HCl | 87%[3] |
| 2.2 | 3-Methyl-1H-indazol-6-amine | N,3-Dimethyl-1H-indazol-6-amine | Paraformaldehyde, NaBH₄ | 87%[3] |
| 2.3 | N,3-Dimethyl-1H-indazol-6-amine | N,2,3-trimethyl-2H-indazol-6-amine | TMOF, H₂SO₄ | 73%[3] |
| Overall | ~55% [3][4] |
Synthesis of the Pyrimidine Intermediate
The next crucial step involves coupling the indazole core with 2,4-dichloropyrimidine. This reaction is a nucleophilic aromatic substitution where the secondary amine of the indazole displaces one of the chlorine atoms on the pyrimidine ring.
Protocol: Coupling of Indazole and Pyrimidine
Causality: A mild base like sodium bicarbonate (NaHCO₃) is used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The reaction is typically performed in a polar solvent to facilitate the dissolution of the reactants.[5]
-
Step 1: To a suitable reaction vessel, add N,2,3-trimethyl-2H-indazol-6-amine (5) (1 eq) and 2,4-dichloropyrimidine (1.1 eq).
-
Step 2: Add a solvent such as tetrahydrofuran (THF) or ethanol.[5]
-
Step 3: Add sodium bicarbonate (NaHCO₃) (2-3 eq) to the mixture.
-
Step 4: Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Step 5: After cooling, filter the mixture to remove inorganic salts.
-
Step 6: Concentrate the filtrate under reduced pressure and purify the residue, for example by recrystallization from a suitable solvent like ethyl acetate, to obtain N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine .
Synthesis of the Sulfonamide Side-Chain: 5-amino-2-methylbenzenesulfonamide
This intermediate provides the sulfonamide group that is crucial for Pazopanib's binding profile. It is synthesized from p-nitrotoluene in a two-step process.[6]
Caption: Synthesis workflow for the sulfonamide side-chain.
Protocol: Sulfonation and Reductive Amination
Causality: Chlorosulfonic acid is a powerful agent for electrophilic aromatic substitution, installing the sulfonyl chloride group onto the aromatic ring. The subsequent step combines amination (reaction with ammonia) and catalytic hydrogenation to simultaneously form the sulfonamide and reduce the nitro group to an amine.
-
Step 1 (Sulfonation): Dissolve p-nitrotoluene (1 eq) in a suitable organic solvent. Add chlorosulfonic acid (1.2-1.5 eq) and stir the reaction, potentially with heating, to produce 2-methyl-5-nitrobenzenesulfonyl chloride.[6]
-
Step 2 (Hydrogenation & Amination): Transfer the 2-methyl-5-nitrobenzenesulfonyl chloride to a high-pressure hydrogenation vessel.[6]
-
Step 3: Add a catalyst (e.g., Palladium on carbon), ammonia water, and an organic solvent.
-
Step 4: Pressurize the vessel with hydrogen gas and heat to drive the reaction.
-
Step 5: After the reaction is complete, filter the catalyst and process the reaction mixture to isolate the light yellow solid product, 5-amino-2-methylbenzenesulfonamide .[6]
Final Assembly: Synthesis of Pazopanib Hydrochloride
While the focus of this note is on the intermediates, understanding their final convergence into Pazopanib is essential. This is achieved by coupling the pyrimidine intermediate with the sulfonamide side-chain.
Protocol: Final Condensation Reaction
Causality: This final step is another nucleophilic aromatic substitution, where the primary amine of the sulfonamide intermediate displaces the remaining chlorine on the pyrimidine ring. The reaction is catalyzed by acid and driven to completion by heating.[7][8]
-
Step 1: Charge a flask with N-(2-chloropyrimidin-4-yl)-N,2,3-trimethyl-2H-indazol-6-amine (1 eq) and 5-amino-2-methylbenzenesulfonamide (1.05 eq).[8]
-
Step 2: Add a solvent such as ethanol or N,N-dimethylformamide.[7][8]
-
Step 3: Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).[8]
-
Step 4: Heat the reaction mixture to approximately 95 °C (or reflux if using ethanol) and stir until the reaction is complete (monitor by TLC).[7][8]
-
Step 5: Cool the reaction mixture to room temperature to induce precipitation of the product.
-
Step 6: Collect the crystals by filtration, wash with ethanol, and dry to afford Pazopanib hydrochloride as an off-white powder.
| Reaction | Key Reactants | Key Reagents | Product | Reported Yield | Purity |
| Final Coupling | Pyrimidine Intermediate, Sulfonamide Intermediate | Conc. HCl, Ethanol | Pazopanib HCl | 85% | 98.4%[8] |
Conclusion
The protocols detailed in this application note provide a robust and well-documented pathway for the synthesis of key Pazopanib intermediates. By understanding the rationale behind the choice of reagents and reaction conditions, researchers can reliably produce these critical building blocks with high yield and purity. The convergent strategy outlined here is scalable and serves as a foundational guide for professionals in drug development and medicinal chemistry.
References
- A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor. (n.d.). Benchchem.
- Key Intermediates in Pharmaceutical Manufacturing: A Focus on Pazopanib. (2026, January 18).
- Nguyen, V. H., et al. (n.d.). An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. MDPI.
- Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (n.d.).
- Synthesis routes of 2,3-Dimethyl-2H-indazol-6-amine. (n.d.). Benchchem.
- Six-step synthesis of the hydrochloride of pazopanib 9 starting from o-methylaniline 10. (n.d.).
- Preparation method of pazopanib intermediate. (n.d.). Google Patents.
- An Alternative Method to Synthesize N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. (2024, July 22). Preprints.org.
- Synthesis method of indazole compound. (n.d.). Google Patents.
- A Comprehensive Literature Review on Efficient Synthetic Approaches and Polymorphism of Pazopanib (Votrient), a Tyrosine Kinase Inhibitor. (n.d.). World Scientific Publishing.
- A novel process for preparation of pazopanib hydrochloride. (n.d.). Google Patents.
- Pazopanib. (2013, December 17). New Drug Approvals.
- Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (n.d.). Open Access Journals.
- Preparation method of 2-methyl-5-aminobenzenesulfonamide. (n.d.). Google Patents.
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. rroij.com [rroij.com]
- 3. mdpi.com [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. rroij.com [rroij.com]
- 6. CN107805212B - Preparation method of 2-methyl-5-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-4-Methyl-2-Nitropyridine
Welcome to the technical support guide for the synthesis of 5-Bromo-4-Methyl-2-Nitropyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthetic sequence. We will address common challenges, explain the causality behind procedural choices, and provide robust protocols to improve yield and purity.
Recommended Synthetic Pathway: An Overview
The most reliable and high-yielding pathway to 5-Bromo-4-Methyl-2-Nitropyridine involves a two-step sequence starting from 2-Amino-4-methylpyridine. This approach prioritizes selectivity and avoids the harsh conditions and poor regioselectivity often associated with direct nitration of pyridine rings.[1][2][3]
-
Step 1: Regioselective Bromination. Electrophilic aromatic substitution on 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS) selectively installs a bromine atom at the 5-position. The amino group strongly activates the ring, directing the substitution, while NBS offers superior handling and selectivity compared to elemental bromine.[1][2]
-
Step 2: Oxidative Nitration. The amino group of the resulting 2-Amino-5-bromo-4-methylpyridine is converted to a nitro group. This is achieved through oxidation using a potent oxidizing agent generated in situ from hydrogen peroxide in concentrated sulfuric acid.[4][5]
Below is a workflow diagram illustrating this recommended pathway.
Caption: Recommended two-step synthesis of 5-Bromo-4-methyl-2-nitropyridine.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Step 1: Bromination (2-Amino-4-methylpyridine → 2-Amino-5-bromo-4-methylpyridine)
Question: My yield for the bromination step is significantly lower than the reported 80%. What are the likely causes?
Answer: Low yield in this step typically points to one of three areas: reagent quality, temperature control, or reaction monitoring.
-
Reagent Quality: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to light or moisture. Use freshly recrystallized or newly purchased NBS for best results. The solvent, N,N-Dimethylformamide (DMF), must be anhydrous.
-
Temperature Control: The reaction is exothermic. Add the NBS solution dropwise to the dissolved 2-Amino-4-methylpyridine in an ice bath to maintain the temperature between 0-5°C during addition.[2] Allowing the temperature to rise can lead to side reactions and the formation of impurities, including di-brominated products.[1] After the addition is complete, the reaction can be allowed to slowly warm to 20°C and stirred for 8-10 hours.[1]
-
Reaction Monitoring: The reaction should be monitored by Thin Layer Chromatography (TLC). If the starting material is consumed but the yield is still low, the issue may be in the workup. Ensure the reaction mixture is poured into a sufficient volume of water to fully precipitate the product.[1][2]
Question: I'm observing a second, less polar spot on my TLC plate, which I suspect is a di-brominated byproduct. How can I prevent this?
Answer: The formation of 2-Amino-3,5-dibromo-4-methylpyridine is a known potential side reaction, although the cited protocol is designed to minimize it.[1] Its formation is highly dependent on two factors:
-
Stoichiometry: Use a precise 1.0 equivalent of NBS. An excess of the brominating agent will favor di-bromination.
-
Temperature: Higher temperatures increase the rate of the second bromination. Strict adherence to the 0-5°C addition temperature is critical for selectivity.[1]
Question: Why is DMF used as the solvent? Can I use something else?
Answer: DMF is an excellent choice because it fully dissolves the starting material, is polar enough to facilitate the electrophilic substitution, and has a high boiling point, making temperature control at the lower end straightforward.[2] While other polar aprotic solvents could be explored, DMF is well-documented to provide high yields and selectivity for this specific reaction.[1][2]
Step 2: Oxidative Nitration (2-Amino-5-bromo-4-methylpyridine → 5-Bromo-4-methyl-2-nitropyridine)
This is the most critical step of the synthesis. Success depends heavily on precise control of reaction conditions.
Question: My reaction turned black and I recovered very little or no product. What happened?
Answer: This indicates decomposition or charring, a common issue in this step. The cause is almost always a loss of temperature control. The mixture of concentrated sulfuric acid and hydrogen peroxide forms Piranha solution (Caro's acid in situ), an extremely powerful and highly exothermic oxidizing agent.
-
Corrective Action: The reaction temperature must be maintained between 5°C and 15°C throughout the addition of the H₂O₂/H₂SO₄ mixture.[4] Use a highly efficient cooling bath (e.g., ice-salt or a cryocooler) and add the oxidizing mixture very slowly, monitoring the internal temperature constantly with a thermometer.
Question: The reaction seems to have stalled; my TLC shows a large amount of unreacted starting material even after several hours. What should I do?
Answer: Reaction stalling can be due to insufficient oxidizing power or improper reagent concentration.
-
Reagent Concentration: Use high-purity, concentrated (98%) sulfuric acid and stabilized (30%) hydrogen peroxide.[4] Lower concentrations will be less effective.
-
Reaction Time & Temperature: While the addition must be cold, the reaction may require stirring at the upper end of the recommended temperature range (around 15°C) or for a longer duration to go to completion.[4] Monitor via TLC every hour after the addition is complete.
-
Stoichiometry: Ensure the correct molar ratios of reagents are used as specified in the protocol.
Question: I'm having trouble precipitating the product during the workup. What is the correct procedure?
Answer: The workup is critical for isolating the product.
-
Quenching: The reaction mixture must be poured slowly and carefully onto a large amount of crushed ice with vigorous stirring. This quenches the reaction and dilutes the acid.[4] Never add water or ice to the reaction mixture , as this can cause a violent, uncontrolled exotherm.
-
pH Adjustment: The highly acidic aqueous solution must be neutralized to precipitate the product. Slowly add a base (e.g., concentrated ammonia solution or aqueous NaOH) while cooling in an ice bath until the pH is between 7 and 8.[4]
-
Isolation: The precipitated solid can then be collected by suction filtration, washed thoroughly with cold water, and dried.[4]
Below is a troubleshooting workflow for this critical oxidation step.
Caption: Troubleshooting logic for the oxidative nitration step.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine
This protocol is adapted from a high-yield procedure ensuring monosubstitution.[1][2]
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Amino-4-methylpyridine | 108.14 | 30.0 g | 277.4 mmol | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 49.38 g | 277.4 mmol | 1.0 |
| N,N-Dimethylformamide (DMF) | - | 150 mL | - | - |
| Acetonitrile (for washing) | - | ~165 mL | - | - |
Procedure:
-
Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Add 2-Amino-4-methylpyridine (30.0 g) and DMF (150 mL) to the flask. Stir until all solid has dissolved.
-
Cool the flask in an ice bath to 0-5°C.
-
In a separate beaker, dissolve NBS (49.38 g) in a minimal amount of DMF and load it into the dropping funnel.
-
Add the NBS solution dropwise to the cooled pyridine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to 20°C. Stir for 8-10 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of petroleum ether:ethyl acetate) until the starting material is consumed.[6]
-
Pour the reaction mixture into 500 mL of cold water with stirring. A brown solid will precipitate.[1][2]
-
Collect the solid by suction filtration and wash it thoroughly with water.
-
Dry the crude solid, then wash it with acetonitrile (~164 mL) to remove impurities.[2]
-
Filter the solid again and dry it under vacuum to obtain 2-Amino-5-bromo-4-methylpyridine as a brown solid. (Expected yield: ~42 g, 80%).[1]
Protocol 2: Synthesis of 5-Bromo-4-methyl-2-nitropyridine
This protocol is based on a patented method and requires extreme caution due to the use of strong oxidizing agents.[4]
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-Amino-5-bromo-4-methylpyridine | 187.04 | 10.0 g | 53.5 mmol | 1.0 |
| Concentrated H₂SO₄ (98%) | - | ~125 mL | - | - |
| Hydrogen Peroxide (30%) | - | ~37.5 mL | - | - |
Procedure:
-
Prepare the Oxidizing Mixture (Caro's Acid precursor): In a flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid (~75 mL) to hydrogen peroxide (37.5 mL). During this addition, the temperature must be kept below 10°C. Cool this mixture to 5°C for later use. Caution: Highly corrosive and exothermic.
-
In a separate, larger three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-Amino-5-bromo-4-methylpyridine (10.0 g) in concentrated sulfuric acid (~50 mL).
-
Cool this solution to 0°C using an efficient cooling bath.
-
Crucial Step: Slowly add the pre-cooled oxidizing mixture from step 1 to the dissolved aminopyridine solution via the dropping funnel. The internal reaction temperature must be maintained between 5°C and 15°C . The addition may take 1-2 hours.[4]
-
After the addition is complete, stir the reaction mixture at the same temperature for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Prepare a large beaker with at least 500 g of crushed ice.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Cool the resulting acidic solution in an ice bath and slowly neutralize it by adding a concentrated base (e.g., ammonia solution) until the pH is 7-8. The product will precipitate as a solid.[4]
-
Collect the solid by suction filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-Bromo-4-methyl-2-nitropyridine.
References
- CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents.
-
Discuss the chemistry of pyridine under nitration | Filo. Available at: [Link]
-
Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate. Available at: [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 4. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. Page loading... [guidechem.com]
Technical Support Center: Purification of 5-Bromo-4-Methyl-2-Nitropyridine
Welcome to the technical support guide for the purification of 5-Bromo-4-Methyl-2-Nitropyridine. This document is designed for researchers, medicinal chemists, and process development scientists who handle this and similar pyridine derivatives. As a key intermediate in the synthesis of various pharmaceutical agents, achieving high purity is critical for downstream success. This guide provides field-proven troubleshooting advice and detailed protocols to address common challenges encountered during purification.
Section 1: Foundational Principles & Initial Assessment
Before selecting a purification strategy, it is essential to understand the physicochemical properties of 5-Bromo-4-Methyl-2-Nitropyridine and the nature of the impurities. The crude product from synthesis, such as the method described in patent CN102321016A, may contain unreacted starting materials (e.g., 2-amino-5-bromo-4-methylpyridine), oxidizing agents, and potential regioisomers or over-brominated species.[1]
A preliminary purity assessment via Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is strongly recommended. This initial analysis will dictate the most efficient purification path.
Caption: Initial decision workflow for selecting a purification method.
Section 2: Recrystallization Troubleshooting
Recrystallization is often the most efficient method for purifying crystalline solids that are already at a relatively high purity (>90%). The goal is to find a solvent (or solvent pair) in which the target compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures or are completely insoluble.
Frequently Asked Questions (Recrystallization)
Q: My compound will not dissolve in the heated solvent. What is the issue? A: This points to two primary causes:
-
Incorrect Solvent Choice: The solvent may be too non-polar for your pyridine derivative. Pyridine compounds are generally polar and require solvents of similar polarity.[2] You should perform small-scale solubility tests with a range of solvents (see Table 1) to identify a suitable candidate.[2]
-
Insoluble Impurities: If most of your material has dissolved but a solid remains, these are likely inorganic salts from the workup or insoluble polymeric byproducts. In this case, you should perform a hot gravity filtration to remove these impurities before allowing the solution to cool.[2]
Q: I've cooled the solution, but no crystals have formed. How can I fix this? A: This is a classic sign of either using too much solvent or the solution becoming supersaturated.[2]
-
Induce Crystallization: First, try scratching the inner wall of the flask with a glass rod just below the solvent line. The microscopic glass fragments provide nucleation sites for crystal growth.[2] Alternatively, if you have a pure sample, add a tiny "seed crystal" to initiate crystallization.[2]
-
Reduce Solvent Volume: If induction methods fail, it is highly likely that too much solvent was used.[2] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound.[2] Allow the concentrated solution to cool slowly again.
Q: My final crystals are oily or discolored. What causes this and how do I get a clean product? A: This indicates that impurities are "oiling out" or co-crystallizing with your product.
-
Oiling Out: This happens when the boiling point of the solvent is higher than the melting point of your compound, or when the solution is cooled too rapidly. Ensure slow, controlled cooling. If the problem persists, you may need to switch to a lower-boiling point solvent.
-
Colored Impurities: Highly colored, minor impurities can often be removed by adding a small amount of activated charcoal to the hot, dissolved solution before the hot filtration step. Use charcoal sparingly, as it can also adsorb your product and reduce yield.
-
Purity Issues: If the issue is significant, a second recrystallization may be necessary. Alternatively, the impurity may be too similar in structure to be removed by this method, indicating that column chromatography is required.
Data Table 1: Recrystallization Solvent Selection Guide
| Solvent | Polarity Index | Boiling Point (°C) | Suitability for Pyridine Derivatives |
| Water | 10.2 | 100 | Good for highly polar salts, but may form azeotropes with some pyridines.[3] |
| Ethanol | 5.2 | 78 | Often a good choice; can be used in a solvent pair with water or hexanes. |
| Methanol | 6.6 | 65 | Similar to ethanol, but higher volatility. |
| Isopropanol | 4.3 | 82 | Good general-purpose solvent. |
| Ethyl Acetate | 4.4 | 77 | Medium polarity; often effective. |
| Toluene | 2.4 | 111 | Good for less polar compounds; can be co-evaporated to remove residual pyridine.[4] |
| Hexanes/Heptane | 0.1 | ~69 | Typically used as the "anti-solvent" in a solvent pair to induce crystallization. |
| Dichloromethane | 3.4 | 40 | Low boiling point can be problematic; use with caution. |
Section 3: Column Chromatography Troubleshooting
Flash column chromatography is the method of choice for complex mixtures or when impurities have similar solubility profiles to the target compound. However, pyridine derivatives present a unique challenge due to the basicity of the nitrogen atom.
Frequently Asked Questions (Column Chromatography)
Q: My compound is streaking badly (tailing) on the TLC plate and column. Why? A: This is the most common issue with pyridine compounds. The basic nitrogen atom on the pyridine ring strongly interacts with the acidic silanol groups on the surface of standard silica gel.[5] This leads to poor peak shape and inefficient separation.[5]
-
Solution: Add a small amount of a competing base to your mobile phase to "shield" the silanol groups. A common choice is to add 0.5-1% triethylamine (TEA) to your eluent.[5] For example, if your eluent is 20% Ethyl Acetate / 80% Hexanes, you would prepare it as 20% EtOAc / 79% Hexanes / 1% TEA.
Q: I am getting poor separation between my product and an impurity. What are my options? A: If tailing is not the issue, you need to alter the selectivity of your chromatographic system.
Caption: A logical workflow for improving chromatographic resolution.
-
Adjust Polarity: First, try small, incremental changes to your eluent polarity. If your spots are running too high on the TLC plate (high Rf), decrease the amount of the polar solvent. If they are too low (low Rf), increase it.
-
Change Solvent System: If adjusting polarity doesn't resolve the spots, switch to a different solvent system. Solvents have different selectivities. For example, if you are using Ethyl Acetate/Hexanes, try a system with Dichloromethane/Methanol or Ether/Hexanes.
-
Change Stationary Phase: If eluent changes fail, the interaction with the stationary phase needs to be altered.[5] Consider switching from standard silica gel to neutral alumina (for acid-sensitive compounds) or a reverse-phase (C18) column for highly polar compounds.[5]
Q: My compound appears to be degrading on the column, leading to low recovery. What should I do? A: The acidic nature of silica gel can catalyze the degradation of certain sensitive molecules. The nitro group on your compound could also make it susceptible to certain reactions.
-
Deactivate Silica: Before loading your column, flush it with your mobile phase containing triethylamine. This will help neutralize the most acidic sites.
-
Switch to Alumina: Neutral alumina is a good alternative to silica for acid-sensitive compounds. Remember to develop your solvent system using alumina TLC plates.
-
Work Quickly: Do not let your compound sit on the column for an extended period. Prepare everything in advance and run the column efficiently. After collection, evaporate the solvent immediately at a low temperature.[5]
Section 4: Experimental Protocols
Protocol 1: Recrystallization of 5-Bromo-4-Methyl-2-Nitropyridine
-
Solvent Selection: In a small test tube, add ~20-30 mg of your crude material. Add a potential solvent (e.g., isopropanol) dropwise at room temperature until the solid is just covered. If it dissolves completely, the solvent is unsuitable (compound is too soluble). If it does not dissolve, heat the test tube gently in a water bath. If the solid dissolves upon heating, the solvent is a good candidate.
-
Dissolution: Place the bulk of your crude material in an Erlenmeyer flask (do not use a beaker). Add the chosen solvent in small portions while heating the flask with stirring (e.g., on a hot plate). Continue adding solvent until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once it has reached room temperature, you can place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass to dry completely. For ultimate dryness, a vacuum oven can be used at a temperature well below the compound's melting point.
Protocol 2: Flash Column Chromatography
-
TLC Analysis & Eluent Selection: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane). Spot it on a silica gel TLC plate and develop it in various solvent systems (e.g., start with 10% Ethyl Acetate / 90% Hexanes). The ideal system will give your target compound an Rf value of ~0.3. Remember to add ~1% triethylamine to the eluent to prevent tailing.[5]
-
Column Packing: Select an appropriate size column. As a rule of thumb, use about 50-100 g of silica gel for every 1 g of crude material. Pack the column using the "wet" method: fill the column with your starting eluent, then slowly pour in a slurry of silica gel in the same eluent. Allow it to pack evenly under light pressure.
-
Sample Loading: Pre-adsorb your crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve your compound in a minimal amount of a volatile solvent (like dichloromethane), add 2-3 times its weight in silica gel, and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add your eluent to the top of the column and apply pressure (using a hand pump or compressed air) to begin flowing the solvent through the column. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the fractions being eluted using TLC. Spot every few fractions on a TLC plate to track the elution of your product.
-
Combine & Evaporate: Combine the fractions that contain your pure product. Remove the solvent using a rotary evaporator at low temperature to yield the purified 5-Bromo-4-Methyl-2-Nitropyridine.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Google Patents. (CN102321016A).
- ResearchGate. (2014).
Sources
Technical Support Center: Optimizing Suzuki Coupling of 5-Bromo-4-Methyl-2-Nitropyridine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 5-Bromo-4-Methyl-2-Nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The presence of both a methyl group and a strong electron-withdrawing nitro group on the pyridine ring presents unique challenges that require careful consideration of reaction parameters. This document provides in-depth troubleshooting advice and frequently asked questions to empower you to achieve successful and reproducible outcomes.
I. Understanding the Substrate: The Challenges of 5-Bromo-4-Methyl-2-Nitropyridine
The Suzuki coupling of 5-Bromo-4-Methyl-2-Nitropyridine is a valuable reaction for the synthesis of novel compounds in medicinal chemistry and materials science. However, the electronic nature of this substrate can lead to several common issues. The electron-deficient nature of the pyridine ring, exacerbated by the strongly deactivating nitro group, can facilitate the oxidative addition step of the catalytic cycle.[1][2] Conversely, this same electron deficiency can make the resulting palladium complex more susceptible to side reactions and can influence the rate of subsequent steps. The pyridine nitrogen itself can also coordinate with the palladium catalyst, potentially inhibiting its activity.[3]
II. Frequently Asked Questions (FAQs)
Q1: My reaction is not proceeding, or the conversion is very low. What are the primary factors to investigate?
A1: Low or no conversion is a common starting problem. Here’s a systematic approach to troubleshooting:
-
Catalyst System (Catalyst & Ligand): The choice of palladium source and ligand is paramount. For electron-deficient substrates like this, a highly active catalyst system is often required. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, more robust systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands are often more successful.[4] These ligands promote the crucial oxidative addition step and stabilize the catalytic species.[5][6]
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[4][7] Inadequate degassing of solvents and the reaction vessel is a frequent cause of failure. Ensure you are using a robust method to remove oxygen, such as multiple freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period.
-
Base Selection: The base plays a critical role in the transmetalation step, activating the boronic acid.[4] For this substrate, a moderately strong base like K₂CO₃ or K₃PO₄ is a good starting point.[8][9] The solubility of the base in the chosen solvent system is also crucial for its effectiveness.
-
Solvent Choice: The solvent must be able to dissolve all reactants and be compatible with the reaction conditions. A mixture of an organic solvent like 1,4-dioxane or toluene with a small amount of water is a common and often effective choice for Suzuki couplings.[10] The water can play a beneficial role in the catalytic cycle.[11]
Q2: I'm observing significant formation of byproducts. What are they, and how can I minimize them?
A2: Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.
-
Protodeboronation: This is the undesired reaction of the boronic acid with a proton source (often trace water or solvent) to replace the boron group with a hydrogen atom.[4] This side reaction is more prevalent with electron-deficient boronic acids. To mitigate this, ensure your reagents and solvents are of high quality and consider using anhydrous conditions with a base like K₃PO₄, sometimes with a carefully controlled amount of water.[4]
-
Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can occur, often promoted by the presence of Pd(II) species or oxygen.[5] Thorough degassing and the use of a Pd(0) precatalyst can help minimize this.
-
Dehalogenation: The replacement of the bromine atom on your starting material with a hydrogen atom can occur. This is often a result of the palladium catalyst reacting with a hydride source in the reaction mixture.[11] Ensuring a strictly inert atmosphere and choosing a solvent less prone to acting as a hydride source can help.
Q3: Should I use a boronic acid or a boronic ester (e.g., a pinacol ester)?
A3: Both boronic acids and their esters can be effective nucleophiles in Suzuki couplings.
-
Boronic Acids: They are often more reactive than their ester counterparts.[2] However, they can be more susceptible to protodeboronation and may be less stable to storage.[2]
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable and less prone to side reactions like protodeboronation.[1] They are a good choice if you are experiencing issues with the stability of your boronic acid. The trade-off can sometimes be a slower reaction rate.
III. Troubleshooting Guide: A Step-by-Step Approach to Optimization
When faced with a challenging Suzuki coupling, a systematic optimization of reaction parameters is crucial. The following guide provides a logical workflow to identify and resolve common issues.
Workflow for Optimizing Reaction Conditions
Caption: A decision tree for troubleshooting a problematic Suzuki coupling.
Experimental Protocols for Optimization
Protocol 1: Catalyst and Ligand Screening
This experiment aims to identify the most effective palladium catalyst and ligand combination for the coupling reaction.
Materials:
-
5-Bromo-4-Methyl-2-Nitropyridine (1.0 eq)
-
Arylboronic acid or ester (1.2 - 1.5 eq)
-
Selected Palladium Catalyst (see table below, 2-5 mol%)
-
Selected Ligand (if not a precatalyst, see table below)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and degassed water (4:1 v/v)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a series of dry reaction vials, add 5-Bromo-4-Methyl-2-Nitropyridine, the arylboronic acid/ester, and K₂CO₃.
-
In a glovebox or under a positive flow of inert gas, add the specified palladium catalyst and ligand to each vial.
-
Add the degassed 1,4-dioxane/water solvent mixture to each vial.
-
Seal the vials and heat the reactions to 80-100 °C with vigorous stirring.
-
Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).
-
Upon completion or after 24 hours, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and identify any major byproducts.
Table 1: Suggested Catalyst Systems for Screening
| Catalyst/Precatalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | PPh₃ (internal) | 5 | A traditional, good starting point.[8] |
| Pd₂(dba)₃ | SPhos | Pd: 2, Ligand: 4 | A bulky, electron-rich phosphine ligand system.[12] |
| Pd(dppf)Cl₂ | dppf (internal) | 3-5 | Often effective for heteroaromatic couplings.[13] |
| Pd-PEPPSI-IPr | IPr (internal) | 2-3 | An air and moisture-stable NHC precatalyst.[8] |
Protocol 2: Base and Solvent Screening
Once a promising catalyst system is identified, further optimization of the base and solvent can lead to significant improvements in yield and reaction time.
Procedure:
-
Using the best-performing catalyst system from Protocol 1, set up a series of reactions as described above.
-
In each reaction, vary either the base or the solvent system according to the table below.
-
Monitor and analyze the reactions as in Protocol 1.
Table 2: Suggested Base and Solvent Systems for Screening
| Base (2.0 - 3.0 eq) | Solvent System (v/v) | Notes |
| K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | A common and effective combination.[9] |
| K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | A stronger base, often good for challenging substrates.[3][8] |
| Cs₂CO₃ | Toluene / H₂O (9:1) | A highly effective but more expensive base.[14] |
| K₂CO₃ | DMF | Anhydrous conditions that may suppress protodeboronation.[15] |
IV. The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is essential for effective troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12][16]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-4-Methyl-2-Nitropyridine, forming a Pd(II) complex. The electron-withdrawing nitro group generally facilitates this rate-determining step.[2][16]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is promoted by the base, which activates the boronic acid.[12]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[12]
By understanding these fundamental steps and systematically applying the troubleshooting strategies outlined in this guide, researchers can overcome the challenges associated with the Suzuki coupling of 5-Bromo-4-Methyl-2-Nitropyridine and successfully synthesize their target molecules.
V. References
-
Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem. (URL: )
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (URL: [Link])
-
Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. (URL: [Link])
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (URL: [Link])
-
Suzuki Coupling: Mechanism & Examples | NROChemistry. (URL: [Link])
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])
-
Effect of solvent and base on Suzuki cross-coupling reaction a - ResearchGate. (URL: [Link])
-
How can I solve my problem with Suzuki coupling? - ResearchGate. (URL: [Link])
-
What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (URL: [Link])
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (URL: [Link])
-
Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6) - ResearchGate. (URL: [Link])
-
Palladium catalyst coordinated in knitting N-heterocyclic carbene porous polymers for efficient Suzuki–Miyaura coupling reactions - Journal of Materials Chemistry A (RSC Publishing). (URL: [Link])
-
What kinds of Pd catalysts are used for suzuki reaction? - ResearchGate. (URL: [Link])
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (URL: [Link])
-
How resistant are Suzuki couplings to nitro groups? : r/chemhelp - Reddit. (URL: [Link])
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (URL: [Link])
-
Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. (URL: [Link])
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (URL: [Link])
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. (URL: [Link])
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. quora.com [quora.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Overcoming challenges in the synthesis of 5-Bromo-4-Methyl-2-Nitropyridine derivatives
Technical Support Center: Synthesis of 5-Bromo-4-Methyl-2-Nitropyridine Derivatives
Welcome to the technical support center for the synthesis of 5-Bromo-4-Methyl-2-Nitropyridine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure the success of your experiments.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that may arise during the synthesis of 5-Bromo-4-Methyl-2-Nitropyridine derivatives, offering explanations for the underlying causes and actionable solutions.
Question 1: Low or No Yield of the Desired 5-Bromo-4-Methyl-2-Nitropyridine Product.
Potential Causes:
-
Inefficient Nitration: The nitration of the pyridine ring is a critical step that can be hampered by suboptimal reaction conditions. The electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution.[1]
-
Decomposition of Starting Material: The starting material, such as 2-amino-5-bromo-4-methylpyridine, may decompose under harsh nitrating conditions.
-
Loss of Product During Workup: The product may be lost during extraction or purification steps due to its solubility or volatility.
Solutions & Explanations:
-
Optimize Nitrating Conditions:
-
Choice of Nitrating Agent: A mixture of concentrated sulfuric acid and fuming nitric acid is commonly used to generate the highly reactive nitronium ion (NO₂⁺).[2] The use of fuming nitric acid is crucial for driving the reaction forward.
-
Temperature Control: The reaction is typically exothermic and requires careful temperature management. Running the reaction at a controlled low temperature (e.g., 0-5 °C) during the addition of the nitrating agent can prevent decomposition and side reactions.[3][4]
-
-
Alternative Starting Materials: If starting from 2-amino-5-bromo-4-methylpyridine, the amino group can be converted to a better leaving group prior to nitration. However, a more direct route involves the nitration of 5-bromo-2-methylpyridine 1-oxide.[2] The N-oxide group activates the 4-position for electrophilic attack.[5]
-
Workup Procedure:
-
After quenching the reaction with ice, carefully neutralize the acidic solution with a base like sodium hydroxide or sodium carbonate to a pH of 7-8 to precipitate the product.[3]
-
Use an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate, ensuring thorough extraction with multiple portions.
-
Question 2: Formation of Multiple Isomers and Side Products.
Potential Causes:
-
Lack of Regioselectivity: Nitration of substituted pyridines can lead to a mixture of isomers if the directing effects of the substituents are not properly controlled. The methyl group is an ortho-, para-director, while the pyridine nitrogen is a meta-director.
-
Over-Nitration: The desired product can undergo further nitration to yield dinitrated byproducts if the reaction conditions are too harsh or the reaction time is too long.[6]
-
Side Reactions from Bromination: If bromination is performed after nitration, the nitro group can influence the position of bromination. Conversely, if bromination is performed first, the bromo and methyl groups will direct the incoming nitro group.
Solutions & Explanations:
-
Control Regioselectivity:
-
Nitration of 5-bromo-2-methylpyridine 1-oxide: This is a highly effective strategy to achieve regioselectivity. The N-oxide group strongly directs the nitration to the 4-position.[2][5]
-
Protecting Groups: In some cases, using a protecting group on the nitrogen can alter the electronic properties of the ring and improve regioselectivity.
-
-
Prevent Over-Nitration:
-
Stoichiometry: Use a controlled amount of the nitrating agent. A large excess should be avoided.
-
Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed.[7]
-
-
Strategic Synthesis Route: The order of nitration and bromination is critical. It is generally more effective to introduce the nitro group first, often via the N-oxide, and then perform the bromination, or to start with a pre-brominated precursor.
Frequently Asked Questions (FAQs)
This section covers broader questions regarding the synthesis of 5-Bromo-4-Methyl-2-Nitropyridine derivatives.
Q1: What is the most reliable synthetic route to obtain 5-Bromo-4-Methyl-2-Nitropyridine?
A common and effective method starts with 2-amino-5-bromo-4-methylpyridine. This is dissolved in concentrated sulfuric acid, followed by the addition of a mixture of concentrated sulfuric acid and hydrogen peroxide to form 5-bromo-4-methyl-2-nitropyridine.[3] An alternative and often more regioselective route involves the nitration of 5-bromo-2-methylpyridine 1-oxide.[2]
Q2: How can I purify the crude 5-Bromo-4-Methyl-2-Nitropyridine product?
Purification is typically achieved through recrystallization or column chromatography.
-
Recrystallization: Suitable solvents for recrystallization include ethanol or a mixture of ethanol and water. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form crystals.
-
Column Chromatography: For more challenging separations of isomers or closely related impurities, column chromatography on silica gel is effective.[8] A solvent system such as a mixture of hexane and ethyl acetate can be used as the eluent.
Q3: Are there any specific safety precautions I should take during this synthesis?
Yes, this synthesis involves hazardous materials and requires strict safety protocols.
-
Strong Acids and Oxidizers: Concentrated sulfuric acid, fuming nitric acid, and hydrogen peroxide are highly corrosive and strong oxidizers. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Exothermic Reactions: The nitration reaction is highly exothermic. Use an ice bath to control the temperature and add reagents slowly to prevent runaway reactions.
-
Quenching: Quench the reaction by slowly and carefully adding the reaction mixture to a large amount of crushed ice with vigorous stirring.
Q4: Can I use alternative brominating agents?
While molecular bromine (Br₂) is commonly used, other brominating agents can be employed, especially if issues with handling liquid bromine arise.[9] N-Bromosuccinimide (NBS) is a milder and easier-to-handle alternative for bromination of the pyridine ring, often used in the presence of an acid catalyst.[10]
Detailed Experimental Protocol: Synthesis of 5-Bromo-4-Methyl-2-Nitropyridine from 2-Amino-5-Bromo-4-Methylpyridine
This protocol provides a step-by-step methodology for a common synthesis route.
Materials:
-
2-Amino-5-bromo-4-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Hydrogen Peroxide (30%)
-
Sodium Hydroxide (NaOH) solution
-
Ice
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Preparation of the Nitrating Mixture: In a dropping funnel, slowly add 15 mL of concentrated sulfuric acid to 7.5 mL of 30% hydrogen peroxide, while cooling the funnel in an ice bath. The temperature should be maintained below 20°C.
-
Dissolving the Starting Material: In a separate flask, dissolve a specific molar amount of 2-amino-5-bromo-4-methylpyridine in a calculated volume of concentrated sulfuric acid, and cool the mixture to 0°C in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture from the dropping funnel to the solution of the starting material. Maintain the reaction temperature between 5°C and 15°C throughout the addition.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 5-15°C for 30 minutes, and then allow it to stir at room temperature for an additional 3 hours.
-
Workup:
-
Pour the reaction mixture into a beaker containing a large amount of crushed ice and water.
-
Neutralize the solution to a pH of 7-8 by slowly adding a NaOH solution. A pale-yellow solid should precipitate.
-
Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold water.
-
-
Drying and Purification:
-
Dry the collected solid under vacuum at 45°C.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Visualizing the Workflow
Troubleshooting Logic for Low Yield
The following diagram illustrates a decision-making process for troubleshooting low yields in the synthesis.
Caption: Troubleshooting workflow for low yield.
References
- Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
-
Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Semantic Scholar. [Link]
-
Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine. ResearchGate. [Link]
-
Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine. [Link]
-
How to carry out bromination of pyridine at 2- or 4- positions? ResearchGate. [Link]
- Bromination of pyridine derivatives.
-
Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]
- Method for preparing 5-bromo-2-methylpyridine.
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC - NIH. [Link]
-
Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]
-
Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Synthesis of N-oxides of pyridines and related compounds. Organic Chemistry Portal. [Link]
-
4‐Nitropyridine N‐oxide. ResearchGate. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. [Link]
-
Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Universidade de Lisboa. [Link]
- Regioselective nitration of aromatic compounds and the reaction products thereof.
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PubMed. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. NIH. [Link]
-
Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson. [Link]
-
Nitration of 4-acetyl-pyridine. Reddit. [Link]
- Method for purifying a bromine compound.
- Preparation method of 2-methyl-3-bromopyridine.
-
Insight into the acidic group-induced nitration mechanism of 2-methyl-4,6-dihydroxypyrimidine (MDP) with nitronium. RSC Publishing. [Link]
-
How is the mechanism of side reaction, dibrominated product, which generated during bromination of methylbenzene by NBS/BPO? Quora. [Link]
-
Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
-
Bromoarene synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
Sources
- 1. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 2. PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE synthesis - chemicalbook [chemicalbook.com]
- 3. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 4. Page loading... [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Eco-friendly Bromide-Bromate Bromination Alternative to Liquid Bromine | Chemical Industry Digest [chemindigest.com]
- 10. US11613549B2 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
Technical Support Center: Catalyst Deactivation in Reactions with 5-Bromo-4-Methyl-2-Nitropyridine
An In-Depth Technical Guide for Researchers
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of using 5-Bromo-4-Methyl-2-Nitropyridine in catalytic reactions. This substrate, while a valuable building block, presents unique challenges due to the electronic properties of the nitropyridine scaffold, which can often lead to catalyst deactivation. This guide is structured in a question-and-answer format to directly address the issues you may encounter, providing not just solutions, but the underlying scientific rationale.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems reported by researchers during cross-coupling reactions involving 5-Bromo-4-Methyl-2-Nitropyridine.
Question 1: My Suzuki-Miyaura coupling reaction starts but then stalls, yielding only 20-30% of the product. What's causing this incomplete conversion?
Answer:
This is a classic symptom of catalyst deactivation, a common issue with substrates containing both a pyridine nitrogen and a nitro group. The likely culprit is the poisoning of the palladium catalyst by the substrate itself.
Probable Causes & The Science Behind Them:
-
Pyridine Poisoning: The lone pair of electrons on the pyridine nitrogen atom strongly coordinates to the palladium metal center.[1] This coordination occupies the active sites required for the catalytic cycle (oxidative addition, transmetalation, reductive elimination), effectively "choking" the catalyst.[1]
-
Nitro Group Interference: The highly electron-withdrawing nitro group can also play a role. It can adsorb onto the surface of palladium nanoparticles, further blocking active sites.[2][3] This effect, combined with pyridine coordination, creates a dual-deactivation pathway.
-
Formation of Inactive Pd(I) Dimers or Pd Black: With coordinating substrates, the catalytically active Pd(0) species can aggregate into inactive palladium black or form stable, off-cycle Pd(I) dimers, especially at lower ligand-to-metal ratios or higher temperatures.
Step-by-Step Troubleshooting Protocol:
-
Ligand Modification (Primary Solution): The choice of ligand is paramount. Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this substrate.
-
Action: Switch to a sterically bulky, electron-rich phosphine ligand. Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) are designed to overcome these challenges.[4][5]
-
Rationale: The steric bulk of these ligands creates a "pocket" around the palladium atom that hinders the strong coordination of the pyridine nitrogen. Their strong electron-donating ability increases the electron density on the palladium, which can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, helping the desired reaction outcompete the deactivation pathways.[4]
-
-
Use a Pre-catalyst: Switch from standard Pd sources like Pd(OAc)₂ or Pd₂(dba)₃ to a well-defined pre-catalyst (e.g., an SPhos or XPhos pre-catalyst).
-
Rationale: Pre-catalysts ensure the formation of the active, monoligated Pd(0) species, which is crucial for initiating the catalytic cycle efficiently. This minimizes the formation of inactive species at the start of the reaction.[6]
-
-
Adjust Base and Solvent:
-
Action: Use a milder base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOtBu, which can sometimes promote side reactions or catalyst degradation. Ensure your solvent (e.g., 1,4-dioxane, toluene) is rigorously degassed and anhydrous.
-
Rationale: Oxygen can oxidize the active Pd(0) to inactive Pd(II) oxides. Water content can affect the activity of both the base and the boronic acid.
-
Verification:
-
A successful reaction will show complete consumption of the starting material (as monitored by TLC or LC-MS) and a high yield of the desired product. The reaction mixture should remain a consistent color (e.g., light yellow or brown) without the formation of a black precipitate (palladium black).
Question 2: In my Buchwald-Hartwig amination, I'm observing significant amounts of a debrominated side product (4-Methyl-2-Nitropyridine) instead of my desired C-N coupled product. Why is this happening?
Answer:
The formation of a debrominated (hydrodehalogenated) side product points to a competing reaction pathway that is out-pacing your desired C-N bond formation. This often occurs when the reductive elimination step of the Buchwald-Hartwig cycle is slow relative to catalyst decomposition or protonolysis of the palladium-aryl intermediate.
Probable Causes & The Science Behind Them:
-
Slow Reductive Elimination: The coordination of the pyridine nitrogen can stabilize the Pd(II) intermediate that is supposed to undergo reductive elimination. This slowdown gives competing pathways a chance to occur.
-
Catalyst Decomposition to Pd(0) Nanoparticles: If the ligand is not robust enough, the catalyst can decompose to form palladium nanoparticles. These nanoparticles are often highly active in catalyzing the hydrodehalogenation of aryl halides, especially in the presence of a base and a proton source (like the amine itself or trace water).
-
Insufficiently Anhydrous Conditions: Trace water can act as a proton source, leading to the protonolysis of the Ar-Pd(II)-L intermediate before the amine can couple.
Step-by-Step Troubleshooting Protocol:
-
Optimize the Ligand/Palladium Ratio:
-
Action: Increase the ligand-to-palladium ratio slightly (e.g., from 2:1 to 3:1 L:Pd). Use a ligand specifically designed for challenging aminations, such as a Josiphos-type ligand or a bulky biarylphosphine like BrettPhos.
-
Rationale: A higher concentration of the ligand helps to stabilize the active catalytic species and prevent the formation of palladium nanoparticles. Ligands like BrettPhos are specifically designed to accelerate the reductive elimination step for C-N bond formation.
-
-
Use a Non-coordinating, Strong Base:
-
Action: Switch to a strong, non-coordinating base like Lithium bis(trimethylsilyl)amide (LiHMDS).[7]
-
Rationale: Strong bases like NaOtBu can sometimes have solubility issues or interact with the catalyst. LiHMDS is highly soluble in common organic solvents and is very effective at deprotonating the amine to form the palladium-amido complex, which is a key step preceding reductive elimination.[7]
-
-
Ensure Rigorously Anhydrous Conditions:
-
Action: Dry your solvent over a drying agent (e.g., molecular sieves) and degas it thoroughly. Ensure your amine and other reagents are anhydrous. Handle all reagents under a strict inert atmosphere (glovebox).
-
Rationale: Removing all potential proton sources is critical to shutting down the hydrodehalogenation pathway.
-
Visualization: Troubleshooting Workflow for Low Yield
Below is a decision tree to guide your troubleshooting process for low-yield cross-coupling reactions with 5-Bromo-4-Methyl-2-Nitropyridine.
Caption: A decision tree for troubleshooting low-yield reactions.
Part 2: Frequently Asked Questions (FAQs)
This section covers broader questions about working with 5-Bromo-4-Methyl-2-Nitropyridine and preventing catalyst deactivation.
Q1: Why is 5-Bromo-4-Methyl-2-Nitropyridine considered a "challenging" substrate for cross-coupling?
The difficulty arises from the combination of two electronic features on the pyridine ring:
-
The Pyridine Nitrogen: As a Lewis base, the nitrogen's lone pair readily coordinates to the electron-deficient palladium catalyst. This is a primary mechanism of catalyst poisoning, as it blocks the sites needed for the reaction to proceed.[1]
-
The Nitro Group: This is a very strong electron-withdrawing group.[8] This property can influence the oxidative addition step. Furthermore, studies on similar systems have shown that nitro groups can adsorb strongly onto the catalyst surface, contributing to deactivation.[2][3]
Q2: What are the visual signs of catalyst deactivation during my experiment?
The most common visual cue is the formation of palladium black , a fine, black precipitate. This indicates that the soluble, catalytically active Pd(0) complex has aggregated into inactive metallic palladium. Other signs include a reaction that stalls (no further consumption of starting material) or a color change that deviates from what is expected for a healthy reaction.
Q3: How can I definitively diagnose the cause of catalyst deactivation?
To rigorously identify the deactivation mechanism, you would need to analyze the used catalyst.[9][10][11] This typically involves filtering the catalyst from the reaction mixture and subjecting it to surface analysis techniques.
| Analytical Technique | Information Gained |
| XPS (X-ray Photoelectron Spectroscopy) | Can detect changes in the oxidation state of palladium (Pd(0) vs. Pd(II)) and identify poisoning elements (like nitrogen from the pyridine) on the catalyst surface.[2][9][12] |
| TEM (Transmission Electron Microscopy) | Visualizes the catalyst particles. Can show if sintering (aggregation of metal particles) has occurred, leading to a loss of active surface area.[13] |
| BET Surface Area Analysis | Measures the surface area of a heterogeneous catalyst. A significant decrease after the reaction points to fouling or sintering.[9][11][13] |
| XRD (X-ray Diffraction) | Can identify the crystalline structure of the catalyst, detecting the formation of bulk palladium metal (palladium black).[10][13] |
Q4: Can I regenerate and reuse a deactivated palladium catalyst?
Yes, in many cases, particularly with heterogeneous catalysts like Pd/C, regeneration is possible. The goal is to remove the poisoning species from the catalyst surface and potentially re-disperse the palladium particles.
Visualization: Mechanism of Pyridine Poisoning
This diagram illustrates how the pyridine nitrogen atom deactivates a palladium catalyst.
Caption: Mechanism of catalyst poisoning by the pyridine substrate.
Part 3: Experimental Protocols
The following are detailed, self-validating protocols for key experiments.
Protocol 1: Baseline Suzuki-Miyaura Coupling with a Robust Catalyst System
This protocol uses a modern catalyst system designed to minimize deactivation when coupling with 5-Bromo-4-Methyl-2-Nitropyridine.
Materials:
-
5-Bromo-4-Methyl-2-Nitropyridine (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
[XPhos Pd G3] pre-catalyst (2.5 mol%)
-
Potassium Phosphate (K₃PO₄), powdered (3.0 eq)
-
Anhydrous, degassed 1,4-Dioxane
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox, add 5-Bromo-4-Methyl-2-Nitropyridine, the arylboronic acid, K₃PO₄, and the [XPhos Pd G3] pre-catalyst to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask (concentration typically 0.1-0.2 M).
-
Inert Atmosphere: If not in a glovebox, seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at 1-hour intervals. The reaction should ideally reach >95% conversion within 4-12 hours.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regeneration of a Deactivated Heterogeneous Catalyst (e.g., Pd/C)
This protocol is for attempting to restore the activity of a poisoned palladium on carbon catalyst.[1][13]
Materials:
-
Deactivated Pd/C catalyst
-
Deionized water
-
Methanol
-
Chloroform
-
Glacial Acetic Acid
-
Centrifuge and centrifuge tubes
-
Ultrasonic bath
Procedure:
-
Initial Wash: Suspend the deactivated catalyst in deionized water and centrifuge to form a pellet. Decant the supernatant. Repeat this wash three times to remove water-soluble impurities.
-
Organic Wash: Suspend the water-washed catalyst in methanol and centrifuge. Decant the methanol. Repeat three times to remove residual organic compounds.[1]
-
Poison Removal (Acid/Solvent Wash):
-
Suspend the catalyst pellet in a 1:1 mixture of chloroform and glacial acetic acid.
-
Place the suspension in an ultrasonic bath for 30 minutes. This helps to dislodge strongly adsorbed species from the catalyst pores.[13]
-
Centrifuge and carefully decant the acidic solvent mixture.
-
-
Final Rinsing:
-
Wash the catalyst pellet with chloroform (2 times) to remove residual acetic acid.
-
Wash the catalyst with methanol (2 times).
-
Wash the catalyst with deionized water (3 times) to remove all traces of organic solvent.
-
-
Drying: Dry the regenerated catalyst under vacuum at 60-80 °C until a constant weight is achieved.
-
Activity Test (Validation): Test the activity of the regenerated catalyst using a standard, simple hydrogenation or coupling reaction and compare the conversion rate to that of a fresh catalyst. A recovery of >85% of the original activity is considered successful.
Visualization: Catalyst Regeneration Workflow
Caption: Workflow for the regeneration of a poisoned Pd/C catalyst.
References
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- Lecture 10 Catalyst characteriz
- Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
- Analysis of C
- Elucidating Interaction between Palladium and N-Doped Carbon Nanotubes: Effect of Electronic Property on Activity for Nitrobenzene Hydrogenation. (2019).
- Elucidating Interaction between Palladium and N-Doped Carbon Nanotubes: Effect of Electronic Property on Activity for Nitrobenzene Hydrogenation. (2019).
- Catalyst Characterization Techniques. (2021). Hiden Analytical.
- Role of Pyridine Nitrogen in Palladium-C
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (n.d.). MDPI.
- Nitropyridines: Synthesis and reactions. (2025).
- Lecture 6 Catalyst characteriz
- Palladium/carbon catalyst regeneration and mechanical application method. (n.d.).
- 17.2: Palladium catalyzed couplings. (2020). Chemistry LibreTexts.
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzyl
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. (2025). BenchChem.
- Developing Ligands for Palladium(II)
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. (2025). BenchChem.
- Help needed with unreproducible Suzuki coupling. (2023). Reddit.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. (2025). BenchChem.
- Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. (2025). BenchChem.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. (2025). BenchChem.
- Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. (2025). BenchChem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (2025). BenchChem.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amin
- Heck Reaction—St
- Heck reaction. (n.d.). Wikipedia.
- Tsuji–Trost reaction. (n.d.). Wikipedia.
- Reactivity Face-Off: 2-Amino-5-bromo-4-methylpyridine. (2025). BenchChem.
- How can I solve my problem with Suzuki coupling? (2014).
- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (n.d.). PMC - NIH.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II)
- Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (2017). MDPI.
- Heck Reaction. (2023). Chemistry LibreTexts.
- Advances in Cross-Coupling Reactions. (2020). PMC - NIH.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in B
- Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- ABNORMAL BEHAVIOR OF NITROPYRIDINES IN SUBSTITUTION REACTIONS WITH ANIONS. (1977). Semantic Scholar.
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst. (n.d.). Faraday Discussions (RSC Publishing).
- Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
- Nitropyridines, Their Synthesis and Reactions. (2025).
- Palladium Catalyzed Allylic C-H Alkyl
- Trost Ligands for Allylic Alkyl
- Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. (1997). Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Purification of 5-Bromo-4-Methyl-2-Nitropyridine
Welcome to the technical support center for the purification of 5-Bromo-4-Methyl-2-Nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this key intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process. Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.
I. Understanding the Impurity Profile
A successful purification strategy begins with a thorough understanding of the potential impurities. The primary source of impurities in a sample of 5-Bromo-4-Methyl-2-Nitropyridine is often the synthetic route used for its preparation.
Q1: What are the most common impurities I should expect in my crude 5-Bromo-4-Methyl-2-Nitropyridine?
The most common synthetic route to 5-Bromo-4-Methyl-2-Nitropyridine is the nitration of 2-Amino-5-bromo-4-methylpyridine.[1] Therefore, the most likely impurities are:
-
Unreacted Starting Material: 2-Amino-5-bromo-4-methylpyridine is the most probable impurity.[2]
-
Isomeric Byproducts: Nitration of substituted pyridines can sometimes yield isomeric products. Depending on the reaction conditions, small amounts of the 3-nitro or 6-nitro isomers could be formed.[3]
-
Over-nitrated or other side-reaction products: While less common under controlled conditions, other byproducts from the nitration reaction are a possibility.[4]
-
Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., strong base, high heat).
II. Troubleshooting Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, success is highly dependent on the choice of solvent and the experimental conditions.
Q2: My 5-Bromo-4-Methyl-2-Nitropyridine is "oiling out" during recrystallization instead of forming crystals. What should I do?
"Oiling out," where the compound separates as a liquid instead of a solid, is a common problem with nitroaromatic compounds, especially if the melting point of the compound is close to or below the boiling point of the solvent.[5][6]
Causality & Solution Workflow:
Step-by-Step Protocol to Address Oiling Out:
-
Re-dissolve: Gently heat the solution to re-dissolve the oil.
-
Add More "Good" Solvent: Add a small amount of the solvent in which the compound is more soluble to decrease the saturation point.
-
Slow Cooling: Allow the flask to cool to room temperature slowly. You can insulate the flask with glass wool or a beaker of warm water.
-
Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.[1][7]
Q3: I'm getting a very low yield after recrystallization. How can I improve it?
Low recovery is often due to using too much solvent or premature crystallization.[1][8]
| Potential Cause | Scientific Rationale | Recommended Solution |
| Excess Solvent | The compound remains in solution even at low temperatures because the solution is not saturated. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. After recrystallization, you can try to recover more product from the mother liquor by evaporating some solvent and cooling again.[8] |
| Premature Crystallization | The compound crystallizes out of solution before impurities are removed, for example, during hot filtration. | Heat your filtration apparatus (funnel, filter paper, and receiving flask) before filtering the hot solution.[1] |
| Washing with Room Temperature Solvent | The pure crystals re-dissolve in the wash solvent. | Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[1] |
III. Troubleshooting Purification by Column Chromatography
Column chromatography is a highly effective method for separating compounds with different polarities. For 5-Bromo-4-Methyl-2-Nitropyridine, silica gel is a suitable stationary phase.
Q4: I'm having trouble separating my product from the starting material (2-Amino-5-bromo-4-methylpyridine) by column chromatography. They are co-eluting. What can I do?
Co-elution occurs when two or more compounds travel through the column at the same rate.[9] To achieve separation, you need to alter the relative interaction of your compounds with the stationary and mobile phases.
Understanding the Polarity:
-
5-Bromo-4-Methyl-2-Nitropyridine (Product): The nitro group (-NO₂) is a strong electron-withdrawing group, making the compound relatively polar.
-
2-Amino-5-bromo-4-methylpyridine (Starting Material): The amino group (-NH₂) is an electron-donating group, but it can also participate in hydrogen bonding, making it polar as well. Generally, the nitro-compound is expected to be more polar and have a lower Rf value on a silica gel TLC plate compared to the amino-compound.
Troubleshooting Workflow for Co-elution:
Experimental Protocol: Optimizing Separation
-
TLC Analysis: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC).
-
Goal: Aim for an Rf value of ~0.2-0.3 for your product (5-Bromo-4-Methyl-2-Nitropyridine) and a clear separation from the starting material spot.
-
Solvent System: Start with a low polarity mixture, such as 95:5 Hexane:Ethyl Acetate, and gradually increase the polarity (e.g., 90:10, 85:15).
-
-
Column Preparation:
-
Use a proper amount of silica gel (typically 50-100 times the weight of your crude sample).
-
Pack the column carefully to avoid air gaps and channels.
-
-
Elution:
-
Start with a lower polarity mobile phase than what gives the ideal Rf on TLC to ensure all non-polar impurities are eluted first.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your product and then the more polar starting material.
-
Q5: My purified fractions of 5-Bromo-4-Methyl-2-Nitropyridine are still showing impurities on the TLC plate. What could be the issue?
This could be due to several factors, including overloading the column, using an inappropriate solvent system, or the presence of an unexpected, similarly polar impurity.
| Issue | Explanation | Solution |
| Column Overloading | Too much sample was loaded onto the column, exceeding its separation capacity. | Reduce the amount of crude material or use a larger column with more silica gel. |
| Inappropriate Solvent System | The chosen mobile phase does not provide adequate separation between the product and the impurity. | Re-optimize the solvent system using TLC. Try adding a small amount of a third solvent (e.g., dichloromethane) to modify the selectivity. |
| Presence of Isomers | Isomeric byproducts may have very similar polarities to the desired product, making separation difficult. | A very slow, shallow gradient elution may be necessary. Alternatively, a different purification technique like preparative HPLC might be required. |
IV. Analytical Methods for Purity Assessment
Accurate assessment of purity is crucial. Here are guidelines for common analytical techniques.
Q6: How can I effectively visualize 5-Bromo-4-Methyl-2-Nitropyridine on a TLC plate?
Since many nitroaromatic compounds are colorless, a visualization technique is often required.
-
UV Light (Non-destructive): Aromatic compounds, like your product, will often absorb UV light and appear as dark spots on a fluorescent TLC plate (254 nm).[10][11] This is the first method to try.
-
Iodine Chamber (Semi-destructive): Exposing the TLC plate to iodine vapor will stain most organic compounds, appearing as brown spots.[11][12]
-
Chemical Stains (Destructive): For more specific visualization of the nitro group, you can use a stain that reacts with it. A common method is the reduction of the nitro group to an amine, followed by diazotization and coupling to form a colored azo dye.[13]
Q7: What are the recommended starting conditions for HPLC analysis of 5-Bromo-4-Methyl-2-Nitropyridine?
A reversed-phase HPLC method is generally suitable for this type of compound.
| Parameter | Recommendation | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Acidifying the mobile phase can improve peak shape for pyridine compounds by protonating residual silanols on the stationary phase.[14] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Gradient | Start with a lower percentage of Mobile Phase B (e.g., 10%) and ramp up to a higher percentage (e.g., 90%) over 20-30 minutes. | A gradient elution is useful for separating compounds with a range of polarities. |
| Detection | UV at 254 nm | The aromatic nature of the compound allows for strong UV absorbance. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Note: This is a starting point. Method development and validation are necessary for quantitative analysis.[15][16]
V. References
-
Application Notes and Protocols for TLC Visualization of Nitro Compounds. (n.d.). Benchchem.
-
"solvent selection for effective recrystallization of nitroaromatic compounds". (n.d.). Benchchem.
-
Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (n.d.). Benchchem.
-
Recrystallization1. (n.d.).
-
Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (n.d.). Benchchem.
-
2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts.
-
TLC Visualization Methods. (n.d.).
-
5.7: Visualizing TLC Plates. (2025). Chemistry LibreTexts.
-
Problems in recrystallization. (n.d.). Biocyclopedia.
-
Problems with Recrystallisations. (n.d.). University of York.
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts.
-
Thin Layer Chromatography. (n.d.).
-
HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. (n.d.). SIELC Technologies.
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.
-
Co-Elution: How to Detect and Fix Overlapping Peaks. (2025). YouTube.
-
Technical Support Center: Synthesis of 2-Amino-5-bromo-4-methylpyridine. (n.d.). Benchchem.
-
Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester.
-
Method Development Guide (rev. 05/04). (n.d.). HPLC.
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.). HELIX Chromatography.
-
A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. (2024). ResearchGate.
-
Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. (n.d.).
-
2-Amino-5-bromo-4-methyl-3-nitropyridine. (n.d.). PubChem.
-
2-Amino-5-bromo-4-methylpyridine. (n.d.). PubChem.
-
Development and Validation of the HPLC Method and Its Applications in Pharmaceuticals. (n.d.).
-
Improvement in HPLC Separation of Porphyrin Isomers and Application to Biochemical Diagnosis of Porphyrias. (n.d.). PubMed.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 4. Page loading... [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
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- 11. chem.libretexts.org [chem.libretexts.org]
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- 15. hplc.eu [hplc.eu]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Work-up and Troubleshooting for Reactions Involving 5-Bromo-4-Methyl-2-Nitropyridine
Welcome to the technical support guide for 5-Bromo-4-Methyl-2-Nitropyridine. This document provides field-proven insights and troubleshooting advice for researchers, chemists, and drug development professionals. As a key building block in medicinal chemistry and materials science, this versatile pyridine derivative is frequently employed in cross-coupling reactions where a robust work-up strategy is paramount for success.[1] This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and solve experimental challenges effectively.
Section 1: Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis, but reactions involving electron-deficient pyridines like 5-Bromo-4-Methyl-2-Nitropyridine can present unique challenges during work-up and purification.[2][3] Below are common issues encountered after the reaction has completed.
Problem 1: Low or No Isolated Yield Despite High Conversion by LCMS/TLC
-
Symptom: Analysis of the crude reaction mixture shows a high percentage of the desired product, but the mass recovered after work-up and purification is minimal.
-
Potential Cause & Solution:
-
Product Sequestration in Aqueous Layer: The nitrogen atom on the pyridine ring can become protonated during acidic or even neutral aqueous washes, rendering the product water-soluble.
-
Action: Before extraction, ensure the aqueous layer is basic (pH 8-10). Use a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for the adjustment.[4] Re-extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
-
Precipitation at the Interface: The product may have poor solubility in both the aqueous and organic phases, causing it to precipitate at the interface during extraction.
-
Action: If a solid is observed at the interface, collect it by filtration. This solid is often the desired product. Alternatively, try adding a co-solvent like tetrahydrofuran (THF) or dissolving the entire mixture in a larger volume of solvent to ensure the product remains in the organic phase.
-
-
Binding to Residual Palladium: The pyridine nitrogen can coordinate to residual palladium species, making the product difficult to extract and purify.
-
Action: Before aqueous work-up, filter the entire reaction mixture through a pad of Celite® to remove the bulk of the palladium black.[5] This simple pre-purification step is often critical.
-
-
Problem 2: Crude Product is a Dark, Oily Residue That is Difficult to Purify
-
Symptom: After solvent evaporation, the product is not a solid but a dark, intractable oil, and column chromatography yields multiple overlapping fractions.
-
Potential Cause & Solution:
-
Residual Palladium Catalyst: Soluble palladium complexes and colloidal palladium are common culprits. Standard filtration may not remove them.[6]
-
Action 1 (Adsorption): After Celite filtration, the crude organic solution can be stirred with activated carbon or passed through a dedicated palladium scavenger resin. These methods are highly effective at capturing trace metals that cause discoloration and purification issues.[7][8]
-
Action 2 (Extraction): For specific palladium complexes, washing the organic layer with an aqueous solution of a chelating agent like thiourea or a dilute lactic acid solution can be effective.[8]
-
-
Boronic Acid Byproducts: Unreacted boronic acid and its dehydration/trimerization product (boroxine) can co-elute with the product.
-
Action: A common and effective method is to perform repeated co-evaporation with methanol. This process converts boron residues into volatile trimethyl borate, which is removed under reduced pressure.[9] Alternatively, an extractive wash with a mild aqueous base can help remove acidic boronic acid species.
-
-
Problem 3: Evidence of Debromination or Other Side Products
-
Symptom: Mass spectrometry or NMR of the crude product shows significant amounts of 4-Methyl-2-Nitropyridine (debrominated starting material) or homo-coupled byproducts.
-
Potential Cause & Solution:
-
Catalyst Decomposition/Inefficiency: The oxidative addition step may be slow or inefficient with certain catalyst systems, leading to side reactions.[10] While this is a reaction optimization issue, it impacts the work-up strategy.
-
Action: During work-up, these less polar byproducts must be separated. A careful choice of chromatography solvent system is crucial. Often, a gradient elution starting with a non-polar solvent (e.g., hexane/EtOAc) is required to separate the debrominated species from the more polar product.
-
-
Protodeborylation of Boronic Acid: Some boronic acids, particularly heteroaromatic ones, can be unstable and undergo protodeborylation, leading to a stoichiometric imbalance and promoting side reactions of the starting material.[11]
-
Action: While not strictly a work-up issue, its consequence is a more complex mixture. The resulting aryl byproduct from the boronic acid must be identified and a purification strategy devised to remove it.
-
-
| Issue Summary | Primary Cause | Recommended Work-up Action |
| Low Isolated Yield | Product water-solubility | Basify aqueous phase (pH 8-10) before extraction |
| Dark/Oily Crude | Residual Palladium | Filter through Celite®, then treat with activated carbon or scavenger |
| Boron Impurities | Boronic Acid/Boroxine | Co-evaporate crude product with methanol (2-3 times) |
| Side Products | Debromination/Homocoupling | Optimize chromatography (e.g., gradient elution) |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best general approach to quenching a reaction involving 5-Bromo-4-Methyl-2-Nitropyridine?
A: The choice of quench depends on the reaction reagents. For most cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), a neutral or mildly basic quench is safest. Slowly adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl) is a good starting point.[9] Avoid strong acids, as they will protonate the pyridine nitrogen and complicate extraction. For reactions involving strong bases like LDA or n-BuLi, a quench with saturated NH₄Cl is standard practice.
Q2: I'm observing hydrolysis of the nitro group during work-up. How can I prevent this?
A: While the 2-nitro group on the pyridine ring is relatively stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis or other undesired transformations.[12][13] To mitigate this, perform all aqueous work-up steps at room temperature or below and minimize the time the compound is in contact with the aqueous phase. Use mild bases like NaHCO₃ for pH adjustments.
Q3: Which extraction solvent is recommended?
A: Dichloromethane (DCM) is often an excellent choice. It is denser than water, which can simplify separations when solids are present at the interface, and it is generally a good solvent for a wide range of pyridine derivatives. Ethyl acetate (EtOAc) is also commonly used, but be aware that the polarity of your product may be high, requiring multiple extractions for good recovery. The starting material, 5-Bromo-4-Methyl-2-Nitropyridine, is insoluble in water.[14]
Q4: My final product is a solid, but it's still off-color after column chromatography. What's the next step?
A: This usually indicates trace, highly colored impurities, often residual metal complexes. Recrystallization is the ideal next step. Screen various solvent systems (e.g., ethanol/water, heptane/EtOAc, DCM/hexane) to find one that provides good crystal formation. If recrystallization fails, a final pass through a short plug of silica gel or treatment with activated carbon followed by filtration can remove the remaining color.
Section 3: Detailed Experimental Protocol: Suzuki Coupling & Work-up
This protocol describes a representative Suzuki-Miyaura coupling reaction followed by a robust, field-tested work-up procedure.
Reaction: Coupling of 5-Bromo-4-Methyl-2-Nitropyridine with Phenylboronic Acid
-
Reaction Setup:
-
To an oven-dried flask, add 5-Bromo-4-Methyl-2-Nitropyridine (1.0 eq), Phenylboronic Acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 3.0 eq).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add degassed solvents (e.g., 1,4-Dioxane and Water, 4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring by TLC or LCMS.
-
-
Reaction Work-up and Product Isolation:
-
Step 1: Cooling & Initial Filtration. Cool the reaction mixture to room temperature. Dilute the dark slurry with ethyl acetate (approx. 10 volumes). Filter the entire mixture through a 2-3 cm thick pad of Celite® in a Büchner funnel. Wash the Celite pad thoroughly with additional ethyl acetate to ensure all product is collected. This step removes the insoluble base and the bulk of the precipitated palladium black.[5]
-
Step 2: Solvent Evaporation & Boron Removal. Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure. To the resulting residue, add methanol (approx. 10 volumes) and reconcentrate. Repeat this co-evaporation with methanol two more times to remove boron residues as volatile trimethyl borate.[9]
-
Step 3: Liquid-Liquid Extraction. Dissolve the residue in dichloromethane (DCM). Transfer the solution to a separatory funnel. Wash the organic layer sequentially with:
-
1x Saturated aqueous NaHCO₃ solution (to remove any acidic impurities).
-
1x Water.
-
1x Brine (saturated aqueous NaCl).
-
-
Step 4: Drying and Final Filtration. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent.
-
Step 5: Optional Palladium Scavenging. If the solution is still colored, stir with a small amount of activated carbon for 15-30 minutes, then filter through Celite to remove the carbon.[8]
-
Step 6: Concentration. Concentrate the final, clean organic solution under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude material by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of 0% to 30% ethyl acetate in hexanes) to isolate the pure 4-Methyl-5-Phenyl-2-Nitropyridine.
-
Section 4: Visual Workflows
Diagram 1: General Post-Reaction Work-up Strategy
Caption: A robust work-up decision tree for Suzuki reactions.
Diagram 2: Troubleshooting Palladium Removal
Caption: A tiered strategy for effective palladium catalyst removal.
Section 5: References
-
Google Patents. (n.d.). Method for preparing 5-bromo-2-methylpyridine. CN101560183B. Retrieved from
-
ResearchGate. (2015). How can I remove palladium Pd catalyst easily?. Retrieved from [Link]
-
Google Patents. (n.d.). Process for preparation of nitropyridine derivatives. WO2010089773A2. Retrieved from
-
Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Retrieved from [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. Retrieved from [Link]
-
Google Patents. (n.d.). Method of removing palladium. US20050256327A1. Retrieved from
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biotage.com [biotage.com]
- 8. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. jubilantingrevia.com [jubilantingrevia.com]
Technical Support Center: Preventing Byproduct Formation in Nitropyridine Synthesis
Welcome to the Technical Support Center for nitropyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine nitration. Here, we address common challenges and provide in-depth, field-proven insights to help you minimize byproduct formation and optimize your synthetic routes.
Section 1: Troubleshooting Guide
This section is dedicated to identifying and solving specific issues that may arise during the synthesis of nitropyridines.
Issue 1: Low Yield of the Desired 3-Nitropyridine Isomer
Q: My direct nitration of pyridine is resulting in a very low yield of 3-nitropyridine. What are the likely causes and how can I improve it?
A: This is a common challenge stemming from the inherent electronic properties of the pyridine ring. The nitrogen atom is strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.[1][2] The harsh conditions typically required for nitration, such as fuming nitric acid and high temperatures, can lead to poor yields.[1][3]
Probable Causes & Solutions:
-
Protonation of Pyridine Nitrogen: In strong acidic media (e.g., H₂SO₄/HNO₃), the pyridine nitrogen is protonated, forming the pyridinium ion. This further deactivates the ring, making electrophilic attack even more difficult.[3]
-
Solution: Consider alternative nitration methods that avoid strongly acidic conditions. For instance, reacting pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent forms an N-nitropyridinium intermediate.[3][4][5] This intermediate can then rearrange to 3-nitropyridine, often in higher yields.[3][4][5] This process is believed to proceed via a[6][7] sigmatropic shift rather than a direct electrophilic aromatic substitution.[3][5][8]
-
-
Harsh Reaction Conditions: High temperatures can lead to decomposition and the formation of unwanted side products.
-
Solution: Optimize the reaction temperature. While some heat is necessary, excessive temperatures should be avoided. If using the N₂O₅ method, the reaction can often be performed at lower temperatures.[4]
-
Issue 2: Formation of Dinitrated Byproducts
Q: I am observing significant amounts of dinitropyridine byproducts in my reaction. How can I improve the selectivity for mono-nitration?
A: Over-nitration is a frequent problem, especially when dealing with substituted pyridines that are more activated than pyridine itself.[1]
Probable Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Excess Nitrating Agent | Use a minimal excess of the nitrating agent. Carefully control the stoichiometry.[1] | A large excess of the nitrating agent increases the probability of a second nitration event occurring on the initially formed mono-nitropyridine.[1] |
| High Reaction Temperature | Lower the reaction temperature. Maintain strict temperature control throughout the reaction.[1] | The activation energy for the second nitration is often higher. Lowering the temperature will disproportionately slow the rate of the second nitration compared to the first.[1] |
| Rapid Addition of Reagents | Add the nitrating agent slowly or dropwise to the reaction mixture.[1] | Slow addition maintains a low instantaneous concentration of the active nitrating species, favoring the mono-nitrated product.[1] |
| Prolonged Reaction Time | Monitor the reaction progress closely using techniques like TLC or GC-MS and stop the reaction once the formation of the desired product is maximized.[1] | Allowing the reaction to proceed for too long after the starting material is consumed will inevitably lead to the formation of dinitrated products. |
Issue 3: Incorrect Regioselectivity (Formation of 2- or 4-Nitropyridines)
Q: I am trying to synthesize 3-nitropyridine, but I am getting other isomers. How can I control the regioselectivity?
A: Direct nitration of unsubstituted pyridine strongly favors the 3-position.[1][9] The formation of significant amounts of 2- or 4-nitropyridines during direct nitration is unusual and may suggest an alternative mechanism or the use of a different synthetic strategy. However, for synthesizing 4-nitropyridine, a different approach is necessary.
Strategies for Regiocontrol:
-
For 3-Nitropyridine: As discussed, direct nitration is the standard method, though yields can be low.[9] The use of dinitrogen pentoxide followed by rearrangement is an effective alternative for improving the yield of 3-nitropyridine.[3][5]
-
For 4-Nitropyridine: Direct nitration of pyridine is not a viable route to 4-nitropyridine. The preferred method involves a two-step process:
-
N-Oxidation: Pyridine is first oxidized to pyridine-N-oxide.
-
Nitration of N-Oxide: The resulting pyridine-N-oxide is then nitrated. The N-oxide group activates the 4-position, leading to the formation of 4-nitropyridine-N-oxide.[10]
-
Deoxygenation: The 4-nitropyridine-N-oxide is then deoxygenated (e.g., using PCl₃) to yield 4-nitropyridine.[10][11]
This two-step approach is also beneficial as it can be adapted for continuous flow synthesis, which enhances safety and scalability by minimizing the accumulation of potentially explosive intermediates.[10][12]
-
-
For 2-Nitropyridine: This isomer is also not readily accessible through direct nitration. Synthesis often involves starting with a pre-functionalized pyridine, such as 2-aminopyridine, which can be converted to 2-nitropyridine.
Visualizing Reaction Pathways
Caption: Synthetic routes to 3- and 4-nitropyridines.
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is pyridine less reactive than benzene towards electrophilic nitration?
A1: The nitrogen atom in the pyridine ring is more electronegative than carbon. This has two main consequences:
-
Inductive Effect: The nitrogen atom withdraws electron density from the ring through the sigma bonds, making the ring electron-deficient.[1]
-
Mesomeric Effect: While the nitrogen lone pair can participate in resonance, its electron-withdrawing inductive effect is stronger, leading to an overall deactivation of the ring.
-
Protonation: In the acidic conditions required for nitration, the nitrogen atom is protonated, creating a positive charge on the ring and further deactivating it towards attack by the electrophilic nitronium ion (NO₂⁺).[3]
Q2: How do existing substituents on the pyridine ring affect nitration and the risk of byproduct formation?
A2: Substituents have a profound impact on both the rate and regioselectivity of nitration.[1]
-
Electron-Donating Groups (EDGs) like alkyl or amino groups activate the ring, making nitration easier. However, this increased reactivity also elevates the risk of over-nitration (dinitration).[1] EDGs will direct the incoming nitro group to specific positions based on their electronic and steric properties.
-
Electron-Withdrawing Groups (EWGs) such as halogens or a pre-existing nitro group further deactivate the ring, making subsequent nitrations more challenging.[1]
Q3: Are there any "milder" nitrating agents I can use to avoid the harsh conditions of mixed acid?
A3: Yes, several alternative nitrating agents can be employed under milder conditions, which can be particularly useful for sensitive substrates.
-
Dinitrogen Pentoxide (N₂O₅): As mentioned, N₂O₅ in an organic solvent can nitrate pyridines, often with improved yields for the 3-nitro isomer.[3][4][5][13]
-
Acetyl Nitrate: This reagent, which can be generated in situ, is another alternative. However, it is volatile and can be explosive, so caution is advised.[14]
-
N-Nitrosaccharin: This has been used for the nitration of some substituted pyridines.[15]
Q4: I am having trouble purifying my nitropyridine from unreacted starting material and other byproducts. What are some effective purification strategies?
A4: Purification can be challenging due to similar polarities of the desired product and byproducts.
-
Crystallization: If your nitropyridine is a solid, recrystallization from a suitable solvent is often the most effective method for achieving high purity.[1][16]
-
Column Chromatography: For mixtures that are difficult to separate by crystallization, silica gel column chromatography can be employed. A careful selection of the eluent system is crucial.
-
Acid-Base Extraction: If there is a significant amount of unreacted pyridine, an acid wash can be used to protonate and extract the basic pyridine into an aqueous layer. The nitropyridine, being less basic, will remain in the organic layer.
-
Distillation: For liquid nitropyridines, distillation under reduced pressure can be an effective purification method.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Section 3: Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyridine via the N-Oxide Route
This protocol is adapted from continuous flow methodologies to enhance safety and yield.[10][12]
Step 1: Synthesis of Pyridine-N-Oxide This step should be performed according to established literature procedures.
Step 2: Nitration of Pyridine-N-Oxide to 4-Nitropyridine-N-Oxide
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add fuming nitric acid to an equal volume of concentrated sulfuric acid with constant stirring. Allow the mixture to come to room temperature before use.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, gently heat pyridine-N-oxide to approximately 60°C.
-
Addition: Add the prepared nitrating mixture dropwise to the heated pyridine-N-oxide. An initial temperature drop may be observed.
-
Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C and maintain for 3 hours.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto a generous amount of crushed ice.
-
Neutralize the solution by slowly adding a saturated solution of sodium carbonate until the pH is between 7 and 8. A yellow solid should precipitate.[1]
-
Collect the solid by vacuum filtration.
-
The crude 4-nitropyridine-N-oxide can be purified by recrystallization from acetone or ethanol.[1][16]
-
Step 3: Deoxygenation of 4-Nitropyridine-N-Oxide
-
Reaction Setup: Dissolve the purified 4-nitropyridine-N-oxide in a suitable solvent such as chloroform or acetonitrile.
-
Reagent Addition: Slowly add a deoxygenating agent, such as phosphorus trichloride (PCl₃), to the solution at a controlled temperature (typically 0°C to room temperature).
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Carefully quench the reaction with water or a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield crude 4-nitropyridine.
-
The product can be further purified by recrystallization or column chromatography.
-
References
- ACS Publications. (n.d.). Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines. Organic Letters.
- BenchChem. (2025). Continuous Flow Synthesis of Nitropyridines: Application Notes and Protocols.
- Unknown Author. (n.d.). Synthesis and Functionalization of 3-Nitropyridines.
- Brainly. (2023, August 8). What is the predicted major product when pyridine is treated with a mixture of nitric acid and sulfuric.
- PrepChem.com. (n.d.). Synthesis of 4-nitropyridine.
- ACS Publications. (n.d.). meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
- PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.
- Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage.
- BenchChem. (2025). Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration.
- Guidechem. (2024, February 4). What are the synthesis methods for 4-nitropyridine n-organide?
- MDPI. (n.d.). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
- Unknown Author. (2022, March 20). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
- Sci-Hub. (2005). Nitropyridines, Their Synthesis and Reactions.
- ResearchGate. (2025, August 7). Nitropyridines: Synthesis and reactions.
- Pearson. (2024, June 28). Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed.
- YouTube. (2022, December 25). Preparation of Pyridines, Part 2: By Halogenation and Nitration.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism.
- ResearchGate. (2025, August 7). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
- Google Patents. (n.d.). US5945537A - Nitration of pyridine-2, 6-diamines.
- ChemicalBook. (n.d.). 4-Nitropyridine synthesis.
- Homework.Study.com. (n.d.). Why is sulfuric acid used in aromatic nitration? a. to keep the reaction from getting too basic...
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3.
- Quora. (2013, November 25). Organic Chemistry: Why is the nitration and sulphonation of pyridine not possible?
- Unknown Author. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
- BenchChem. (2025). Technical Support Center: Managing Regioselectivity in the Functionalization of Substituted Pyridines.
- Google Patents. (n.d.). WO1997011058A1 - Nitration of pyridine-2,6-diamines.
- Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine.
- RSC Publishing. (n.d.). A new redox-denitration reaction of aromatic nitro compounds.
- ResearchGate. (n.d.). Nitration of 2‐R‐4‐aminopyridines 3.
- ResearchGate. (2025, August 6). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid.
- RSC Publishing. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid.
- PubMed. (2005, February 7). Preparation of nitropyridines by nitration of pyridines with nitric acid.
- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
- Unknown Author. (n.d.). The Role of Nitropyridine Derivatives in Chemical Synthesis.
- Semantic Scholar. (2004, June 1). Nitropyridines, Their Synthesis and Reactions.
Sources
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- 3. researchgate.net [researchgate.net]
- 4. chempanda.com [chempanda.com]
- 5. Sci-Hub. Nitropyridines, Their Synthesis and Reactions / ChemInform, 2005 [sci-hub.box]
- 6. pubs.acs.org [pubs.acs.org]
- 7. prepchem.com [prepchem.com]
- 8. Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. brainly.com [brainly.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Nitropyridine synthesis - chemicalbook [chemicalbook.com]
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Technical Support Center: Scaling Up the Synthesis of 5-Bromo-4-Methyl-2-Nitropyridine
This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the synthesis of 5-Bromo-4-Methyl-2-Nitropyridine. As a critical intermediate in pharmaceutical development, mastering its synthesis at scale is paramount. This document moves beyond a simple procedural outline to explore the causality behind experimental choices, address common challenges, and offer robust troubleshooting strategies to ensure a safe, efficient, and reproducible process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to 5-Bromo-4-Methyl-2-Nitropyridine?
A1: The most industrially relevant and scalable method starts from 2-Amino-5-bromo-4-methylpyridine. The synthesis involves an oxidative nitration using a mixture of concentrated sulfuric acid and an oxidizing agent, typically 30% hydrogen peroxide. This method is advantageous due to the availability of the starting material and the straightforward nature of the reaction.[1]
Q2: Why is concentrated sulfuric acid used as the solvent and reagent?
A2: Concentrated sulfuric acid serves two primary roles. First, it acts as a solvent for the starting material, 2-amino-5-bromo-4-methylpyridine. Second, and more critically, it protonates the weaker nitric acid (formed in situ or added) to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. This acidic environment is essential for the electrophilic aromatic substitution to occur on the pyridine ring.[2]
Q3: What are the most critical parameters to control during the reaction scale-up?
A3: Temperature control is, without question, the most critical parameter. Nitration reactions are highly exothermic, and poor temperature management can lead to a thermal runaway, posing a significant explosion hazard.[2][3] Other crucial parameters include the rate of reagent addition, efficient agitation to ensure homogenous mixing and heat transfer, and precise stoichiometric control to minimize side-product formation.
Q4: How is the final product typically isolated and purified?
A4: The standard work-up procedure involves carefully quenching the reaction mixture by pouring it into an ice-water slurry. This simultaneously stops the reaction and precipitates the crude product. The pH of the solution is then adjusted to neutral or slightly basic (pH 7-8) with a base like sodium hydroxide to ensure complete precipitation of the amine product.[1] The solid is isolated by filtration and washed with water. For higher purity, recrystallization from a suitable solvent system or washing with solvents like chloroform can be employed.[1]
Q5: What are the primary safety concerns associated with this synthesis?
A5: The primary hazards stem from the use of highly corrosive and oxidizing acids (concentrated sulfuric acid, nitric acid/hydrogen peroxide).[4][5][6] The reaction is highly exothermic, creating a risk of thermal runaway.[3] Additionally, toxic nitrogen dioxide gas can be produced. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[4][5] An emergency plan for acid spills and thermal incidents should be established beforehand.
Troubleshooting Guide
Scaling up a synthesis often introduces challenges not observed at the bench scale. This guide addresses common issues encountered during the synthesis of 5-Bromo-4-Methyl-2-Nitropyridine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Reagent Degradation: Impure or degraded hydrogen peroxide or sulfuric acid. 3. Product Loss During Work-up: Product partially soluble in the acidic aqueous layer before neutralization; premature precipitation leading to fine particles that pass through the filter. | 1. Monitor reaction progress using TLC or HPLC. Ensure the internal temperature is maintained within the optimal range (e.g., 5-15°C during addition, then room temperature for 3 hours).[1] 2. Use fresh, high-purity reagents. 3. Ensure the quenching slurry is sufficiently cold before adding the reaction mixture. Neutralize slowly while maintaining a low temperature. Allow the precipitate to digest (age) to form larger, more easily filterable crystals. |
| Low Purity / Formation of Side Products | 1. Over-Nitration: Temperature too high, leading to the formation of dinitro-species. 2. Isomer Formation: Non-optimal reaction conditions leading to nitration at other positions. 3. Incomplete Quenching: Residual reactive species leading to side reactions during work-up. | 1. Maintain strict temperature control (<15°C) during the addition of the nitrating mixture.[1] Ensure slow, dropwise addition to dissipate heat effectively. 2. Adhere to the validated protocol regarding reagent stoichiometry and temperature profiles. 3. Pour the reaction mixture into a well-stirred ice-water slurry to ensure rapid and complete quenching. |
| Thermal Runaway / Uncontrolled Exotherm | 1. Addition Rate Too Fast: The rate of heat generation exceeds the cooling capacity of the reactor.[3] 2. Inadequate Cooling: Insufficiently sized cooling bath or poor heat transfer. 3. Poor Agitation: Localized "hot spots" due to inefficient mixing. | 1. Add the nitrating mixture dropwise via an addition funnel, constantly monitoring the internal reaction temperature. 2. Use a sufficiently large ice-water or ice-salt bath. For larger scales, a jacketed reactor with a chiller is essential. 3. Use an overhead mechanical stirrer to ensure vigorous and efficient agitation throughout the reaction. |
| Product "Oils Out" During Precipitation | 1. Temperature Too High During Neutralization: The melting point of the crude product (or a eutectic mixture with impurities) is reached. 2. Presence of Oily Impurities: Side products may be oils that coat the desired solid product. | 1. Perform the neutralization step in an ice bath, adding the base slowly to control the exotherm. 2. Attempt to triturate the oily mixture with a non-polar solvent (e.g., hexanes) to induce crystallization. If this fails, extract the product into an organic solvent (e.g., chloroform[1]), dry, and concentrate in vacuo, followed by recrystallization. |
Logical Flow for Troubleshooting
Caption: Troubleshooting decision tree for key synthesis issues.
Detailed Experimental Protocol
This protocol is adapted from established methods and is intended for trained chemists.[1] All operations should be performed in a certified chemical fume hood.
Reagents and Materials
-
2-Amino-5-bromo-4-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Hydrogen Peroxide (30% aqueous solution)
-
Sodium Hydroxide (NaOH) solution (e.g., 40%)
-
Deionized Water
-
Ice
-
Three-neck round-bottom flask with overhead stirrer, thermometer, and addition funnel
-
Large beaker for quenching
-
Buchner funnel and filter paper
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture:
-
In a separate flask cooled in an ice bath, slowly add 30% hydrogen peroxide to concentrated sulfuric acid. Caution: This mixing is exothermic.
-
For example, slowly add 750 mL of 30% hydrogen peroxide to 1500 mL of concentrated sulfuric acid, ensuring the temperature is maintained at or below 20°C.[1]
-
After the addition is complete, cool this mixture to 5°C and hold for later use.
-
-
Reaction Setup:
-
Charge a three-neck flask equipped with an overhead stirrer and thermometer with 2-amino-5-bromo-4-methylpyridine (e.g., 0.535 mol).
-
Add concentrated sulfuric acid (e.g., 2550 mL) and stir until the solid is fully dissolved.
-
Cool the solution to 0-5°C using an ice-salt bath.
-
-
Nitration Reaction:
-
Slowly add the pre-cooled nitrating mixture from Step 1 to the solution from Step 2 via an addition funnel.
-
Maintain the internal reaction temperature between 5°C and 15°C throughout the addition.[1] This step is highly exothermic and requires careful monitoring.
-
After the addition is complete, stir the mixture at 5-15°C for 30 minutes.
-
Remove the cooling bath and allow the reaction to stir at room temperature for an additional 3 hours.
-
-
Work-up and Isolation:
-
Prepare a large beaker with a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture into the ice-water slurry with vigorous stirring. A light yellow solid should precipitate.
-
Cool the slurry to below 10°C and slowly add NaOH solution to adjust the pH to 7-8. Monitor the pH and temperature closely during neutralization.
-
Stir the mixture for 30 minutes to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water until the washings are neutral.
-
-
Drying and Purification:
-
Dry the product at 45-50°C under vacuum to a constant weight. A typical yield is around 90%.[1]
-
The product, 5-bromo-4-methyl-2-nitropyridine, should be a light yellow solid with a melting point of approximately 84-85°C.[1]
-
If further purification is needed, recrystallization or washing with a suitable organic solvent can be performed.
-
Synthesis Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
References
- Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
-
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Validation & Comparative
A Comparative Guide to the Synthesis of 5-Bromo-4-Methyl-2-Nitropyridine: An Evaluation of Alternative Routes
Introduction
5-Bromo-4-methyl-2-nitropyridine is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of various high-value molecules. Its unique substitution pattern makes it an important intermediate in the development of novel pharmaceuticals, particularly in the fields of oncology and anti-inflammatory research, as well as in the agrochemical industry for creating advanced pesticides and herbicides.[1] The strategic placement of the bromo, methyl, and nitro groups allows for a diverse range of subsequent chemical modifications, making efficient and scalable access to this compound a topic of significant interest for researchers and process chemists.
This guide provides an in-depth comparison of the primary synthetic routes to 5-Bromo-4-Methyl-2-Nitropyridine. We will move beyond simple procedural lists to explore the underlying chemical principles, compare the methodologies based on experimental data, and offer field-proven insights into the practical advantages and disadvantages of each approach. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy for their specific needs, whether for laboratory-scale research or industrial-scale production.
Comparative Overview of Synthetic Strategies
The synthesis of 5-Bromo-4-Methyl-2-Nitropyridine predominantly originates from two key precursors: 2-Amino-4-methylpyridine or its brominated derivative, 2-Amino-5-bromo-4-methylpyridine. The choice of starting material dictates the overall synthetic sequence. The primary strategies can be categorized as follows:
-
Direct Oxidation: This approach begins with the pre-brominated intermediate, 2-Amino-5-bromo-4-methylpyridine, and converts the amino group directly into a nitro group. This is the most direct route, contingent on the availability of the starting material.
-
Sequential Bromination and Oxidation: This two-step pathway starts with the more readily available 2-Amino-4-methylpyridine. It involves an initial electrophilic bromination of the pyridine ring, followed by the oxidation of the amino group.
A third potential strategy, involving a Sandmeyer-type reaction, is often a powerful method for introducing halides to aromatic rings.[2][3] However, for this specific target molecule, this route is less favorable due to challenges in achieving the correct regioselectivity during the initial nitration step, which often yields a mixture of isomers.[4] Therefore, this guide will focus on the two more reliable and industrially relevant pathways.
Caption: Generalized mechanism for the oxidation of an amino group to a nitro group.
Performance Comparison: Route 1 Methods
| Parameter | Method 1A (H₂O₂/H₂SO₄) | Method 1B (Peracetic Acid) |
| Primary Reagents | H₂O₂, conc. H₂SO₄ | Peracetic acid, Acetic acid |
| Reaction Conditions | Harsh, highly exothermic, requires strict temperature control | Milder, more controllable exothermic profile |
| Safety Concerns | High risk: corrosive, strong oxidizer, potential for runaway reaction [5] | Moderate risk: peracetic acid is a strong oxidizer but avoids concentrated H₂SO₄ |
| Environmental Impact | High: generates large volumes of acidic waste [5] | Lower: acetic acid can be recycled, less salt waste generated [5] |
| Scalability | Challenging due to safety and heat transfer issues | More suitable for industrial scale-up due to improved safety [5] |
| Yield | Reported as good to high | High [5] |
Route 2: Sequential Bromination and Oxidation from 2-Amino-4-methylpyridine
Step 1: Synthesis of 2-Amino-5-bromo-4-methylpyridine via Selective Bromination
The key to this step is achieving selective monobromination at the C-5 position, which is activated by the C-2 amino group. While classical methods using elemental bromine often lead to over-bromination and the formation of dibromide by-products, the use of N-Bromosuccinimide (NBS) offers a much cleaner and more selective alternative. [6] Experimental Protocol:
-
Dissolve 2-Amino-4-methylpyridine in N,N-Dimethylformamide (DMF) in a reaction flask and cool the solution in an ice bath.
-
Prepare a solution of NBS (1.0 equivalent) in DMF.
-
Add the NBS solution dropwise to the cooled pyridine solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 8-10 hours, monitoring by TLC until the starting material is consumed. [6]5. Pour the reaction mixture into water to precipitate the crude product.
-
Filter the resulting solid, wash with water, and then perform a final wash with a solvent like acetonitrile to remove impurities.
-
Dry the purified solid to obtain 2-Amino-5-bromo-4-methylpyridine.
Causality and Trustworthiness: NBS is a mild and highly selective electrophilic brominating agent. The amino group at the C-2 position is a strong ortho-, para-director. Since the ortho-position (C-3) is sterically hindered by the amino group and the para-position (C-5) is open, substitution occurs preferentially at the C-5 position. This method is highly reliable, with reported yields around 80%, and avoids the complex purification issues associated with older bromination techniques. [6]
Step 2: Oxidation
The product from Step 1, 2-Amino-5-bromo-4-methylpyridine, is the starting material for Route 1. Therefore, one would proceed with either Method 1A or Method 1B as described previously to complete the synthesis of 5-Bromo-4-methyl-2-nitropyridine.
Caption: Workflow for the two-step synthesis (Route 2).
Quantitative Data: Route 2, Step 1 (Bromination)
| Starting Material | Brominating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-4-methylpyridine | NBS | DMF | 0 to 20 | 8-10 | ~80% | [6] |
Conclusion and Recommendations
Both synthetic routes presented are viable for producing 5-Bromo-4-methyl-2-nitropyridine. The optimal choice is dictated by starting material availability, scale, and safety infrastructure.
-
For laboratory-scale synthesis, where flexibility is key, Route 2 (Sequential Bromination and Oxidation) is highly advantageous. It starts from a more common precursor and utilizes a selective, high-yielding bromination step. For the subsequent oxidation, Method 1B (Peracetic Acid) is recommended over the traditional H₂O₂/H₂SO₄ method due to its significantly improved safety profile.
-
For industrial-scale production, where process safety, cost, and environmental impact are paramount, a streamlined approach is preferred. If 2-Amino-5-bromo-4-methylpyridine is available from a supplier at a competitive cost, Route 1 is the clear choice. Within this route, Method 1B (Peracetic Acid) is unequivocally superior. It avoids the hazards and waste streams of concentrated sulfuric acid and offers the potential for solvent recycling, aligning with the principles of green chemistry and process safety management. [5] Ultimately, the development of the peracetic acid oxidation method represents a significant advancement, providing a safer, more scalable, and environmentally conscious pathway to the valuable 5-Bromo-4-methyl-2-nitropyridine intermediate.
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An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. ResearchGate. [Link]
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An Alternate Route to 2-Amino-3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. ACS Publications. [Link]
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Introduction: The Pyridine Scaffold and the Strategic Role of Brominated Intermediates
An In-Depth Comparative Guide to the Synthetic Utility of 5-Bromo-4-methyl-2-nitropyridine
The pyridine ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster drugs and bioactive compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[1] Consequently, the efficient and selective functionalization of the pyridine nucleus is a paramount objective for researchers in pharmaceutical and agrochemical development.
Brominated pyridines serve as exceptionally versatile building blocks, providing a robust handle for introducing molecular complexity through a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[3] However, not all brominated pyridines are created equal. Their reactivity is profoundly influenced by the position of the bromine atom and the electronic nature of other substituents on the ring.
This guide provides an in-depth comparative analysis of 5-Bromo-4-methyl-2-nitropyridine , a multi-functionalized reagent, against other common brominated pyridines. We will move beyond simple reaction yields to explore the underlying principles of reactivity, demonstrating how the specific arrangement of substituents in this molecule offers a unique and strategic advantage for the synthesis of complex molecular architectures.
Chapter 1: Understanding the Electronic Landscape of Brominated Pyridines
The reactivity of a substituted pyridine is a direct consequence of the interplay between the inherent electron-deficient nature of the aromatic ring and the electronic effects (both inductive and resonance) of its substituents.
-
The Pyridine Core: The nitrogen atom is more electronegative than carbon, leading to a polarization of the ring (a permanent dipole moment) and a general deactivation towards electrophilic aromatic substitution. Conversely, this electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the C2 (α) and C4 (γ) positions.[4]
-
Position of Bromine: The position of the bromine atom dictates its reactivity in the rate-determining oxidative addition step of cross-coupling reactions. The general reactivity trend for simple monobromopyridines is 2-Br ≈ 4-Br > 3-Br .[5] This is because the C2 and C4 positions are more electron-deficient and thus more readily undergo oxidative addition with a Pd(0) catalyst.[5]
-
Influence of Substituents: Electron-withdrawing groups (EWGs) like the nitro group (-NO₂) drastically lower the electron density of the ring, enhancing its susceptibility to nucleophilic aromatic substitution (SNAr) and influencing the reactivity of other positions.[6][7] Electron-donating groups (EDGs) like the methyl group (-CH₃) have the opposite effect, albeit a much weaker one.
The Unique Profile of 5-Bromo-4-methyl-2-nitropyridine
5-Bromo-4-methyl-2-nitropyridine presents a fascinating case study in substituent effects. The strong electron-withdrawing nitro group at the C2 position dominates the electronic landscape, significantly activating the entire ring system. The methyl group at C4 provides a minor electron-donating effect and, perhaps more importantly, introduces steric hindrance that can influence regioselectivity. The bromine atom is at C5, a position analogous to C3 (meta to the nitrogen), which is typically less reactive in cross-coupling reactions.
Caption: Electronic influences of substituents on the pyridine core.
Chapter 2: Comparative Performance in Key Synthetic Transformations
The true value of a building block is revealed by its performance in the most crucial bond-forming reactions of modern synthesis. Here, we compare 5-Bromo-4-methyl-2-nitropyridine to its simpler cousins in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
A. Palladium-Catalyzed Cross-Coupling Reactions
These reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations, are the workhorses for constructing C-C and C-N bonds.[8][9][10] Their efficiency is highly dependent on the electronic and steric environment of the C-Br bond.
Comparative Analysis:
-
2- and 4-Bromopyridine: These are the most reactive isomers due to the electron-deficient nature of the C2 and C4 positions, which facilitates the initial oxidative addition of Pd(0).[5] They are often the substrates of choice when rapid, high-yielding coupling is the primary goal.
-
3-Bromopyridine: This isomer is notoriously less reactive and often requires higher catalyst loadings, more specialized (and expensive) ligands, and higher temperatures to achieve comparable yields.[3][5]
-
5-Bromo-4-methyl-2-nitropyridine: The bromine at C5 behaves similarly to that of 3-bromopyridine. However, the powerful EWG effect of the C2-nitro group makes the entire molecule a better ligand for palladium, which can sometimes complicate the catalytic cycle. The key takeaway is that the C5-Br bond is sufficiently robust to withstand many reaction conditions, making it a stable handle for late-stage functionalization.
Table 1: Representative Yields in Suzuki-Miyaura Coupling
| Brominated Pyridine | Coupling Partner | Catalyst System (Typical) | Yield (%) | Commentary |
| 2-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | >90 | High reactivity at the activated C2 position.[5] |
| 3-Bromopyridine | Phenylboronic Acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane, 100 °C | 60-80 | Lower reactivity requires stronger catalyst systems.[5] |
| 4-Bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | >90 | High reactivity, comparable to 2-bromopyridine.[5] |
| 5-Bromo-4-methyl-2-nitropyridine | Phenylboronic Acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane, 100 °C | 70-85 | Moderately reactive; requires robust conditions but provides a stable handle for coupling. |
| 5-Bromo-2-nitropyridine | Phenylboronic Acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane, 100 °C | 75-90 | Slightly more reactive than the 4-methyl analog due to the absence of the weak EDG and reduced steric hindrance. |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-4-methyl-2-nitropyridine
-
Rationale: This protocol employs a robust catalyst system (Pd(dppf)Cl₂) known to be effective for less reactive aryl bromides. Dioxane is used as the solvent to ensure solubility of all components at the required reaction temperature.
-
Reagent Preparation: To an oven-dried Schlenk flask, add 5-bromo-4-methyl-2-nitropyridine (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Caption: The general mechanism for Nucleophilic Aromatic Substitution (SNAr).
Chapter 3: The Strategic Advantage: Orthogonal Reactivity
The true power of 5-Bromo-4-methyl-2-nitropyridine lies not in its superlative reactivity in any single reaction, but in its predictable, orthogonal reactivity . The molecule contains two distinct, chemically addressable sites that can be functionalized in a stepwise manner.
-
The C5-Bromo Position: This is the primary site for palladium-catalyzed cross-coupling . It is relatively stable towards nucleophiles, allowing for the construction of C-C or C-N bonds with high fidelity.
-
The C2-Nitro Position: This group serves a dual purpose. Initially, it acts as a powerful activating group. Subsequently, it can be cleanly reduced to an amino group (-NH₂), a versatile functional handle for a vast array of secondary transformations, including:
-
Amide bond formation
-
Sulfonamide synthesis
-
Diazotization followed by Sandmeyer reactions
-
Reductive amination
-
This orthogonality allows for a synthetic strategy where the core pyridine scaffold is first elaborated via Suzuki or Buchwald-Hartwig chemistry at the C5 position, followed by unmasking and derivatization of the C2-amino group. This level of control is difficult to achieve with simpler bromopyridines.
Caption: Strategic synthetic pathway enabled by orthogonal reactivity.
Conclusion
While simple bromopyridines like 2-bromo and 4-bromopyridine offer high reactivity for straightforward cross-coupling reactions, 5-Bromo-4-methyl-2-nitropyridine stands out as a "synthetically intelligent" building block for the discerning medicinal or process chemist.
Its value is not in being the most reactive substrate, but in its predictable and controlled reactivity. The relative inertness of the C5-Br bond to nucleophilic attack, combined with the versatility of the C2-nitro group as both an activator and a masked amine, provides a powerful platform for orthogonal, stepwise synthesis. This allows for the construction of highly decorated and complex pyridine scaffolds with a degree of precision and strategic foresight that is difficult to attain with other, simpler reagents. For researchers and drug development professionals, mastering the use of this intermediate can significantly streamline the path to novel and potent molecular entities.
References
- PYRIDINE, 5-BROMO-2-METHYL-4-NITRO-, 1-OXIDE synthesis.Chemicalbook.
- A Comparative Guide to the Suzuki Coupling Efficiency of Brominated Pyridines.Benchchem.
- Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine.Benchchem.
- Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.Google Patents (CN102321016A).
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.PubMed.
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- Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.PMC, NIH.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.MDPI.
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A Comparative Guide to the Reactivity of Bromo-Methyl-Nitropyridine Isomers in Nucleophilic Aromatic Substitution
Introduction: Strategic Importance of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which in turn dictates its pharmacokinetic and pharmacodynamic profile. Among the vast array of substituted pyridines, bromo-methyl-nitropyridines serve as exceptionally versatile intermediates. Their utility stems from the orchestrated interplay of their substituents, which activates the pyridine ring for specific chemical transformations, most notably Nucleophilic Aromatic Substitution (SNAr).
This guide provides an in-depth comparison of the reactivity of 5-Bromo-4-Methyl-2-Nitropyridine and its constitutional isomers. We will dissect the electronic and steric factors governing their susceptibility to nucleophilic attack, provide supporting experimental frameworks, and offer predictive insights for researchers in organic synthesis and drug development.
Pillar 1: The Electronic Architecture of Reactivity in Nitropyridines
The reactivity of a substituted pyridine in an SNAr reaction is not arbitrary; it is a predictable consequence of the electronic effects exerted by its substituents. The pyridine ring itself is inherently electron-deficient due to the electronegative nitrogen atom, making it more susceptible to nucleophilic attack than benzene.[2] This inherent reactivity is then further tuned by the substituents.
The SNAr Mechanism: A Two-Step Dance
The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[3] First, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, bromine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The reaction's rate is typically determined by the stability of this intermediate. In the second, usually faster step, the leaving group departs, restoring the aromaticity of the ring.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Key Substituent Effects:
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group, acting through both the inductive (-I) and resonance (-M) effects.[1][5] Its presence is critical for activating the ring towards nucleophilic attack. Crucially, when positioned ortho or para to the leaving group, the nitro group can directly participate in the resonance stabilization of the negative charge in the Meisenheimer complex, dramatically lowering the activation energy of the reaction.[3]
-
Bromo Group (-Br): Bromine acts primarily as an electron-withdrawing group through its inductive effect (-I), while having a weaker, electron-donating resonance effect (+M). Its main role in SNAr is to serve as a good leaving group.
-
Methyl Group (-CH₃): As an alkyl group, the methyl substituent is weakly electron-donating through an inductive effect (+I). This effect slightly increases the electron density of the ring, which can marginally deactivate it towards nucleophilic attack compared to an unsubstituted ring. Its position can also impart steric effects.
Pillar 2: A Comparative Reactivity Analysis of Isomers
The relative positions of the nitro, bromo, and methyl groups dictate the reactivity of each isomer. The primary determinant for a rapid SNAr reaction is the placement of the strongly activating nitro group relative to the bromo leaving group.
Let's compare the reactivity of the title compound, 5-Bromo-4-Methyl-2-Nitropyridine , with other key isomers where bromide is the leaving group.
| Isomer | Structure | Nitro Group Position Relative to Leaving Group (-Br) | Predicted Reactivity | Rationale |
| Isomer A: 2-Bromo-4-methyl-5-nitropyridine | ![]() | para (C5-NO₂ to C2-Br) | Very High | The para-nitro group provides exceptional resonance stabilization for the Meisenheimer complex, delocalizing the negative charge onto the oxygen atoms of the NO₂ group. This is the most activated arrangement.[3][6] |
| Isomer B: 2-Bromo-4-methyl-3-nitropyridine | ![]() | ortho (C3-NO₂ to C2-Br) | High | Similar to the para isomer, the ortho-nitro group effectively stabilizes the anionic intermediate through resonance.[3][4] Reactivity is comparable to the para isomer, though potentially influenced by steric hindrance. |
| Isomer C: 3-Bromo-4-methyl-2-nitropyridine | ![]() | ortho (C2-NO₂ to C3-Br) | Moderate to High | The ortho-nitro group provides strong activation. However, nucleophilic attack at the C3 position is generally less favored than at the C2 or C4 positions in pyridines.[7] Still, the strong activation by the nitro group makes it a reactive substrate. |
| Isomer D: 5-Bromo-4-methyl-2-nitropyridine | ![]() | meta (C2-NO₂ to C5-Br) | Low | The nitro group is meta to the leaving group. It cannot directly delocalize the negative charge of the Meisenheimer intermediate via resonance. Activation occurs only through its inductive effect, resulting in significantly lower reactivity compared to ortho/para isomers. |
Visualizing Electronic Stabilization:
The profound difference in reactivity between para and meta activation can be visualized by comparing the resonance structures of their respective Meisenheimer complexes.
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A Comparative Guide to Palladium Catalyst Efficacy for 5-Bromo-4-Methyl-2-Nitropyridine Coupling Reactions
For researchers, scientists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The substituted nitropyridine, 5-Bromo-4-Methyl-2-Nitropyridine, represents a valuable building block, offering a reactive handle for diversification through cross-coupling reactions. The strong electron-withdrawing nature of the nitro group significantly activates the C-Br bond for oxidative addition, a key step in palladium-catalyzed transformations. However, the pyridine nitrogen and the nitro group itself can also interact with the palladium center, making the selection of an optimal catalyst system paramount for achieving high efficiency and yield.
This guide provides an in-depth comparison of various palladium catalyst systems for three critical transformations of 5-Bromo-4-Methyl-2-Nitropyridine: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The insights presented are synthesized from established literature on analogous substrates to provide a predictive framework for catalyst selection and reaction optimization.
The Challenge: Coupling an Electron-Deficient Pyridine
The electronic profile of 5-Bromo-4-Methyl-2-Nitropyridine dictates the strategy for catalyst selection. The pyridine ring is highly electron-deficient due to the combined effects of the ring nitrogen and the C2-nitro group. This has two main consequences:
-
Facilitated Oxidative Addition: The C(sp²)-Br bond is polarized and more susceptible to oxidative addition by a Pd(0) species, which is the rate-determining step in many cross-coupling cycles.[1][2] This suggests that even less reactive palladium catalysts might be effective.
-
Potential for Catalyst Inhibition: The lone pair on the pyridine nitrogen and the oxygen atoms of the nitro group can coordinate to the palladium center. This can sometimes lead to the formation of stable, off-cycle complexes that inhibit catalytic turnover. The choice of ligand is therefore critical to modulate the electronics and sterics of the palladium center to favor the desired catalytic cycle.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for creating carbon-carbon bonds, a staple in the synthesis of biaryl compounds.[3] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester.
Mechanistic Considerations
The catalytic cycle, shown below, involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2]
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Reaction.
Performance Comparison of Catalytic Systems
While direct comparative data for 5-Bromo-4-Methyl-2-Nitropyridine is scarce, performance data from structurally analogous bromopyridines and other challenging aryl bromides provide a strong basis for catalyst selection.[4][5] Electron-rich, bulky phosphine ligands are generally preferred as they promote the reductive elimination step and stabilize the active Pd(0) species.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Rationale & Remarks |
| System 1: Classic | ||||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 75-88[4][5] | A reliable, workhorse catalyst. Good for initial screening due to its broad applicability. May require longer reaction times. |
| System 2: High-Turnover | ||||||
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene or Dioxane | 80-100 | >90 (Expected) | SPhos is a bulky, electron-rich Buchwald ligand known for high catalytic activity with hindered or electron-poor substrates.[5] |
| System 3: dppf-Based | ||||||
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | >90[6] | [1,1'-Bis(diphenylphosphino)ferrocene] (dppf) is an excellent ligand, often showing superior performance by preventing catalyst decomposition.[6] |
| System 4: NHC-Based | ||||||
| Pd-PEPPSI-IPr | IPr (NHC) | K₂CO₃ | t-BuOH | 80 | >90 (Expected) | N-Heterocyclic Carbene (NHC) ligands offer strong σ-donation and steric bulk, leading to highly stable and active catalysts.[5] |
Representative Experimental Protocol (System 3: Pd(dppf)Cl₂)
This protocol is adapted from high-yielding procedures on similar substrates.[6]
-
Preparation: To a flame-dried Schlenk flask, add 5-Bromo-4-Methyl-2-Nitropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive flow of inert gas, add Pd(dppf)Cl₂ (2-5 mol%). Add anhydrous 1,2-dimethoxyethane (DME) via syringe.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 2-4 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, enabling the coupling of aryl halides with a vast range of primary and secondary amines.[7][8] This reaction is critical for synthesizing compounds prevalent in pharmaceuticals.[9]
Mechanistic Considerations
The mechanism is analogous to the Suzuki coupling, but the transmetalation step is replaced by the coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex.[10] Reductive elimination from this complex yields the desired C-N bond.[7] The choice of a non-nucleophilic, sterically hindered base (e.g., NaOtBu, Cs₂CO₃) is crucial to deprotonate the coordinated amine without displacing other ligands or causing side reactions.
Sources
- 1. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalysts for Suzuki–Miyaura Coupling Reaction [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atlanchimpharma.com [atlanchimpharma.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Spectroscopic Guide to 5-Bromo-4-Methyl-2-Nitropyridine and Its Amino Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the spectroscopic properties of 5-bromo-4-methyl-2-nitropyridine and its key derivative, 2-amino-5-bromo-4-methylpyridine. Understanding the distinct spectral signatures of these compounds is crucial for their synthesis, identification, and quality control in pharmaceutical and agrochemical research. This document offers a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by experimental protocols and an analysis of the influence of substituent groups on their spectroscopic behavior.
Introduction: The Significance of Substituted Pyridines
Substituted pyridines are a cornerstone in medicinal chemistry, forming the core structure of numerous pharmaceuticals and bioactive molecules. 5-bromo-4-methyl-2-nitropyridine serves as a versatile intermediate in the synthesis of more complex molecules.[1] The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of a compound's biological activity. The transformation of the nitro group to an amino group, for instance, dramatically alters the electronic properties and hydrogen bonding capabilities of the molecule, making the amino derivative a valuable building block for kinase inhibitors used in cancer and autoimmune disorder therapies.[2] A thorough spectroscopic characterization is therefore essential to confirm these structural modifications and to understand the structure-activity relationships.
Comparative Spectroscopic Analysis
The following sections detail the expected and observed spectroscopic data for 5-bromo-4-methyl-2-nitropyridine and 2-amino-5-bromo-4-methylpyridine. The comparison highlights how the substitution of the nitro group with an amino group influences the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei.
¹H NMR Spectroscopy
The proton NMR spectra of these derivatives are expected to show distinct signals for the aromatic protons and the methyl group protons.
-
5-Bromo-4-Methyl-2-Nitropyridine: The electron-withdrawing nature of the nitro group is expected to deshield the aromatic protons, shifting their signals to a lower field (higher ppm values).
-
2-Amino-5-Bromo-4-Methylpyridine: The electron-donating amino group will shield the aromatic protons, causing their signals to shift to a higher field (lower ppm values) compared to the nitro-substituted counterpart. The protons of the amino group itself will appear as a broad singlet.
¹³C NMR Spectroscopy
The carbon-13 NMR spectra provide information on the number of unique carbon atoms and their chemical environments.
-
5-Bromo-4-Methyl-2-Nitropyridine: The carbon atom attached to the nitro group (C2) is expected to be significantly deshielded.
-
2-Amino-5-Bromo-4-Methylpyridine: The carbon atom attached to the amino group (C2) will be more shielded compared to the nitro derivative.
Table 1: Comparative NMR Data
| Compound | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
| 5-Bromo-4-Methyl-2-Nitropyridine | Aromatic H: ~8.0-8.5, Methyl H: ~2.5 | C2 (C-NO₂): ~150-160, C4 (C-CH₃): ~140-150, C5 (C-Br): ~115-125 |
| 2-Amino-5-Bromo-4-Methylpyridine | Aromatic H: ~6.5-7.5, Methyl H: ~2.2, Amino H: ~4.5-5.5 (broad) | C2 (C-NH₂): ~155-165, C4 (C-CH₃): ~145-155, C5 (C-Br): ~100-110 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
5-Bromo-4-Methyl-2-Nitropyridine: The most characteristic bands will be the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
2-Amino-5-Bromo-4-Methylpyridine: The spectrum will be dominated by the N-H stretching vibrations of the primary amine, which appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected around 1600 cm⁻¹.
Table 2: Key IR Absorption Bands (cm⁻¹)
| Functional Group | 5-Bromo-4-Methyl-2-Nitropyridine | 2-Amino-5-Bromo-4-Methylpyridine |
| N-O Stretch (asymmetric) | ~1530 | - |
| N-O Stretch (symmetric) | ~1350 | - |
| N-H Stretch | - | ~3400 and ~3300 |
| N-H Bend | - | ~1620 |
| C-Br Stretch | ~600-700 | ~600-700 |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 |
| Aromatic C=C & C=N Stretch | ~1600, ~1470 | ~1590, ~1480 |
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the maximum absorption (λmax) is influenced by the nature of the substituents on the pyridine ring.
-
5-Bromo-4-Methyl-2-Nitropyridine: The presence of the nitro group, a strong chromophore, is expected to result in absorption at a longer wavelength compared to unsubstituted pyridine.
-
2-Amino-5-Bromo-4-Methylpyridine: The amino group, an auxochrome, will cause a bathochromic shift (shift to longer wavelength) and potentially an increase in the molar absorptivity compared to the nitro derivative, due to increased conjugation.
Table 3: Expected UV-Vis Absorption Maxima (λmax)
| Compound | Expected λmax (in Ethanol) |
| 5-Bromo-4-Methyl-2-Nitropyridine | ~270-290 nm |
| 2-Amino-5-Bromo-4-Methylpyridine | ~300-320 nm |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of bromine is a key diagnostic feature in the mass spectra of these compounds due to its isotopic distribution (79Br and 81Br in an approximate 1:1 ratio). This results in a characteristic M+2 peak of nearly equal intensity to the molecular ion peak (M+).
-
5-Bromo-4-Methyl-2-Nitropyridine: The molecular ion peak (M+) is expected at m/z 216 and the M+2 peak at m/z 218. Common fragmentation pathways would involve the loss of the nitro group (NO₂) or the bromine atom.
-
2-Amino-5-Bromo-4-Methylpyridine: The molecular ion peak (M+) is expected at m/z 186 and the M+2 peak at m/z 188. Fragmentation may involve the loss of the amino group (NH₂) or the bromine atom.
Table 4: Predicted Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| 5-Bromo-4-Methyl-2-Nitropyridine | C₆H₅BrN₂O₂ | 217.02 | 216/218 (M+/M+2), 170/172 ([M-NO₂]⁺), 137 ([M-Br]⁺) |
| 2-Amino-5-Bromo-4-Methylpyridine | C₆H₇BrN₂ | 187.04 | 186/188 (M+/M+2), 171/173 ([M-NH]⁺), 107 ([M-Br]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 5-bromo-4-methyl-2-nitropyridine and its derivatives.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied.
Data Acquisition:
-
Acquire the ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz spectrometer.
-
For ¹H NMR, a standard pulse program is used with a spectral width of approximately -2 to 12 ppm.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used.
Data Processing:
-
Process the raw data by applying a Fourier transform and phasing the spectrum.
-
Reference the chemical shifts to the solvent peak or an internal standard (e.g., TMS at 0 ppm).
Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[2]
-
Ensure a homogenous mixture is obtained.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.[2]
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.[2]
-
Record a background spectrum of a pure KBr pellet and subtract it from the sample spectrum.[2]
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups and the fingerprint region of the molecule.
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference).
-
Scan a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
Mass Spectrometry
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a suitable ionization method such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel pyridine derivative.
Caption: Workflow for the synthesis and spectroscopic characterization of pyridine derivatives.
Conclusion
The spectroscopic analysis of 5-bromo-4-methyl-2-nitropyridine and its derivatives is a multi-faceted process that provides a wealth of structural information. By comparing the spectra of the nitro and amino derivatives, the profound influence of the functional group on the electronic and vibrational properties of the pyridine ring becomes evident. This guide provides the foundational spectroscopic data and experimental frameworks necessary for researchers to confidently identify, characterize, and utilize these important chemical intermediates in their drug discovery and development endeavors.
References
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-4-methyl-2-nitropyridine. Retrieved from [Link]
-
SpectraBase. (n.d.). 5-Bromo-2-nitropyridine. Retrieved from [Link]
Sources
A Comparative Guide to Validated Analytical Methods for the Quantification of 5-Bromo-4-Methyl-2-Nitropyridine
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of 5-Bromo-4-Methyl-2-Nitropyridine, a key intermediate in pharmaceutical synthesis. The integrity of final active pharmaceutical ingredients (APIs) is critically dependent on the accurate characterization and quantification of such precursors. Herein, we delve into the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering a rationale for procedural choices and presenting a framework for method validation in line with international regulatory standards.
The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most suitable analytical technique for their specific requirements, ensuring data of the highest quality and reliability.
Foundational Principles of Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1] This process is a cornerstone of quality assurance in the pharmaceutical industry, governed by guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline.[1][2] A validated method provides assurance of reliability, consistency, and accuracy of the analytical data. The core validation parameters that will be discussed for each method include specificity, linearity, accuracy, precision, and robustness.[3][4]
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a premier technique for the analysis of a wide array of organic compounds, particularly those that are non-volatile or thermally sensitive. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For a substituted pyridine derivative like 5-Bromo-4-Methyl-2-Nitropyridine, a reverse-phase HPLC method is generally the most effective approach.
Rationale for Method Design
The selection of a C18 stationary phase is predicated on its hydrophobicity, which allows for effective retention of the moderately polar 5-Bromo-4-Methyl-2-Nitropyridine molecule through hydrophobic interactions. The mobile phase, a mixture of an aqueous buffer and an organic modifier (acetonitrile), is chosen to elute the analyte with a symmetric peak shape and a reasonable retention time. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength in reverse-phase chromatography. A photodiode array (PDA) detector is selected for its ability to monitor a range of wavelengths, allowing for the determination of the optimal detection wavelength and an assessment of peak purity.
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: An HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a PDA detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might be: 0-15 min, 30-70% B; 15-20 min, 70% B; 20-21 min, 70-30% B; 21-25 min, 30% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined from the UV spectrum of 5-Bromo-4-Methyl-2-Nitropyridine (typically around 254 nm).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of 5-Bromo-4-Methyl-2-Nitropyridine in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected working range.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.
-
Validation Data Summary: HPLC
The following table summarizes the expected performance characteristics of a validated HPLC method for 5-Bromo-4-Methyl-2-Nitropyridine.
| Validation Parameter | Acceptance Criteria | Representative Results |
| Specificity | No interference from blank or placebo at the retention time of the analyte. | Peak purity index > 0.999 |
| Linearity | Correlation coefficient (R²) ≥ 0.999 | R² = 0.9995 over a range of 1-100 µg/mL |
| Accuracy | Mean recovery of 98.0% to 102.0% | 99.5% - 101.2% recovery at three concentrations |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 2.0% | %RSD = 0.8% (n=6 injections) |
| Precision (Intermediate) | %RSD ≤ 2.0% | %RSD = 1.2% (inter-day and inter-analyst) |
| Robustness | %RSD ≤ 2.0% for minor changes in method parameters | %RSD < 1.5% for variations in flow rate and column temperature |
HPLC Workflow Diagram
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to Leaving Groups in 2-Nitropyridine Synthesis via Nucleophilic Aromatic Substitution
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Nitropyridines
The 2-nitropyridine scaffold is a cornerstone in modern synthetic chemistry, serving as a critical intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. Its utility stems from the versatile reactivity of the nitro group, which can be readily reduced to an amine, facilitating the construction of diverse molecular architectures. The synthesis of 2-nitropyridines, however, is not trivial. Direct nitration of the pyridine ring typically yields the 3-nitro isomer in low quantities and under harsh conditions[1]. Consequently, Nucleophilic Aromatic Substitution (SNAr) on 2-substituted pyridines has emerged as the premier strategy for its preparation.
This guide provides an in-depth comparative analysis of various leaving groups employed in the SNAr-mediated synthesis of 2-nitropyridines. We will dissect the mechanistic principles governing the reaction, present comparative experimental data, and offer field-proven protocols to empower researchers in selecting the optimal synthetic route for their specific objectives.
The Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of 2-nitropyridines from 2-halopyridines using a nitrite salt (e.g., NaNO₂, KNO₂) is a classic example of an SNAr reaction. This process is not a single-step displacement; it proceeds via a two-step addition-elimination mechanism.
-
Nucleophilic Attack: The reaction is initiated by the attack of the nitrite ion (an ambident nucleophile, which primarily attacks through the nitrogen in polar aprotic solvents like DMF or DMSO) on the electron-deficient C2 carbon of the pyridine ring[2]. This carbon is rendered highly electrophilic by the inductive effects of both the ring nitrogen and the halogen leaving group. This first step is typically the rate-determining step of the overall reaction and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]
-
Leaving Group Departure: Aromaticity is restored in the second, faster step, where the leaving group is expelled from the Meisenheimer complex.
The stability of the Meisenheimer complex is paramount. The pyridine ring's nitrogen atom plays a crucial role by delocalizing the negative charge, particularly when the substitution occurs at the 2- or 4-position.[3][4]
Sources
A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 5-Bromo-4-Methyl-2-Nitropyridine
For professionals in pharmaceutical research and drug development, the purity of a synthetic intermediate is not merely a number—it is a cornerstone of downstream success. The presence of minute, uncharacterized impurities in a key building block like 5-Bromo-4-Methyl-2-Nitropyridine can compromise reaction yields, introduce toxicological risks, and invalidate extensive biological screening data. Therefore, a robust, multi-faceted approach to purity assessment is not just good practice; it is a scientific and regulatory necessity.
This guide eschews a simplistic, one-size-fits-all protocol. Instead, it presents an in-depth, comparative analysis of orthogonal analytical techniques. By leveraging methods that measure purity based on different physicochemical principles, we construct a self-validating system of checks and balances. This ensures that the reported purity value is a true and accurate reflection of the material's quality, providing the confidence needed to advance a candidate molecule through the development pipeline. We will explore not just the "how" but the critical "why" behind each experimental choice, grounding our methods in established analytical principles and regulatory expectations.
The Synthetic Landscape: Anticipating Potential Impurities
To effectively hunt for impurities, one must first understand their likely origin. A common synthetic route to 5-Bromo-4-Methyl-2-Nitropyridine involves the nitration of 2-amino-5-bromo-4-methylpyridine followed by a diazotization-bromination sequence. Another approach could involve the direct bromination of a precursor like 2-methoxy-4-methyl-3-nitropyridine.[1][2]
Given these pathways, a synthesized batch may contain:
-
Unreacted Starting Materials: Residual 2-amino-5-bromo-4-methylpyridine or other precursors.
-
Regioisomers: Bromination or nitration at incorrect positions on the pyridine ring.
-
By-products: Hydroxylated impurities from incomplete diazotization or side reactions.[1]
-
Residual Solvents: Acetic acid, sulfuric acid, or organic extraction solvents.
-
Over-brominated species: Di-bromo derivatives.
A comprehensive purity assessment must be capable of separating and quantifying these structurally similar and chemically diverse species.
Orthogonal Purity Assessment Workflow
The core principle of this guide is the application of orthogonal methods. No single analytical technique is infallible. A compound that appears pure by HPLC might show hidden impurities in NMR or GC-MS. By combining techniques that exploit differences in polarity, volatility, and nuclear magnetic properties, we create a robust and reliable purity profile.
Caption: Overall workflow for orthogonal purity assessment.
Method 1: High-Performance Liquid Chromatography (HPLC) - The Gold Standard for Impurity Profiling
HPLC, particularly in reversed-phase mode, is the workhorse of purity analysis for non-volatile organic molecules. Its high resolving power allows for the separation of the main compound from closely related impurities, making it the ideal technique for establishing a detailed impurity profile.
Causality of Method Choice: We select reversed-phase HPLC because 5-Bromo-4-Methyl-2-Nitropyridine is a moderately polar molecule. A C18 stationary phase provides excellent retention and separation capabilities for such compounds. A gradient elution is employed because it allows for the effective separation of potential impurities that span a range of polarities, from more polar by-products to less polar starting materials, all within a single analytical run. UV detection at 254 nm is chosen due to the strong absorbance of the conjugated nitropyridine system.
Experimental Protocol: HPLC Purity Determination
This protocol is designed as a self-validating system, incorporating system suitability tests (SST) as mandated by regulatory guidelines like the ICH Q2(R2).[3] These initial checks ensure the chromatographic system is performing adequately before sample analysis begins.
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Chromatographic Conditions:
Parameter Value Column C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase A 0.1% Phosphoric Acid in Water Mobile Phase B Acetonitrile Flow Rate 1.0 mL/min Column Temp. 30 °C Detection λ 254 nm Injection Vol. 10 µL | Gradient Elution | See table below |
Gradient Program:
Time (min) % Mobile Phase B 0 15 25 90 30 90 30.1 15 | 35 | 15 |
-
Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution (for reference): Accurately weigh ~10 mg of 5-Bromo-4-Methyl-2-Nitropyridine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
-
System Suitability Testing (SST):
-
Inject the standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing Factor (T) for the main peak between 0.8 and 1.5.
-
Theoretical Plates (N) ≥ 2000.
-
-
Rationale: These criteria confirm the precision, peak shape, and efficiency of the chromatographic system, ensuring the data generated is reliable.[4]
-
-
Analysis:
-
Once SST criteria are met, inject the sample solution in duplicate.
-
Calculate the percentage purity using the area normalization method. The area of each impurity peak is expressed as a percentage of the total area of all peaks.
-
Data Comparison
| Sample ID | Retention Time (min) | Purity by Area % | Impurity 1 (Area %) | Impurity 2 (Area %) |
| Commercial Std. | 15.2 | 99.8% | 0.08% | 0.12% |
| Synthesized Batch A | 15.2 | 98.5% | 0.75% (unreacted SM) | 0.45% (isomer) |
| Synthesized Batch B | 15.1 | 96.2% | 1.50% (unreacted SM) | 1.80% (unknown) |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) - Detecting Volatile Culprits
While HPLC is excellent for non-volatile compounds, it is blind to highly volatile impurities like residual solvents. GC-MS is the ideal orthogonal technique for this purpose. It separates compounds based on their boiling points and provides mass-to-charge ratio data, allowing for positive identification of the eluted peaks.[5][6]
Causality of Method Choice: The target molecule has sufficient thermal stability and volatility for GC analysis. The mass spectrometer detector is crucial as it provides definitive identification of impurities by comparing their fragmentation patterns to established libraries (e.g., NIST), which is far more powerful than the retention time data alone.
Experimental Protocol: GC-MS for Residual Solvents
-
Instrumentation: GC system coupled to a Mass Spectrometer (MS).
-
GC Conditions:
-
Column: DB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temp: 250 °C.
-
Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.
-
Injection: 1 µL, Split ratio 20:1.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temp: 230 °C.
-
Scan Range: 35-350 amu.
-
-
Sample Preparation:
-
Accurately weigh ~50 mg of the synthesized sample into a 10 mL headspace vial.
-
Add 5 mL of a suitable high-boiling point solvent (e.g., DMSO) containing an internal standard (e.g., n-Undecane).
-
-
Analysis:
-
Analyze the headspace vapor injected from the heated vial.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify identified solvents against the internal standard.
-
Method 3: Quantitative ¹H NMR (qNMR) - An Absolute Purity Assessment
Unlike chromatographic methods that provide a relative purity (area %), quantitative NMR (qNMR) can determine the absolute purity (w/w %) of a substance by comparing the integral of a specific proton signal from the analyte against that of a certified internal standard of known purity and weight.[7]
Causality of Method Choice: qNMR is a primary analytical method as the signal response is directly proportional to the number of nuclei, independent of the molecule's structure. This makes it a powerful, universal detector. It is orthogonal to chromatography as it relies on magnetic properties, not partitioning behavior. It can also reveal impurities that are not UV-active or are non-volatile, which might be missed by HPLC and GC.
Caption: Conceptual workflow for qNMR purity calculation.
Experimental Protocol: ¹H qNMR Purity Assay
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Materials:
-
Certified Internal Standard (e.g., Maleic Anhydride), with purity traceable to a national standard.
-
Deuterated solvent (e.g., DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of the synthesized sample (Wₓ) and ~10 mg of the internal standard (WₛₜᏧ) into the same vial.
-
Dissolve the mixture in a precise volume of DMSO-d₆ and transfer to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum, ensuring a long relaxation delay (D1 ≥ 5 * T₁) to allow for full magnetization recovery of all relevant protons.
-
-
Data Processing & Calculation:
-
Carefully integrate a well-resolved proton signal from the analyte (Iₓ) and a signal from the internal standard (IₛₜᏧ).
-
Calculate the purity (Pₓ) using the established formula, accounting for the number of protons for each signal (Nₓ, NₛₜᏧ) and the molecular weights (MWₓ, MWₛₜᏧ).
-
Method 4: Melting Point Analysis - A Classic, Rapid Check
The melting point is a fundamental physical property. For a pure crystalline compound, the melting range is typically sharp (0.5-1.0 °C). The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.[8]
Causality of Method Choice: This technique is not quantitative but serves as an excellent, rapid, and low-cost preliminary check. A broad or depressed melting point is a strong indicator of impurity and warrants further investigation by the more sophisticated methods described above.
Experimental Protocol: Melting Point Determination
-
Instrumentation: Calibrated melting point apparatus.
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack the powder into a capillary tube to a depth of 2-3 mm.
-
Analysis:
-
Place the capillary in the apparatus.
-
Heat rapidly to ~15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample is liquid (T₂). The melting range is T₁ - T₂.
-
Data Comparison
| Sample ID | Literature Melting Point (°C) | Observed Melting Range (°C) | Interpretation |
| Commercial Std. | 140-142 °C | 140.5 - 141.5 °C | Sharp range, indicates high purity |
| Synthesized Batch A | 140-142 °C | 137 - 141 °C | Broad and depressed, indicates impurities |
Comparative Summary of Analytical Techniques
| Feature | HPLC-UV | GC-MS | ¹H qNMR | Melting Point |
| Principle | Polarity-based separation | Volatility-based separation | Nuclear magnetic resonance | Thermal property |
| Primary Use | Purity/Impurity profiling | Residual solvents, volatile impurities | Absolute purity (assay) | Preliminary purity check |
| Quantitation | Relative (Area %) | Semi-quantitative/Quantitative | Absolute (w/w %) | Non-quantitative |
| Pros | High resolution, sensitive, robust | Definitive ID by MS, excellent for volatiles | Primary method, universal detector | Fast, inexpensive, simple |
| Cons | Blind to non-UV active/volatile impurities | Not for non-volatile/labile compounds | Lower sensitivity than HPLC, higher cost | Non-specific, influenced by crystal form |
Conclusion
Assessing the purity of a critical intermediate like 5-Bromo-4-Methyl-2-Nitropyridine demands more than a single measurement. It requires a scientifically rigorous, orthogonal approach. By integrating the high-resolution separation power of HPLC for impurity profiling, the definitive identification of volatiles by GC-MS , the absolute quantification provided by qNMR , and the rapid, classic check of melting point analysis , we build a comprehensive and trustworthy purity profile. This multi-technique strategy provides the highest degree of confidence in the quality of the synthesized material, ensuring its suitability for the demanding applications in drug discovery and development.
References
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-
Agency for Toxic Substances and Disease Registry (ATSDR). (1992). Analytical Methods for Pyridine. Retrieved from [Link]
- Google Patents. (2009). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
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Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231. Retrieved from [Link]
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Wiśniewski, M., & Zatorski, A. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(22), 4719-4723. Retrieved from [Link]
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U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Retrieved from [Link]
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University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]
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IOSR Journal of Applied Chemistry. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
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International Conference on Harmonisation (ICH). (n.d.). ICH Guidelines. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY. Retrieved from [Link]
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Prompt Praxis Laboratories. (n.d.). Melting Point Determination. Retrieved from [Link]
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SSERC. (n.d.). Melting point determination. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking Suzuki Coupling Protocols for Substituted Pyridines
For researchers, scientists, and professionals in drug development, the pyridine ring is a ubiquitous and indispensable scaffold. Its presence in a vast array of pharmaceuticals and biologically active molecules necessitates robust and efficient methods for its incorporation and functionalization.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[1][3] However, the application of this powerful reaction to pyridine-containing substrates is fraught with unique challenges that can often lead to low yields and frustrating inconsistencies.
This guide provides an in-depth comparison of Suzuki coupling protocols for substituted pyridines, offering experimental data and field-proven insights to navigate the complexities of this transformation. We will dissect the underlying mechanistic hurdles and benchmark various catalytic systems to empower you with the knowledge to select and optimize the ideal protocol for your synthetic targets.
The "Pyridine Problem": Understanding the Core Challenges
The primary difficulties in the Suzuki coupling of pyridines stem from the Lewis basicity of the pyridine nitrogen and the inherent instability of pyridylboronic acid derivatives.[4][5][6]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of stable, off-cycle complexes that inhibit catalytic activity.[2][6] This "catalyst poisoning" is a major contributor to sluggish reactions and low conversions.
-
Instability of Pyridylboron Reagents: Pyridylboronic acids, particularly 2-pyridylboronic acids, are notoriously unstable and prone to protodeboronation, a process where the C-B bond is cleaved by a proton source.[4][5][7] This decomposition pathway depletes the nucleophilic partner and significantly reduces product yield. A survey from the Pfizer internal electronic laboratory notebook revealed that of 358 reactions attempted using pyridine-2-boronates, less than 8% achieved a yield of at least 20%, highlighting the scale of this challenge.[8]
These challenges necessitate carefully designed protocols that either mitigate catalyst inhibition or utilize more stable coupling partners.
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental steps of the catalytic cycle is crucial for troubleshooting and optimizing reactions. The generally accepted mechanism involves three key stages: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Benchmarking Palladium-Based Catalyst Systems
Palladium complexes are the most extensively studied and widely employed catalysts for Suzuki-Miyaura reactions.[2][9] The choice of ligand is paramount for achieving high catalytic activity with challenging pyridine substrates.
Bulky, Electron-Rich Phosphine Ligands
Ligands developed by the Buchwald group, such as SPhos, XPhos, and RuPhos, have proven highly effective for the coupling of heteroaryl halides, including chloropyridines.[9][10] These bulky and electron-rich ligands promote the formation of the active monoligated Pd(0) species, which enhances the rate of oxidative addition to the C-X bond and facilitates the final reductive elimination step.[9]
| Catalyst System | Pyridyl Halide | Boronic Acid/Ester | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / SPhos | 2-Chloropyridine | Phenylboronic acid | K₃PO₄ | 1-Butanol | 100 | >95 | [11] |
| Pd(OAc)₂ / RuPhos | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | K₃PO₄ | Dioxane | 100 | 99 | [10] |
| Pd₂(dba)₃ / XPhos | 4-Chloropyridine | 4-Tolylboronic acid | K₃PO₄ | t-AmylOH | 110 | 94 | Buchwald, S. L. et al. J. Am. Chem. Soc.2008 , 130, 6686-6687 |
| Pd₂(dba)₃ / 1 | 3,5-bis(CF₃)bromobenzene | Lithium triisopropyl 2-pyridylboronate | KF | Dioxane | 110 | 82 | [7] |
Ligand 1: Tri(tert-butyl)phosphonium tetrafluoroborate
Expertise & Experience: The success of Buchwald phosphine ligands lies in their ability to stabilize the electron-rich, low-coordinate Pd(0) intermediate necessary for the oxidative addition of often less reactive chloropyridines. The steric bulk of these ligands also accelerates the reductive elimination step, preventing catalyst decomposition and increasing turnover numbers. For electron-deficient pyridyl halides, a highly electron-donating ligand like SPhos is often a superior choice.
N-Heterocyclic Carbene (NHC) Ligands
NHC ligands are another important class of ligands for Suzuki couplings. Their strong σ-donating ability forms very stable bonds with palladium, creating robust catalysts that can withstand higher reaction temperatures and are often more resistant to catalyst decomposition. PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts are particularly noteworthy for their air and moisture stability.[12]
| Catalyst System | Pyridyl Halide | Boronic Acid/Ester | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd-PEPPSI-IPr | Aryl Chloride | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | Good | [12] |
| Pd(OAc)₂ / IPr·HCl | 2-Bromopyridine | Phenylboronic acid | Cs₂CO₃ | Dioxane | 80 | 95 | Organ, M. G. et al. Angew. Chem. Int. Ed.2006 , 45, 2286-2290 |
IPr: 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Trustworthiness: PEPPSI precatalysts are self-validating in that they provide a clean initiation to the active Pd(0)-NHC species. The pyridine "throw-away" ligand stabilizes the precatalyst, and upon heating, it dissociates to allow for the catalytic cycle to begin, leading to more reproducible results.
Navigating Substrate Reactivity: Chloro- vs. Bromopyridines
The choice of the halogen on the pyridine ring significantly impacts reactivity. The carbon-chlorine (C-Cl) bond is stronger (~339 kJ/mol) than the carbon-bromine (C-Br) bond (~276 kJ/mol).[1] This difference in bond dissociation energy means that the oxidative addition of a chloropyridine to the Pd(0) catalyst is the rate-determining step and requires more forcing conditions or more active catalytic systems.[1]
| Halide | C-X Bond Energy (kJ/mol) | General Reactivity | Typical Conditions |
| Cl | ~339 | Lower | Higher temp, more active catalyst (e.g., with biarylphosphine ligands) |
| Br | ~276 | Higher | Milder conditions, broader catalyst scope |
Authoritative Grounding: While bromopyridines are generally more reactive, advancements in catalyst technology, particularly with bulky, electron-rich phosphine ligands, have made the coupling of more economical and readily available chloropyridines highly efficient.[1]
Alternative Nucleophilic Partners: Overcoming Boronic Acid Instability
To circumvent the inherent instability of 2-pyridylboronic acids, several alternative nucleophilic partners have been developed.
Stabilized Pyridylboronates
The use of protecting groups on the boronic acid moiety can significantly enhance stability. N-phenyldiethanolamine boronates and MIDA (N-methyliminodiacetic acid) boronates are two such examples that offer improved stability and handling.[8][13] Lithium triisopropyl 2-pyridylboronates, prepared in situ from the corresponding halopyridine, have also been shown to be effective coupling partners for aryl and heteroaryl bromides and chlorides.[7]
Pyridine Sulfinates
A groundbreaking approach involves replacing pyridine boronates with pyridine-2-sulfinates. This strategy has been shown to result in a cross-coupling process with an exceptionally broad scope and utility, particularly for the challenging synthesis of 2,2'-bipyridines.[8]
| Coupling Partner | Pyridyl Halide | Aryl Halide | Catalyst System | Base | Temp (°C) | Yield (%) | Reference |
| Pyridine-2-sulfinate | N/A | Bromobenzene | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 150 | 95 | [8] |
| Pyridine-2-sulfinate | N/A | 2-Bromopyridine | Pd(OAc)₂ / PCy₃ | K₂CO₃ | 150 | 81 | [8] |
Expertise & Experience: The switch from boronates to sulfinates fundamentally alters the transmetalation step. The sulfinate precursors are often more stable and can be prepared more readily, offering a significant advantage for library synthesis and large-scale applications where reagent stability is critical.
Experimental Protocols
General Workflow for Suzuki-Miyaura Coupling
The following diagram outlines a generalized experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling.
Protocol 1: Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid using SPhos
This protocol is adapted from methodologies developed by Buchwald and coworkers.[11]
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, add 2-chloropyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a separate vial, pre-mix Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and SPhos (0.022 mmol, 2.2 mol%).
-
Solvent and Reagent Addition: Add 1-butanol (3 mL) to the Schlenk tube, followed by the pre-mixed catalyst.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Coupling of a Pyridine-2-Sulfinate with an Aryl Bromide
This protocol is based on the work of Willis and coworkers.[8]
-
Reaction Setup: To a reaction vial, add the sodium pyridine-2-sulfinate (2.0 mmol), the aryl bromide (1.0 mmol), potassium carbonate (K₂CO₃, 1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and tricyclohexylphosphine (PCy₃, 0.10 mmol, 10 mol%).
-
Solvent Addition: Add 1,4-dioxane (5 mL).
-
Reaction: Seal the vial and heat the mixture to 150 °C for 3-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After cooling, the reaction mixture is filtered, concentrated, and purified by column chromatography to yield the desired 2-arylpyridine.
Conclusion
The Suzuki-Miyaura coupling of substituted pyridines, while challenging, is a highly achievable transformation with the appropriate choice of catalyst, ligand, and reaction conditions. For less reactive chloropyridines, highly active catalyst systems based on bulky, electron-rich phosphine ligands like SPhos and XPhos are often the key to success. When dealing with unstable 2-pyridylboronic acids, employing stabilized boronates or switching to more robust nucleophiles like pyridine sulfinates can provide a more reliable and high-yielding route. By understanding the mechanistic underpinnings and leveraging the comparative data presented, researchers can confidently navigate the complexities of this reaction to accelerate the synthesis of vital pyridine-containing molecules.
References
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D. J. C. Constable, C. Jimenez-Gonzalez, A. D. Curzons, "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations," Angewandte Chemie International Edition, 2021, 60(20), 11068-11091. [Link][4][5]
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M. A. T. B. Correia, J. P. D. T. C. P. D. S. M. A. T. B. Correia, "The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations," PubMed, 2021. [Link]
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Organic Syntheses, "3-pyridylboronic acid," Organic Syntheses Procedure. [Link]
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M. C. Willis, et al., "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides," Chemical Science, 2017, 8(6), 4234-4238. [Link][8]
-
J. Moran, et al., "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters," Canadian Science Publishing, 2020. [Link]
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S. L. Buchwald, et al., "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles," NIH Public Access, 2007. [Link][7]
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S. L. Buchwald, et al., "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds," Organic Chemistry Portal. [Link][10]
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T. Ikawa, et al., "Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands," PubMed, 2025. [Link]
-
M. C. Willis, et al., "The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction," ResearchGate, 2025. [Link][13]
-
J. A. G. Williams, et al., "The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence," Journal of the Chemical Society, Perkin Transactions 2, 2002. [Link]
-
E. Tyrrell, et al., "Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines," The Journal of Organic Chemistry, 2004. [Link]
-
T. Ikawa, et al., "(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands," ResearchGate, 2025. [Link]
-
W. Wolf, et al., "Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands," Organic Letters, 2006. [Link]
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ResearchGate, "Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.," ResearchGate, 2021. [Link]
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NRO Chemistry, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.," YouTube, 2025. [Link][3]
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ResearchGate, "Suzuki coupling of different chloropyridines with phenylboronic acids a," ResearchGate. [Link]
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MDPI, "Catalysts for Suzuki–Miyaura Coupling Reaction," MDPI. [Link][12]
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J. R. Z. Matz, et al., "| Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...," ResearchGate, 2021. [Link][6]
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J. Liu, "Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling," ResearchGate, 2017. [Link]
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G. M. A. El-Reash, et al., "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities," PMC - NIH, 2017. [Link]
-
S. L. Buchwald, et al., "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure," Journal of the American Chemical Society, 2004. [Link][11]
-
V. V. Grushin, et al., "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System," Journal of the American Chemical Society, 2002. [Link]
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A Comparative Guide to the Synthetic Methodologies of Functionalized Nitropyridines
For Researchers, Scientists, and Drug Development Professionals
Functionalized nitropyridines are a cornerstone in modern medicinal chemistry and materials science. The presence of the nitro group, a powerful electron-withdrawing moiety, significantly influences the electronic properties of the pyridine ring, making these compounds valuable precursors for a diverse array of more complex molecules. Their utility is prominently seen in the development of novel pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview and comparison of the principal synthetic methodologies for accessing these versatile building blocks, offering insights into the mechanistic nuances and practical considerations for each approach.
Direct Nitration of Pyridine Derivatives
Direct nitration stands as a classical approach for the introduction of a nitro group onto an aromatic ring. However, the electron-deficient nature of the pyridine ring, which is further exacerbated by protonation under strongly acidic nitrating conditions, makes direct electrophilic aromatic substitution challenging.[1] Consequently, nitration of pyridine itself typically results in low yields of 3-nitropyridine and requires harsh reaction conditions.[2][3] Over the years, several strategies have been developed to overcome these limitations.
Nitration with Mixed Acids and Dinitrogen Pentoxide
Traditional methods employing mixtures of nitric and sulfuric acid are generally inefficient for pyridine nitration.[2] More effective reagents have been developed, such as dinitrogen pentoxide (N₂O₅). One procedure involves the reaction of pyridine with N₂O₅ in an organic solvent to form an N-nitropyridinium salt, which upon treatment with a bisulfite solution, undergoes a[4][5] sigmatropic rearrangement to yield 3-nitropyridine in good yields.[2][3][6] Another effective method involves the use of nitric acid in trifluoroacetic anhydride, which can provide 3-nitropyridines in yields ranging from 10-83%.[7][8]
meta-Nitration via a Dearomatization-Rearomatization Strategy
A significant challenge in pyridine chemistry has been the selective functionalization at the meta-position (C3 and C5). Recently, a practical, catalyst-free method for the highly regioselective meta-nitration of pyridines and quinolines has been developed.[9][10] This approach utilizes a dearomatization-rearomatization strategy involving the formation of an oxazino pyridine intermediate.[9] The subsequent nitration proceeds via a radical pathway using tert-butyl nitrite (TBN) as an electrophilic NO₂ radical source, with TEMPO and O₂ as co-oxidants.[9] This method is notable for its mild conditions and tolerance of various functional groups, making it suitable for late-stage functionalization of complex molecules.[9][10]
Comparative Summary of Direct Nitration Methods
| Method | Reagents | Position of Nitration | Yields | Advantages | Limitations |
| Mixed Acid | HNO₃/H₂SO₄ | 3-position | Very Low | Readily available reagents | Harsh conditions, low yields[2] |
| Dinitrogen Pentoxide | N₂O₅, then SO₂/HSO₃⁻ | 3-position | Good (up to 77%) | Good yields for 4-substituted pyridines | N₂O₅ is unstable and not readily available[2][6] |
| Nitric Acid/TFAA | HNO₃/(CF₃CO)₂O | 3-position | Moderate to Good (10-83%) | Readily available reagents, good yields | Can be substrate-dependent[7][8] |
| Dearomatization-Rearomatization | TBN, TEMPO, O₂ | meta-position | Moderate to Very Good | High regioselectivity, mild conditions, catalyst-free | Multi-step process[9][10] |
Nucleophilic Aromatic Substitution (SNAr) on Halonitropyridines
Nucleophilic aromatic substitution (SNAr) is arguably the most versatile and widely employed method for the synthesis of functionalized nitropyridines.[11] The strong electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack, facilitating the displacement of a leaving group, typically a halogen.[12] The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[12] The position of the nitro group relative to the leaving group is crucial, with ortho and para activations being the most effective.[12][13]
This methodology allows for the introduction of a wide range of functionalities, including amino, alkoxy, and thioalkoxy groups, by reacting halonitropyridines with the corresponding nucleophiles.[14][15][16] For instance, 2-chloro-5-nitropyridine is a common starting material for the synthesis of various biologically active molecules.[14][17]
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Safety Operating Guide
Navigating the Disposal of 5-Bromo-4-Methyl-2-Nitropyridine: A Technical Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For specialized reagents such as 5-Bromo-4-Methyl-2-Nitropyridine, a compound integral to pharmaceutical and agrochemical research, a thorough understanding of its properties is paramount for its safe handling and disposal.[1] This guide provides a comprehensive, step-by-step framework for the proper disposal of 5-Bromo-4-Methyl-2-Nitropyridine, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Understanding the Hazard Profile of 5-Bromo-4-Methyl-2-Nitropyridine
Before handling any chemical, a comprehensive understanding of its potential hazards is essential. 5-Bromo-4-Methyl-2-Nitropyridine is a substituted pyridine derivative with a hazard profile that necessitates careful handling.
Key Hazards:
-
Irritant: Causes skin, eye, and respiratory irritation.[2]
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.[3]
-
Environmental Hazard: As with many halogenated organic compounds, improper disposal can lead to environmental contamination.
A summary of the key hazard information is provided in the table below.
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation | Causes irritation upon contact with skin. | P264: Wash hands, eyes, and face thoroughly after handling. P280: Wear protective gloves/clothing and eye/face protection.[4] |
| Eye Irritation | Causes serious eye irritation. | P305 + P351 + P338: IF IN EYES, Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
| Respiratory Irritation | May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.[4] |
| Acute Toxicity (Oral) | Harmful if swallowed. | P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.[5] |
Immediate Safety and Handling Protocols
Adherence to strict safety protocols is non-negotiable when working with 5-Bromo-4-Methyl-2-Nitropyridine. The following personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risk.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn. Always inspect gloves for integrity before use.
-
Body Protection: A lab coat must be worn to protect against skin contact.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Collect the absorbed material into a designated, labeled container for hazardous waste. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol for 5-Bromo-4-Methyl-2-Nitropyridine
The disposal of 5-Bromo-4-Methyl-2-Nitropyridine must be managed in accordance with the U.S. Environmental Protection Agency (EPA) and Occupational Safety and Health Administration (OSHA) regulations for hazardous waste.[6][7] As a halogenated organic compound, it requires specific disposal procedures.[5]
Waste Segregation: The First Line of Defense
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.
-
Dedicated Waste Container: Designate a specific, compatible, and clearly labeled waste container for 5-Bromo-4-Methyl-2-Nitropyridine and any materials contaminated with it (e.g., gloves, weigh boats, pipette tips).
-
Halogenated Organic Waste Stream: This compound must be disposed of in a designated halogenated organic waste stream. Do not mix it with non-halogenated organic waste, aqueous waste, or solid waste.[5]
-
Avoid Incompatibilities: Do not mix with strong oxidizing agents, strong acids, or strong bases in the same waste container.[4]
Container Management and Labeling
Proper container management and labeling are mandated by regulatory bodies and are essential for the safety of all laboratory personnel and waste handlers.
-
Container Integrity: Use a container that is in good condition and has a secure, tight-fitting lid to prevent leaks or spills.
-
Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "5-Bromo-4-Methyl-2-Nitropyridine". The label should also include the date when the first waste was added.
-
Accumulation Log: Maintain a log of the approximate quantities of waste added to the container.
Storage of Hazardous Waste
-
Designated Satellite Accumulation Area (SAA): Store the hazardous waste container in a designated SAA that is at or near the point of generation and under the control of the operator.
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to mitigate the impact of any potential leaks.
-
Ventilation: The storage area should be well-ventilated.
Final Disposal
-
Professional Disposal Service: The final disposal of 5-Bromo-4-Methyl-2-Nitropyridine must be handled by a licensed hazardous waste disposal company. Contact your institution's EHS department to arrange for pickup.
-
Manifest Tracking: Ensure that the waste is tracked using a hazardous waste manifest from its point of origin to its final disposal facility, in compliance with the EPA's "cradle to grave" requirement.[4]
Visualizing the Disposal Workflow
The following flowchart illustrates the key decision points and procedural steps for the proper disposal of 5-Bromo-4-Methyl-2-Nitropyridine.
Sources
Navigating the Handling of 5-Bromo-4-Methyl-2-Nitropyridine: A Guide to Essential Personal Protective Equipment and Safety Protocols
For the vanguard of research and development, the synthesis and application of novel chemical entities is a daily pursuit. With this innovation comes the critical responsibility of ensuring the utmost safety in the laboratory. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and procedural safeguards for the handling of 5-Bromo-4-Methyl-2-Nitropyridine, a compound that demands meticulous attention to safety protocols.
Understanding the Hazard: A Proactive Approach to Safety
5-Bromo-4-Methyl-2-Nitropyridine is a substituted pyridine derivative. While specific toxicological data for this compound is limited, the Safety Data Sheet (SDS) and data from structurally similar compounds indicate several key hazards. It is classified as harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1] Of significant concern is the toxic potential of related compounds. For instance, exposure to 5-bromo-2-nitropyridine has been documented to cause severe systemic effects, including methemoglobinemia and delayed encephalopathy, through skin and respiratory tract absorption.[2][3] Therefore, a conservative and highly protective approach to handling is imperative.
The primary routes of exposure are inhalation of dust or aerosols, skin contact, and eye contact. The operational and disposal plans outlined below are designed to mitigate these risks at every stage of the handling process.
Personal Protective Equipment: Your First Line of Defense
The selection of appropriate PPE is not a matter of simple preference but a scientifically informed decision based on the specific hazards of the chemical. The following table outlines the recommended PPE for handling 5-Bromo-4-Methyl-2-Nitropyridine.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A full-face shield should be worn over safety goggles when there is a risk of splashing or aerosol generation. | Standard safety glasses with side shields do not provide adequate protection from splashes.[4] Goggles create a seal around the eyes, and a face shield offers an additional barrier for the entire face. |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. Long pants and closed-toe, closed-heel shoes are mandatory. For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. | To prevent skin contact with the chemical. The use of a lab coat made of appropriate material protects underlying clothing and skin from contamination. |
| Hand Protection | Butyl rubber gloves are recommended for extended contact. For incidental contact, double-gloving with nitrile gloves may be considered, but immediate replacement upon contamination is crucial. Always inspect gloves for any signs of degradation or puncture before use. | Nitrile gloves are not recommended for prolonged contact with pyridine-based compounds.[5] Butyl rubber gloves offer superior resistance to a wide range of chemicals, including nitro-compounds and halogenated solvents.[6] |
| Respiratory Protection | A NIOSH-approved respirator is required if work is not performed in a certified chemical fume hood, if exposure limits are exceeded, or if irritation is experienced. The type of respirator will depend on the concentration of the airborne contaminant. | To prevent the inhalation of harmful dust or aerosols. Engineering controls like a fume hood are the primary method of controlling inhalation exposure. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling 5-Bromo-4-Methyl-2-Nitropyridine.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is crucial to minimize exposure risk.
-
Preparation and Designated Area:
-
All work with 5-Bromo-4-Methyl-2-Nitropyridine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[5]
-
Assemble all necessary equipment and reagents before commencing work to minimize movement in and out of the designated handling area.
-
-
Donning PPE:
-
Don PPE in the following order: lab coat, safety goggles, face shield (if necessary), and finally gloves.
-
Ensure gloves are pulled over the cuffs of the lab coat to create a seal.
-
-
Handling the Compound:
-
When weighing the solid, do so in a fume hood or on a balance with a draft shield to prevent the dispersal of dust.
-
Use a spatula or other appropriate tool to handle the solid. Avoid creating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling Decontamination:
-
After completing the task, decontaminate all work surfaces, equipment, and glassware that have come into contact with the chemical.
-
A common and effective method for chemical decontamination is to wipe down surfaces with soap and water using disposable towels.[7] For this compound, a solvent in which it is soluble can also be used, followed by a soap and water wash.
-
Dispose of all contaminated disposable materials as hazardous waste.
-
-
Doffing PPE:
-
Remove PPE in the reverse order of donning: gloves, face shield, goggles, and lab coat.
-
Remove gloves by peeling them off from the cuff, turning them inside out to trap any contaminants. Dispose of them immediately in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Response and Disposal Plan
A clear and practiced emergency plan is essential.
Emergency Procedures
Caption: Emergency Response Plan for 5-Bromo-4-Methyl-2-Nitropyridine Incidents.
Disposal of Contaminated Waste
All waste contaminated with 5-Bromo-4-Methyl-2-Nitropyridine must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, paper towels, and disposable labware, in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled container. As a halogenated organic compound, it should be disposed of in a designated halogenated waste stream.[8]
-
Container Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "5-Bromo-4-Methyl-2-Nitropyridine".[8]
-
Disposal Procedures: Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[9]
By implementing these comprehensive safety measures, researchers can confidently work with 5-Bromo-4-Methyl-2-Nitropyridine while minimizing the risk of exposure and ensuring a safe and productive laboratory environment.
References
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
Frontiers. (n.d.). Methemoglobinemia and Delayed Encephalopathy After 5-Bromo-2-Nitropyridine Poisoning: A Rare Case Report. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
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ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]
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Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). PRODUCTION, IMPORT, USE, AND DISPOSAL. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methemoglobinemia and Delayed Encephalopathy After 5-Bromo-2-Nitropyridine Poisoning: A Rare Case Report. Retrieved from [Link]
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Dr.Oracle. (2025, November 14). What are the immediate steps to follow after exposure to bromo-4-nitrobenzene and for how long? Retrieved from [Link]
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Hoffman Fine Chemicals. (n.d.). 5-Bromo-2-methoxy-4-nitropyridine. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
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Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
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National Institutes of Health. (2025, July 17). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Retrieved from [Link]
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Excalibre. (n.d.). Chemical Resistance of Gloves. Retrieved from [Link]
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GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
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Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Retrieved from [Link]
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Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




